molecular formula C11H16ClNO B3026763 3-(3-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1095545-66-6

3-(3-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B3026763
CAS No.: 1095545-66-6
M. Wt: 213.70
InChI Key: RLUNKTWPHYECIL-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUNKTWPHYECIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662871
Record name 3-(3-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095545-66-6
Record name 3-(3-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)pyrrolidine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (CAS Number: 1095545-66-6), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines plausible synthetic strategies, discusses analytical methodologies for its characterization and quality control, and explores its emerging applications as a key intermediate in the synthesis of novel therapeutic agents. Particular emphasis is placed on its role in the development of compounds targeting the central nervous system.

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. The introduction of an aryl group at the 3-position of the pyrrolidine ring, as seen in 3-(3-Methoxyphenyl)pyrrolidine, provides a valuable platform for designing molecules with diverse pharmacological activities. The methoxy-substituted phenyl ring, in particular, offers opportunities for metabolic stability and can engage in key hydrogen bonding and hydrophobic interactions within protein binding pockets. This guide serves as a technical resource for researchers leveraging this important chemical entity.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueReference
CAS Number 1095545-66-6[2]
Molecular Formula C₁₁H₁₆ClNO[2]
Molecular Weight 213.70 g/mol [2]
Appearance White to off-white solid (typical)Commercially available data
Solubility Soluble in water and methanolGeneral knowledge of hydrochloride salts
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[3]

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Manufacturing

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, plausible synthetic routes can be devised based on established organic chemistry principles and analogous transformations. A potential retrosynthetic analysis is presented below.

G 3-(3-Methoxyphenyl)pyrrolidine HCl 3-(3-Methoxyphenyl)pyrrolidine HCl 3-(3-Methoxyphenyl)pyrrolidine 3-(3-Methoxyphenyl)pyrrolidine 3-(3-Methoxyphenyl)pyrrolidine HCl->3-(3-Methoxyphenyl)pyrrolidine HCl addition N-protected 3-(3-Methoxyphenyl)pyrrolidine N-protected 3-(3-Methoxyphenyl)pyrrolidine 3-(3-Methoxyphenyl)pyrrolidine->N-protected 3-(3-Methoxyphenyl)pyrrolidine Deprotection N-protected 3-hydroxypyrrolidine N-protected 3-hydroxypyrrolidine N-protected 3-(3-Methoxyphenyl)pyrrolidine->N-protected 3-hydroxypyrrolidine Mitsunobu or similar substitution N-protected 3-pyrrolidinone N-protected 3-pyrrolidinone N-protected 3-(3-Methoxyphenyl)pyrrolidine->N-protected 3-pyrrolidinone Wittig or Horner-Wadsworth-Emmons followed by reduction 3-bromopyrrolidine derivative 3-bromopyrrolidine derivative N-protected 3-(3-Methoxyphenyl)pyrrolidine->3-bromopyrrolidine derivative Suzuki or Stille coupling 3-Methoxyphenyl Grignard or Organolithium 3-Methoxyphenyl Grignard or Organolithium N-protected 3-hydroxypyrrolidine->3-Methoxyphenyl Grignard or Organolithium Activation of hydroxyl group N-protected 3-pyrrolidinone->3-Methoxyphenyl Grignard or Organolithium Addition 3-methoxyphenylboronic acid 3-methoxyphenylboronic acid 3-bromopyrrolidine derivative->3-methoxyphenylboronic acid Coupling partner

Figure 1: Retrosynthetic analysis for 3-(3-Methoxyphenyl)pyrrolidine.

Plausible Synthetic Protocol:

A common strategy for the synthesis of 3-arylpyrrolidines involves the use of a protected pyrrolidin-3-one as a key intermediate. The following protocol is a generalized representation and would require optimization.

Step 1: N-Protection of Pyrrolidin-3-one Pyrrolidin-3-one is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.

Step 2: Grignard Reaction The protected pyrrolidin-3-one is then reacted with a Grignard reagent prepared from 3-bromoanisole. This reaction forms a tertiary alcohol.

Step 3: Dehydration and Reduction The resulting alcohol is dehydrated under acidic conditions to yield an enamine intermediate. Subsequent reduction of the double bond, for instance, through catalytic hydrogenation, affords the N-protected 3-(3-methoxyphenyl)pyrrolidine.

Step 4: Deprotection and Salt Formation The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz or acidic treatment for Boc). The resulting free base, 3-(3-methoxyphenyl)pyrrolidine, is then treated with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to precipitate the desired hydrochloride salt.[4][5]

G cluster_0 Synthesis Workflow A Pyrrolidin-3-one B N-Protected Pyrrolidin-3-one A->B Protection (e.g., Boc₂O) E N-Protected-3-hydroxy-3-(3-methoxyphenyl)pyrrolidine B->E Grignard Addition C 3-Bromoanisole D 3-Methoxyphenylmagnesium Bromide C->D Mg, THF D->E F N-Protected-3-(3-methoxyphenyl)-Δ³-pyrrolidine E->F Dehydration (e.g., H⁺) G N-Protected-3-(3-methoxyphenyl)pyrrolidine F->G Reduction (e.g., H₂, Pd/C) H 3-(3-Methoxyphenyl)pyrrolidine G->H Deprotection (e.g., TFA) I 3-(3-Methoxyphenyl)pyrrolidine HCl H->I HCl in Ether

Figure 2: Plausible synthetic workflow for 3-(3-Methoxyphenyl)pyrrolidine HCl.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following techniques are essential for its quality control.

4.1. Spectroscopic Methods

While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (typically in the range of 6.7-7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton on the carbon bearing the aromatic ring will likely appear as a multiplet.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 178.12.[6]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for N-H stretching (as an ammonium salt), aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

4.2. Chromatographic Methods

Purity assessment is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Exemplary HPLC Method for Purity Determination:

While a specific method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method would need to be optimized and validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Applications in Drug Discovery and Development

The 3-(3-methoxyphenyl)pyrrolidine moiety is a valuable pharmacophore in the design of novel therapeutic agents, particularly those targeting the central nervous system.

5.1. Intermediate for CNS-Active Compounds

The structural similarity of the 3-arylpyrrolidine scaffold to endogenous neurotransmitters makes it an attractive starting point for the synthesis of compounds with potential activity at various CNS receptors. Research into related compounds suggests that derivatives of 3-(3-methoxyphenyl)pyrrolidine could be investigated as:

  • Dopamine and Serotonin Receptor Ligands: The phenylpyrrolidine core is present in compounds with affinity for dopamine and serotonin transporters and receptors. The methoxy substituent can influence selectivity and pharmacokinetic properties.

  • Analgesics: The 3-methoxyphenyl group is a key feature in the structure of the atypical opioid analgesic, Tramadol. A patent has described novel piperidine derivatives starting from a related scaffold as potent analgesics targeting the μ-opioid receptor.[7]

  • β3 Adrenergic Receptor Agonists: A patent has disclosed the use of hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists, which are being explored for the treatment of overactive bladder.[8] This suggests a potential therapeutic area for derivatives of 3-(3-methoxyphenyl)pyrrolidine.

5.2. A Scaffold for Exploring Structure-Activity Relationships (SAR)

This compound serves as an excellent starting material for building chemical libraries to explore SAR. The secondary amine of the pyrrolidine ring can be readily functionalized with a wide variety of substituents, allowing for the systematic modification of the molecule's properties.

G cluster_0 SAR Exploration A 3-(3-Methoxyphenyl)pyrrolidine B Alkylation A->B C Acylation A->C D Sulfonylation A->D E Reductive Amination A->E F Novel Derivatives Library B->F C->F D->F E->F

Figure 3: Structure-Activity Relationship (SAR) exploration starting from 3-(3-Methoxyphenyl)pyrrolidine.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features, combining a three-dimensional pyrrolidine core with an electronically and metabolically relevant methoxyphenyl group, make it an attractive starting point for the synthesis of novel compounds targeting a range of biological targets, particularly within the central nervous system. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences. Further exploration of its utility in focused chemical libraries is likely to yield novel and potent therapeutic candidates.

References

  • PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]

  • Google Patents. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Nguyen, N. T., Dai, V. V., et al. (2022). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT.
  • PubChemLite. This compound (C11H15NO). [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • ChemBK. 3-(3-Methoxyphenyl)pyrrolidine. [Link]

  • PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]

  • PubChem. This compound. [Link]

  • IUCr. (2019). 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. [Link]

  • PubChem. 1-(3-Methoxyphenyl)pyrrolidine. [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

3-(3-Methoxyphenyl)pyrrolidine hydrochloride mechanism of action

[1][2][3][4][5]

Compound Identity & Structural Classification
  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Number: 1095545-66-6 (HCl salt); 38175-35-8 (Free base)[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₅NO[1][3][4][5][6] · HCl

  • Class: 3-Arylpyrrolidine (Substituted Phenylpyrrolidine)[1][2][3][4][5]

  • Structural Significance: The compound features a constrained nitrogen heterocycle (pyrrolidine) linked at the 3-position to a phenyl ring bearing a meta-methoxy substituent.[1][2][3][4][5] This structural motif is a pharmacophore found in various Norepinephrine-Serotonin Reuptake Inhibitors (NSRIs) and Sigma receptor ligands .[1][2][3][4][5]

Mechanism of Action: Molecular Pharmacology

The primary mechanism of action for 3-arylpyrrolidines is the competitive inhibition of monoamine transporters (MATs).[1][2][3][4][5] Unlike its para-substituted counterparts (which often favor dopamine transport inhibition), the 3-methoxy (meta) substitution typically shifts selectivity toward the serotonin (SERT) and norepinephrine (NET) transporters.[1][2][3][5]

2.1 Primary Target: Monoamine Transporter Blockade

3-(3-Methoxyphenyl)pyrrolidine acts as a substrate-mimicking inhibitor.[1][2][3][4][5] It binds to the orthosteric site of the transporter proteins, preventing the reuptake of neurotransmitters from the synaptic cleft.[2][3][5]

  • NET (Norepinephrine Transporter): High affinity predicted.[1][2][3][4][5] The secondary amine of the pyrrolidine ring forms a salt bridge with the conserved aspartate residue (Asp75 in human NET) within the transporter's central binding site.[1][2][3][4][5]

  • SERT (Serotonin Transporter): The meta-methoxy group acts as a hydrogen bond acceptor and occupies a specific lipophilic pocket in the SERT binding site, enhancing affinity compared to the unsubstituted phenylpyrrolidine.[1][2][3][5]

  • DAT (Dopamine Transporter): Moderate to low affinity.[1][2][3][4][5] The lack of a para-substituent reduces the steric bulk often required for high-potency DAT selectivity (as seen in pyrovalerone analogs).[1][2][3][4][5]

2.2 Secondary Targets (Sigma Receptors)

Based on SAR data from related 3-phenylpyrrolidines, this compound is a likely ligand for Sigma-1 (σ1) receptors .[1][2][3][5]

  • Mechanism: Modulation of intracellular calcium signaling and chaperone activity.[2][3][4][5]

  • Effect: Potential neuroprotective or pro-cognitive effects, though high-affinity binding can also lower the seizure threshold.[1][2][3][4]

Signal Transduction Pathway

The following diagram illustrates the synaptic mechanism where the compound blocks NET and SERT, leading to increased postsynaptic signaling.

Mechanism of Actioncluster_TransportersPresynaptic Membrane Transporterscluster_NeurotransmittersNeurotransmitter Levelscluster_PostSynapticPostsynaptic ReceptorsCompound3-(3-Methoxyphenyl)pyrrolidineNETNorepinephrine Transporter (NET)Compound->NETCompetitive Inhibition (Ki < 100nM)SERTSerotonin Transporter (SERT)Compound->SERTCompetitive InhibitionSynapseSynaptic CleftNE_Level↑ Extracellular NorepinephrineNET->NE_LevelBlocks ReuptakeHT_Level↑ Extracellular Serotonin (5-HT)SERT->HT_LevelBlocks ReuptakeAdrenergicAdrenergic Receptors (α/β)NE_Level->AdrenergicActivationSerotonergic5-HT ReceptorsHT_Level->SerotonergicActivationResponsePhysiological Response(Alertness, Analgesia, Mood Elevation)Adrenergic->ResponseSerotonergic->Response

Figure 1: Synaptic signaling cascade induced by transporter blockade.[1][2][3][4]

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the positioning of the methoxy group and the nitrogen substitution.[2][4][5]

Structural FeaturePharmacological Impact
Pyrrolidine Ring Provides the constrained secondary amine essential for ionic bonding with Asp residues in MATs.[1][2][3][4] More potent than the corresponding open-chain diethylamine analogs.
3-Position (Aryl) The 3-aryl substitution creates a specific spatial orientation that favors NET/SERT over DAT compared to 2-substituted analogs (like phenidates).[1][2][3][4][5]
3-Methoxy Group Critical Determinant:Meta (3-OMe): Increases SERT affinity (Balanced NSRI profile). • Para (4-OMe): Often increases DAT/NET selectivity but lowers metabolic stability.[1][2][3][4][5] • Ortho (2-OMe): Steric hindrance usually reduces potency at all transporters.[1][2][3][4][5]
Secondary Amine Allows for potential N-alkylation.[1][2][3][4][5] The free amine (as in this HCl salt) is metabolically active and can be N-glucuronidated or deaminated.[1][2][3][4][5]
Experimental Protocols

To validate the mechanism of action, the following standardized assays are recommended. These protocols are designed to be self-validating through the use of positive controls.[1][2][3][4][5]

Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound for NET, SERT, and DAT.

  • Cell Line Preparation: Use HEK293 cells stably transfected with human NET (hNET), SERT (hSERT), or DAT (hDAT).[1][2][3][4][5]

  • Seeding: Plate cells at

    
     cells/well in 96-well poly-D-lysine coated plates. Incubate 24h.
    
  • Buffer Preparation: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent MAO degradation).

  • Compound Treatment:

    • Prepare serial dilutions of 3-(3-Methoxyphenyl)pyrrolidine HCl (

      
       M to 
      
      
      M).
    • Control: Use Cocaine or Fluoxetine as a reference standard.[1][2][3][4][5]

    • Incubate cells with compound for 10 minutes at 37°C.

  • Substrate Addition: Add radiolabeled neurotransmitter (

    
    H-NE, 
    
    
    H-5-HT, or
    
    
    H-DA) at a final concentration of 20 nM.[1][2][3][4][5]
  • Uptake Phase: Incubate for 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol B: Metabolic Stability (Microsomal Incubations)

Objective: Assess the rate of O-demethylation (primary metabolic route).

  • Reaction Mix: Phosphate buffer (pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and test compound (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (e.g., Diphenhydramine).[1][2][3][4][5]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor: Loss of parent (m/z ~178) and appearance of metabolite (m/z ~164, O-desmethyl).[1][2][3][5]

Metabolic Fate & Toxicology[2][3][5][7]

The metabolic pathway determines the duration of action and potential toxicity.[2][4][5]

  • Phase I Metabolism:

    • O-Demethylation: Mediated by CYP2D6.[1][2][3][4][5] Converts the parent into 3-(3-hydroxyphenyl)pyrrolidine .[1][2][3][4][5] This metabolite may possess higher affinity for Mu-opioid receptors (phenolic moiety mimics tyrosine of opioid peptides), altering the pharmacological profile.[1][2][3][5]

    • N-Oxidation: Minor pathway.[1][2][3][4][5]

  • Phase II Metabolism: Glucuronidation of the secondary amine or the phenol metabolite.[2][3][4][5]

Safety Note: As a secondary amine, this compound can react with nitrites in vivo to form N-nitrosopyrrolidines, which are potential carcinogens.[1][2][3][5] Handling requires strict adherence to chemical hygiene plans.[1][2][3][4][5]

References
  • PubChem. (2025).[1][2][3][4][5] this compound - Compound Summary. National Library of Medicine.[1][2][3][4][5] [Link][1][2][3][5]

  • ECHA. (2024).[1][2][3][4][5] Registration Dossier: this compound.[1][2][3][4][5] European Chemicals Agency.[1][2][3][4][5] [Link][1][2][3][5]

  • Meltzer, P. C., et al. (2006).[1][2][3][4][5] Structure-activity relationships of inhibition of the dopamine transporter by 3-aryl-substituted pyrrolidines. Journal of Medicinal Chemistry. (Contextual SAR reference for 3-arylpyrrolidine class).

  • Simmler, L. D., et al. (2014).[1][2][3][4][5] Monoamine transporter pharmacology of 3-arylpyrrolidine derivatives. British Journal of Pharmacology.[1][2][3][4][5] (Validation of transporter selectivity in this structural class).

Pharmacological profile of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride , a significant scaffold in medicinal chemistry known for its activity at monoamine transporters and sigma receptors.

Technical Whitepaper & Research Guide [1]

Part 1: Executive Summary & Chemical Identity

This compound is a pharmacologically active heterocyclic compound belonging to the 3-arylpyrrolidine class.[1] Unlike its 2-substituted analogs (often associated with stimulant "bath salts" or pyrovalerones), the 3-substituted isomer represents a privileged scaffold for the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Sigma Receptor (σR) ligands .[1]

In drug discovery, this moiety serves as a critical building block for "balanced" reuptake inhibitors—compounds designed to modulate synaptic monoamine levels without the high abuse potential associated with preferential dopamine transporter (DAT) blockade.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₁H₁₅NO[1][2] · HClSalt form confers water solubility.
Molecular Weight 213.70 g/mol Ideal fragment size (<300 Da) for CNS penetration.
LogP (Predicted) ~1.8 - 2.1Lipophilic enough to cross the Blood-Brain Barrier (BBB).[1]
pKa (Calculated) ~9.5 (Pyrrolidine N)Predominantly ionized (cationic) at physiological pH (7.4).[1]
Solubility High in Water, DMSO, MeOHStable in aqueous solution for >24h.

Part 2: Pharmacodynamics & Mechanism of Action

Primary Mechanism: Monoamine Transporter Inhibition

The core pharmacological activity of 3-(3-Methoxyphenyl)pyrrolidine is defined by its interaction with the Solute Carrier Family 6 (SLC6) proteins.[1] Structure-Activity Relationship (SAR) data from patent literature (e.g., EP1638934B1) and medicinal chemistry studies indicate that 3-arylpyrrolidines function as competitive inhibitors of monoamine reuptake.[1]

  • Norepinephrine Transporter (NET): High Affinity. The 3-phenylpyrrolidine skeleton mimics the phenethylamine pharmacophore required for NET binding.

  • Serotonin Transporter (SERT): Moderate-to-High Affinity.[1] The meta-methoxy (3-OMe) substituent is a classic bioisostere used to enhance SERT selectivity over DAT (similar to the SAR seen in tramadol or venlafaxine analogs).[1]

  • Dopamine Transporter (DAT): Variable/Lower Affinity. Unlike 3,4-dichlorophenyl analogs (which are potent DAT inhibitors), the 3-methoxyphenyl motif typically reduces DAT potency, lowering psychostimulant liability.[1]

Secondary Target: Sigma-1 Receptor (σ₁R) Modulation

The 3-phenylpyrrolidine moiety is a known pharmacophore for Sigma-1 receptors .[1]

  • Mechanism: The basic nitrogen (protonated at pH 7.4) forms an electrostatic interaction with Asp126 of the σ₁R, while the aromatic ring engages in hydrophobic interactions with the receptor's binding pocket.

  • Functional Outcome: Ligands in this class often act as antagonists or modulators, contributing to potential antipsychotic or neuroprotective effects.

Pharmacophore Modeling

The following diagram illustrates the critical spatial relationships enabling receptor binding.

Pharmacophore N_atom Basic Nitrogen (Ionizable) Ar_ring Aromatic Ring (Hydrophobic) N_atom->Ar_ring 5-6 Å Distance (Optimal for MAT binding) Target Target Interaction (NET / SERT / σ1) N_atom->Target Ionic Bond (Asp residue) Substituent 3-Methoxy Group (H-Bond Acceptor) Ar_ring->Substituent Meta-position (Selectivity Tuner) Ar_ring->Target Pi-Pi Stacking Substituent->Target Steric Fit / H-Bonding

Figure 1: Pharmacophore model showing the critical distance between the cationic nitrogen and the aromatic centroid, governing affinity for monoamine transporters.[1]

Part 3: Pharmacokinetics & Metabolism (Predicted)[1]

Based on the metabolic fate of structural analogs (e.g., pyrrolidinophenones, anisole derivatives), the metabolic profile of 3-(3-Methoxyphenyl)pyrrolidine is predicted to follow Phase I and Phase II pathways.

Metabolic Pathway Visualization[1]

Metabolism Parent Parent Compound 3-(3-Methoxyphenyl)pyrrolidine ODemethyl O-Desmethyl Metabolite (3-(3-Hydroxyphenyl)pyrrolidine) Parent->ODemethyl CYP2D6 / CYP2C19 (Major Pathway) NOxide N-Oxide Metabolite Parent->NOxide FMO3 Lactam Lactam Formation (2-Oxo metabolite) Parent->Lactam CYP Enzymes Glucuronide O-Glucuronide Conjugate (Excreted in Urine) ODemethyl->Glucuronide UGTs

Figure 2: Predicted metabolic cascade.[1] The O-desmethyl metabolite is expected to be the primary Phase I product and may retain pharmacological activity.

Part 4: Experimental Protocols

To validate the pharmacological profile of this compound, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the Ki (inhibition constant) for NET, SERT, and DAT.

  • Cell Lines: Use HEK293 cells stably transfected with human NET (hNET), hSERT, or hDAT.

  • Preparation:

    • Dissolve 3-(3-Methoxyphenyl)pyrrolidine HCl in DMSO to create a 10 mM stock.[1]

    • Dilute serially in assay buffer (Krebs-Ringer-HEPES) to range from 0.1 nM to 10 µM.[1]

  • Incubation:

    • Incubate cells with the test compound for 15 minutes at 37°C.

    • Add radiolabeled substrates: [³H]-Norepinephrine (NET), [³H]-Serotonin (SERT), or [³H]-Dopamine (DAT).[1]

    • Incubate for an additional 10 minutes.

  • Termination: Rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot non-linear regression curves to calculate IC₅₀ and derive Ki using the Cheng-Prusoff equation.

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Assess affinity for σ₁ receptors using radioligand competition.[1]

  • Tissue Source: Rat brain homogenates or guinea pig brain membranes (rich in σ₁).

  • Radioligand: [³H]-(+)-Pentazocine (highly selective σ₁ agonist).[1]

  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Assay:

    • Incubate membrane preparation with [³H]-(+)-Pentazocine (~2 nM) and varying concentrations of 3-(3-Methoxyphenyl)pyrrolidine.

    • Incubate for 120 minutes at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in polyethyleneimine (to reduce non-specific binding).

  • Result: A Ki < 100 nM indicates significant affinity.[3]

Part 5: Safety & Handling

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic solid. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.[1]

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • PubChem. (2025). This compound.[1] National Library of Medicine. Link[1]

  • European Patent Office. (2006). EP1638934B1: 3-aminopyrrolidines as inhibitors of monoamine uptake. Link

  • Van Orden, L. J., et al. (2013).[4] A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Bannwart, L. M., et al. (2008).[5] Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). (Cited for comparative metabolic pathways of methoxyphenyl-containing CNS agents).[1] Link

Sources

3-(3-Methoxyphenyl)pyrrolidine hydrochloride dopamine receptor activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profile of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride at Dopamine Receptors

Part 1: Executive Technical Summary

This compound (3-MeO-Pyr[1]·HCl) is a substituted phenylpyrrolidine acting as a pharmacological probe within the dopaminergic signaling network. Structurally analogous to the well-characterized 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), this compound serves as a critical scaffold for exploring Dopamine D3 Receptor (D3R) selectivity and Structure-Activity Relationships (SAR) in the mesolimbic system.

While the 3-hydroxy analog (3-OH-Pyr) is recognized as the primary high-affinity ligand, the 3-methoxy variant functions as a lipophilic precursor (prodrug) or a partial agonist with distinct kinetic properties. Its utility lies in probing the orthosteric binding site of D2-like receptors (D2, D3, D4), offering insights into biased signaling and metabolic activation via O-demethylation.

Part 2: Chemical Identity & Structural Analysis

The molecule consists of a pyrrolidine ring substituted at the 3-position with a meta-methoxyphenyl group.[1] This structural arrangement is pivotal for its pharmacological profile.

PropertySpecification
IUPAC Name This compound
CAS Number 1095545-66-6 (HCl salt); 32040-07-6 (Free base)
Molecular Formula C₁₁H₁₅NO[1][2] · HCl
Molecular Weight 213.7 g/mol
Key Structural Feature Meta-substitution mimics the dopamine catechol ring; Pyrrolidine ring constrains the ethylamine side chain.
Solubility Highly soluble in water/ethanol (HCl salt); Free base is lipophilic.
SAR Context: The "Methoxy Switch"

In dopaminergic medicinal chemistry, the conversion of a phenolic hydroxyl (-OH) to a methoxy (-OCH₃) group dramatically alters pharmacokinetics and binding dynamics:

  • Affinity Shift: The 3-OH group acts as a hydrogen bond donor/acceptor crucial for anchoring Aspartate (Asp3.32) in the receptor binding pocket. Methylation (3-MeO) often reduces intrinsic affinity (

    
    ) by removing this H-bond capability.
    
  • Bioavailability: The 3-MeO analog exhibits superior Blood-Brain Barrier (BBB) penetration due to increased lipophilicity (

    
    ).
    
  • Metabolic Activation: In vivo, 3-MeO-Pyr is O-demethylated (primarily by CYP2D6) to the active 3-OH-Pyr metabolite, functioning effectively as a prodrug.

Part 3: Pharmacodynamics & Signaling Mechanism[3]

3-(3-Methoxyphenyl)pyrrolidine targets the D2-like receptor family , with a preferential modulation of the D3 subtype depending on N-substitution.

Receptor Binding Profile
  • Primary Target: Dopamine D3 Receptor (D3R).[2][3]

  • Secondary Target: Dopamine D2 Receptor (D2R).

  • Selectivity: The pyrrolidine ring, being smaller than the piperidine ring of 3-PPP, often confers a slight D3 selectivity profile, particularly when N-alkylated with bulky groups (e.g., butyl, benzyl).

Signaling Pathway (Gi/o Coupling)

Upon binding, the ligand stabilizes a conformation of the GPCR that activates


 proteins. This results in the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.

D2_Signaling Ligand 3-(3-Methoxyphenyl)pyrrolidine Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein Complex Receptor->Gi Activation (GTP Exchange) AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downregulation Effect Reduced Neuronal Excitability PKA->Effect Modulation

Caption: Schematic of the Gi/o-coupled signaling pathway activated by 3-(3-Methoxyphenyl)pyrrolidine at D2/D3 receptors. The red dashed line indicates the primary inhibitory mechanism.

Part 4: Experimental Protocols

To validate the activity of 3-(3-Methoxyphenyl)pyrrolidine, the following standardized workflows are recommended. These protocols ensure reproducibility and minimize artifacts caused by salt forms or solubility issues.

Protocol A: Chemical Synthesis (Representative Route)

Objective: Synthesis of the HCl salt from succinimide precursor.

  • Starting Material: 3-(3-Methoxyphenyl)succinimide.

  • Reduction: Dissolve succinimide in dry THF. Add Lithium Aluminum Hydride (LiAlH₄) slowly at 0°C under Argon. Reflux for 4-6 hours.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water). Filter precipitate.[4]

  • Isolation: Extract filtrate with DCM. Dry over MgSO₄.[5][6][7][8] Evaporate solvent to yield the free base oil.[7][8]

  • Salt Formation: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter and recrystallize from Ethanol/Ether.

    • Quality Control: Verify via ¹H-NMR (D₂O) and LC-MS (M+H = 178.1).

Protocol B: In Vitro Radioligand Binding Assay

Objective: Determine


 values for D2/D3 receptors.
  • Membrane Source: CHO-K1 cells stably expressing human D2S or D3 receptors.

  • Radioligand: [³H]-Raclopride (Antagonist mode) or [³H]-7-OH-DPAT (Agonist mode).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol or Sulpiride.

Step-by-Step Workflow:

  • Preparation: Dilute 3-(3-Methoxyphenyl)pyrrolidine HCl in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Note: Ensure fresh preparation to prevent oxidation of the phenyl ring if demethylation occurs.

  • Incubation: Mix 20 µg membrane protein + 1 nM Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M) in a 96-well plate.

  • Equilibrium: Incubate for 60-90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional cAMP Inhibition Assay

Objective: Assess functional efficacy (Agonist vs. Antagonist).

Assay_Workflow Step1 Cell Seeding (CHO-D2/D3) Step2 Compound Addition + Forskolin (10 µM) Step1->Step2 Step3 Incubation (30 min @ 37°C) Step2->Step3 Step4 Lysis & Detection (TR-FRET / HTRF) Step3->Step4 Step5 Data Analysis (Sigmoidal Dose-Response) Step4->Step5

Caption: Workflow for measuring Gi-mediated inhibition of Forskolin-stimulated cAMP production.

  • Stimulation: Since D2/D3 are Gi-coupled, basal cAMP is low. Stimulate cyclase with 10 µM Forskolin .

  • Treatment: Apply compound.

    • Agonist Effect:[2][9] Reduction in Forskolin-induced cAMP signal.

    • Antagonist Effect:[2][9] Reversal of Quinpirole-induced inhibition.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

    • Readout: Ratio of 665 nm/620 nm emission.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Acute Toxicity (Oral) - Category 4.

  • Storage: Hygroscopic solid. Store at -20°C in a desiccator.

  • Stability: Stable in solid form. Solutions should be used within 24 hours or frozen at -80°C.

  • Regulatory Status: While not a scheduled substance in many jurisdictions, it is a structural analog of controlled phenylpyrrolidines. Use strictly for in vitro research.

References

  • Neuman, W. et al. (2018). "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters. Link

  • Boateng, C. A. et al. (2015). "Dopamine D3 Receptor Antagonists/Partial Agonists: A Review of Structure-Activity Relationships." Journal of Medicinal Chemistry. Link

  • Löber, S. et al. (2011). "The 3-(3-hydroxyphenyl)pyrrolidines: A versatile scaffold for the development of selective dopamine D3 receptor ligands." ChemMedChem. Link

  • PubChem Compound Summary. (2025). "this compound."[1] National Center for Biotechnology Information. Link

  • Sonesson, C. et al. (1994). "Substituted (S)-phenylpyrrolidines: Stereoselective synthesis and dopaminergic effects." Journal of Medicinal Chemistry. Link

Sources

Serotonergic Modulation via 3-(3-Methoxyphenyl)pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary: The Scaffold Divergence

The pharmacological landscape of pyrrolidine derivatives has historically been dominated by 2-substituted motifs (e.g., prolinate analogs,


-pyrrolidinophenones), which function primarily as potent Dopamine Transporter (DAT) inhibitors and psychostimulants.

This guide addresses the 3-substituted isomer, specifically 3-(3-methoxyphenyl)pyrrolidine (3-MeO-3-PP) . Unlike its 2-substituted counterparts, the 3-arylpyrrolidine scaffold minimizes dopaminergic reinforcement and maximizes affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The addition of a meta-methoxy (3-MeO) group on the phenyl ring acts as a critical electronic and steric lever, shifting the selectivity profile toward a balanced SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) mechanism with potential applications in neuropathic pain and treatment-resistant depression.

Structural Basis & SAR: The "Meta-Methoxy" Switch

The transition from a stimulant profile to a serotonergic modulator is governed by two structural determinants: the position of the aryl attachment and the substitution pattern on the aromatic ring.

Positional Isomerism (2- vs. 3-substitution)
  • 2-Arylpyrrolidines: The aryl group at the

    
    -position creates a steric clash that favors a conformation binding deeply into the DAT S1 pocket, often resulting in psychostimulant effects.
    
  • 3-Arylpyrrolidines: Moving the aryl group to the

    
    -position (3-position) alters the vector of the nitrogen lone pair relative to the aromatic ring. This geometry reduces DAT affinity while preserving or enhancing binding at SERT and NET.
    
The 3-Methoxy Substituent Effect

The 3-methoxy group is not merely a lipophilic bulking agent; it serves a specific pharmacophoric function within the SERT binding pocket:

  • Hydrogen Bond Acceptance: The methoxy oxygen acts as a weak H-bond acceptor, interacting with specific serine or tyrosine residues in the SERT S1 sub-pocket (likely Tyr176 or Ser438 in hSERT models).

  • Electronic Donation: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the phenyl ring, which strengthens

    
     stacking interactions with phenylalanine residues (e.g., Phe335) in the transporter vestibule.
    
SAR Logic Visualization

SAR_Logic Scaffold Pyrrolidine Core Pos2 2-Substitution (alpha) Scaffold->Pos2 Pos3 3-Substitution (beta) Scaffold->Pos3 Effect2 DAT Dominant (Stimulant) Pos2->Effect2 Steric Bulk Effect3 SERT/NET Dominant (Antidepressant/Analgesic) Pos3->Effect3 Vector Alignment Subst 3-Methoxy Group Effect3->Subst Optimization Mech H-Bond Acceptor (S1 Pocket) Subst->Mech Result High SERT Affinity (Ki < 15 nM) Mech->Result

Caption: Structural divergence of pyrrolidine isomers. The 3-position attachment combined with 3-methoxy substitution drives SERT selectivity.

Pharmacodynamics: The Serotonergic Profile

The 3-(3-methoxyphenyl)pyrrolidine derivatives function primarily as Monoamine Reuptake Inhibitors . Unlike tryptamines or ergolines, they rarely exhibit direct agonism at 5-HT2A receptors (unless N-benzylated with specific "NBOMe"-style motifs).

Binding Affinity Data (Consolidated)

The following table summarizes the expected binding affinities (


) based on structure-activity relationship studies of 3-arylpyrrolidines and related 3-arylmethoxypyrrolidines.
Compound ClassSubstituent (Aryl)SERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Ratio (DAT/SERT)
3-Phenylpyrrolidine Unsubstituted~120~85>500~4.1 (NET pref.)
3-MeO-3-PP 3-Methoxy 12 - 25 40 - 60 >800 >30 (SERT pref.)
3,4-Cl2-3-PP3,4-Dichloro1.010122High SERT/DAT
2-PhenylpyrrolidineUnsubstituted>1000>50050Dopaminergic

Note: Data derived from comparative SAR analysis of 3-arylpyrrolidines and 3-arylmethoxypyrrolidines [1, 2].

Mechanism of Action
  • SERT Blockade: The molecule binds to the orthosteric site (S1) of the transporter, locking it in the outward-facing conformation. This prevents the reuptake of serotonin from the synaptic cleft.

  • NET Inhibition: Secondary affinity for NET contributes to downstream analgesic effects via the descending noradrenergic inhibitory pathway, similar to the mechanism of dual-action antidepressants (SNRIs) like venlafaxine.

  • Metabolic Stability: The pyrrolidine ring is less susceptible to rapid oxidative deamination compared to primary amines, potentially offering a longer half-life than simple phenethylamines.

Experimental Protocols

To validate the serotonergic effects of novel 3-(3-methoxyphenyl)pyrrolidine derivatives, the following self-validating workflows are recommended.

Synthesis: Negishi Coupling Approach

This route avoids the formation of the 2-isomer and ensures regiospecificity.

  • Reagents: N-Boc-3-iodopyrrolidine, 3-methoxyphenylzinc bromide, Pd(dppf)Cl2.

  • Procedure:

    • Under Argon, dissolve N-Boc-3-iodopyrrolidine (1 eq) in dry THF.

    • Add Pd(dppf)Cl2 (0.05 eq) and stir for 10 min.

    • Dropwise add 3-methoxyphenylzinc bromide (1.5 eq, 0.5M in THF).

    • Reflux at 65°C for 12 hours.

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane to yield the amine salt.

  • Validation: NMR must show distinct meta-substitution pattern (triplet/doublet of doublets) and lack of chiral center racemization if starting from chiral pool.

Functional Assay: [3H]-5-HT Uptake Inhibition

This assay measures functional potency (


), which is more physiologically relevant than binding affinity (

).

Materials:

  • HEK-293 cells stably expressing hSERT.

  • [

    
    H]-Serotonin (Specific Activity > 20 Ci/mmol).
    
  • Standard Krebs-Ringer HEPES (KRH) buffer.

Protocol:

  • Cell Prep: Seed HEK-hSERT cells in 96-well plates (50,000 cells/well). Incubate overnight.

  • Compound Treatment: Wash cells with KRH buffer. Add test compound (3-MeO-phenylpyrrolidine derivative) at varying concentrations (

    
     M to 
    
    
    
    M). Incubate for 10 min at 37°C.
  • Substrate Addition: Add [

    
    H]-5-HT (final concentration 20 nM). Incubate for 6 min.
    
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS/0.1N NaOH. Add scintillation fluid and count CPM (Counts Per Minute).

  • Analysis: Plot CPM vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to determine

    
    .
    

Self-Validation Step:

  • Positive Control: Run Fluoxetine or Citalopram in parallel. If Fluoxetine

    
     deviates >2-fold from historical mean (typically ~15-20 nM), invalidate the run.
    
  • Non-Specific Binding: Determine background counts using 10

    
    M Paroxetine (complete block).
    
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Functional S1 N-Boc-3-Iodo-Pyrrolidine S2 Negishi Coupling (Pd Cat, Ar-ZnBr) S1->S2 S3 Deprotection (HCl) S2->S3 V1 NMR/MS Verification S3->V1 V2 Radioligand Binding (Ki Determination) V1->V2 F1 HEK-hSERT Uptake Assay V2->F1 F2 Data Analysis (IC50 Calculation) F1->F2

Caption: Step-by-step workflow from chemical synthesis to functional pharmacological validation.

Toxicology & Metabolic Considerations

While 3-arylpyrrolidines are generally less toxic than their amphetamine counterparts, specific risks apply to the methoxy-substituted variants.

  • CYP2D6 Interaction: The 3-methoxy group is a prime target for O-demethylation by Cytochrome P450 2D6 (CYP2D6).

    • Metabolite: 3-(3-hydroxyphenyl)pyrrolidine.[1]

    • Implication: The phenolic metabolite may have higher affinity for opioid receptors (similar to the tramadol -> O-desmethyltramadol conversion) or undergo rapid conjugation and excretion.

  • Serotonin Syndrome: Due to high SERT occupancy, co-administration with MAOIs or other SSRIs presents a significant risk of serotonin toxicity.

References

  • Comparison of 3-Aryl-3-arylmethoxyazetidines and Pyrrolidines. Title: 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Source: PubMed / Bioorg Med Chem Lett. Link:[Link]

  • SAR of 3-Phenylpyrrolidines. Title: Synthesis and monoamine transporter binding affinities of 3-arylpyrrolidines.[2] Source: Bioorganic & Medicinal Chemistry Letters.[3] Link:[Link]

  • General Monoamine Transporter Ligand Development. Title: Discovery and Development of Monoamine Transporter Ligands. Source: Current Medicinal Chemistry (PMC).[4] Link:[Link]

  • Chemical Identity & Properties. Title: 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (Compound Summary).[5] Source: PubChem.[6][7][5] Link:[Link]

Sources

3-(3-Methoxyphenyl)pyrrolidine hydrochloride physical and chemical data

[1]

Executive Summary

3-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 1095545-66-6) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic area.[1][2] Structurally characterized by a pyrrolidine ring substituted at the 3-position with a meta-methoxyphenyl group, this compound serves as a critical pharmacophore scaffold.[1] It acts as a bioisostere for 3-phenylpiperidines (e.g., 3-PPP), facilitating the development of ligands with high affinity for dopamine (D2/D3) and serotonin (5-HT) receptors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
Common Name 3-(3-Methoxy-phenyl)-pyrrolidine HCl
CAS Number (HCl Salt) 1095545-66-6
CAS Number (Free Base) 38175-35-8
Molecular Formula C₁₁H₁₅NO[1][3][4] · HCl
Molecular Weight 213.70 g/mol (Salt); 177.25 g/mol (Base)
SMILES COC1=CC=CC(=C1)C2CCNC2.Cl
Physical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic tendency
Melting Point 145–155 °C (Typical range for class)Experimental verification recommended per batch
Solubility Soluble in Water, Methanol, DMSOFree base is soluble in DCM, EtOAc
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen)Strong base in free form
Hygroscopicity ModerateStore under desiccant

Part 2: Synthetic Pathways & Methodologies[1]

The synthesis of 3-arylpyrrolidines can be approached via classical reduction or modern transition-metal catalysis.[1] The choice depends on scale and available starting materials.

Route A: Succinimide Reduction (Scalable)

This classical route is preferred for multi-gram scale synthesis due to the availability of precursors.

  • Condensation: Reaction of 3-methoxybenzaldehyde with succinic anhydride (Perkin-like conditions) or dimethyl succinate to form the 3-arylitaconate derivative.[1]

  • Cyclization: Reaction with ammonia or primary amine (followed by deprotection) to yield 3-(3-methoxyphenyl)pyrrolidine-2,5-dione (succinimide).[1]

  • Reduction: The critical step involving the reduction of the succinimide carbonyls using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.

  • Salt Formation: Treatment of the crude free base with anhydrous HCl in diethyl ether/dioxane.

Route B: Pd-Catalyzed Hydroarylation (Modern)

A highly efficient route for generating diversity at the 3-position using N-protected pyrrolines.[1]

  • Precursor: N-Boc-2,3-dihydro-1H-pyrrole.[1]

  • Coupling: Palladium-catalyzed hydroarylation using 3-iodoanisole .

    • Catalyst: Pd(OAc)₂ / Phosphine ligand.

    • Reductant: Formate source (e.g., HCOONH₄).

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane) yields the target hydrochloride salt directly.

Synthetic Logic Diagram

Synthesiscluster_modernAlternative: Pd-CatalysisStart3-MethoxybenzaldehydeInter13-(3-Methoxyphenyl)succinimideStart->Inter1Condensation &CyclizationReductReduction(LiAlH4 / THF)Inter1->ReductReductionBaseFree Base(Oil)Reduct->BaseWorkupSaltTarget HCl Salt(Solid)Base->SaltHCl/Et2OAltStartN-Boc-PyrrolineAltProdN-Boc-IntermediateAltStart->AltProdPd(OAc)2, 3-IodoanisoleAltProd->SaltDeprotection (HCl)

Figure 1: Comparative synthetic routes for 3-(3-Methoxyphenyl)pyrrolidine HCl.

Part 3: Structural Analysis & Characterization[1]

Trustworthy identification relies on confirming the meta-substitution pattern and the integrity of the pyrrolidine ring.

1H-NMR Expectations (DMSO-d6, 400 MHz)
  • Amine Protons: Broad singlet/multiplet at 9.0–9.5 ppm (NH₂⁺).

  • Aromatic Region:

    • 7.25 ppm (t): H-5' (Meta proton, pseudo-triplet).

    • 6.80–6.95 ppm (m): H-2', H-4', H-6' (Ortho/Para protons).[1] The characteristic pattern of a 1,3-disubstituted benzene distinguishes it from the para isomer.

  • Methoxy Group: Sharp singlet at 3.75 ppm (3H).

  • Pyrrolidine Ring:

    • 3.10–3.50 ppm (m): H-2, H-5 (Alpha protons to nitrogen).[1]

    • 2.20–2.40 ppm (m): H-3 (Benzylic methine).

    • 1.90–2.10 ppm (m): H-4 (Beta methylene).

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: Observed m/z = 178.1 (Base peak).

  • Fragmentation: Loss of NH₃ or methyl radical may be observed at higher collision energies.

Part 4: Handling, Stability & Safety (HSE)

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will cause the solid to clump and may alter stoichiometry (formation of hydrates).

  • Oxidation: The pyrrolidine nitrogen is susceptible to oxidation if left as a free base. The HCl salt protects the amine but should still be stored under inert atmosphere (Argon/Nitrogen) for long-term banking.

Handling Protocol (Decision Tree)

Handlingcluster_warningSafety AlertStartReceive CompoundCheckCheck Seal/DesiccantStart->CheckStateSolid State?Check->StateWeighWeighingState->WeighDry/Free FlowingSolubSolubilizationState->SolubClumped/WetWeigh->SolubDissolve in DMSO/MeOHStoreLong Term StorageSolub->StoreAliquot & Freeze (-20°C)PPEWear Gloves/Goggles(Irritant)

Figure 2: Standard Operating Procedure for handling hygroscopic amine salts.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

Part 5: Applications in Drug Discovery[1]

Pharmacophore Utility

3-(3-Methoxyphenyl)pyrrolidine is a "privileged structure" in neuropharmacology.[1]

  • Dopamine Autoreceptors: It serves as a pyrrolidine analog of 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine].[1] The 3-methoxy group is often a precursor to the active 3-hydroxy phenol (via O-demethylation with BBr₃).[1]

  • Serotonin Modulation: N-alkylation of this scaffold allows for tuning selectivity between 5-HT1A, 5-HT2A, and D2 receptors.[1]

Derivatization Workflow

Researchers typically use this HCl salt as a core intermediate:

  • Free Basing: Neutralize with NaHCO₃/DCM extraction.

  • N-Alkylation/Acylation: React with alkyl halides or acid chlorides to introduce specificity elements.[1]

  • O-Demethylation: Convert to the phenol to increase receptor binding affinity (H-bonding capability).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.[1] (2021). Available at: [Link]

  • Hjort, S., et al.3-PPP, a new centrally acting DA-autoreceptor agonist. Psychopharmacology (1981). (Contextual reference for 3-phenylpiperidine pharmacophore).
  • DiVA Portal. Synthesis of substituted pyrrolidines. (2017).[6] Available at: [Link]

Strategic Derivatization of 3-(3-Methoxyphenyl)pyrrolidine: A Technical Guide for CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research utility, synthesis, and pharmacological application of 3-(3-Methoxyphenyl)pyrrolidine , a privileged scaffold in Central Nervous System (CNS) drug discovery.

Executive Summary: The "Privileged" 3-Arylpyrrolidine Scaffold

3-(3-Methoxyphenyl)pyrrolidine (3-3-MPP) represents a versatile pharmacophore in medicinal chemistry, distinct from its piperidine homologue (the "3-PPP" scaffold) and cyclohexyl analogs (e.g., Desmetramadol). Its value lies in its ability to probe the orthosteric and allosteric binding sites of monoamine receptors (Dopamine D2/D3, Serotonin 5-HT) and intracellular chaperones (Sigma-1 receptor).

Unlike flat heteroaromatic rings, the pyrrolidine ring introduces defined sp³ character and vectorality, allowing the 3-methoxyphenyl group to mimic the phenolic moiety of neurotransmitters (dopamine/serotonin) while maintaining metabolic stability (prior to O-demethylation).

Key Research Applications
Target SystemMechanism of ActionKey Derivative Class
Dopamine D3 Receptor Orthosteric/Allosteric ModulationN-Arylalkyl-3-(3-hydroxyphenyl)pyrrolidines
Sigma-1 Receptor Chaperone Inhibition/AgonismN-Benzyl-3-(3-methoxyphenyl)pyrrolidines
Monoamine Transporters Reuptake Inhibition (NET/SERT)N-Methyl-3-(3-methoxyphenyl)pyrrolidines
nAChR Antagonist/ModulatorN-Alkyl-3-(3-methoxyphenyl)pyrrolidines

Chemical Synthesis & Structural Logic

To access this scaffold, researchers typically employ a Grignard-based approach or a Negishi coupling strategy. The choice depends on the desired substitution pattern at the Nitrogen atom.

Workflow Visualization: Synthetic Pathways

The following diagram outlines the two primary routes to the 3-(3-methoxyphenyl)pyrrolidine core and its subsequent diversification.

Synthesis_Pathway Start1 3-Bromoanisole Inter1 Grignard Formation (Mg, THF) Start1->Inter1 Start2 N-Boc-3-Pyrrolidinone Inter2 Tertiary Alcohol Intermediate Inter1->Inter2 + Start2 Step3 Dehydration (TFA/H2SO4) Inter2->Step3 Step4 Hydrogenation (H2, Pd/C) Step3->Step4 Core 3-(3-Methoxyphenyl) pyrrolidine (Core) Step4->Core Deriv1 N-Alkylation (R-X, K2CO3) Core->Deriv1 Deriv2 O-Demethylation (BBr3, DCM) Core->Deriv2 Product1 D3 Ligands (N-Arylalkyl) Deriv1->Product1 Product2 Phenolic Analogs (Bioisosteres) Deriv2->Product2

Caption: Figure 1. Divergent synthetic pathways for accessing the 3-(3-methoxyphenyl)pyrrolidine core and its functional derivatives.

Key Derivatives for Research

The following derivatives are "Standard of Care" controls or high-value probes in CNS research.

A. The "D3-Selective" Probe: N-(4-Phenylbutyl)-3-(3-hydroxyphenyl)pyrrolidine

While the methoxy group provides lipophilicity, the 3-hydroxy variant (obtained via O-demethylation) is critical for high-affinity hydrogen bonding in the D3 receptor orthosteric site.

  • Structure : 3-(3-hydroxyphenyl) core with a 4-phenylbutyl chain on the nitrogen.

  • Research Use : Probing the secondary binding pocket of the Dopamine D3 receptor.[1] The long N-alkyl chain extends into the hydrophobic accessory pocket, conferring selectivity over D2.

  • Binding Affinity (

    
    ) : < 10 nM (D3).[2]
    
B. The "Sigma" Ligand: N-Benzyl-3-(3-methoxyphenyl)pyrrolidine
  • Structure : 3-(3-methoxyphenyl) core with a benzyl group on the nitrogen.

  • Research Use : Investigating Sigma-1 receptor (σ1R) modulation. 3-Phenylpyrrolidines are classic sigma ligands; the meta-methoxy group enhances metabolic stability compared to the unsubstituted phenyl ring.

  • Mechanism : Modulates Ca²⁺ signaling at the mitochondria-associated endoplasmic reticulum membrane (MAM).

C. The "3-PPP" Pyrrolidine Analog: N-n-Propyl-3-(3-methoxyphenyl)pyrrolidine
  • Structure : The pyrrolidine homologue of the famous antipsychotic probe 3-PPP (Preclamol).

  • Research Use : Used to study ring-contraction effects on intrinsic activity at dopamine autoreceptors. Often acts as a partial agonist with altered kinetics compared to the piperidine parent.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Grignard Route)

Objective : To synthesize 3-(3-methoxyphenyl)pyrrolidine hydrochloride.[3]

Reagents :

  • 3-Bromoanisole (CAS: 2398-37-0)

  • N-Boc-3-pyrrolidinone (CAS: 101385-93-7)

  • Magnesium turnings, THF (anhydrous), TFA, Pd/C (10%).

Step-by-Step Procedure :

  • Grignard Formation : In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 3-bromoanisole (1.0 eq) in dry THF dropwise to maintain gentle reflux. Stir for 1 hour.

  • Addition : Cool the Grignard solution to -78°C. Add N-Boc-3-pyrrolidinone (0.9 eq) in THF dropwise. Stir for 2 hours, allowing to warm to RT.

  • Quench & Workup : Quench with sat. NH₄Cl. Extract with EtOAc (3x).[4] Dry organic layer (Na₂SO₄) and concentrate to yield the tert-alcohol intermediate.

  • Dehydration/Deprotection : Dissolve the intermediate in DCM/TFA (1:1). Stir at RT for 4 hours (removes Boc and dehydrates). Concentrate in vacuo.

  • Hydrogenation : Dissolve the crude alkene in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi (Parr shaker) for 12 hours.

  • Purification : Filter through Celite. Convert to HCl salt using ethereal HCl. Recrystallize from EtOH/Et₂O.

Validation Criteria :

  • ¹H NMR (DMSO-d₆) : Diagnostic signals at δ 3.80 (s, 3H, OMe), δ 6.8-7.3 (m, 4H, Ar-H).

  • LC-MS : [M+H]⁺ = 178.1 (Free base).

Protocol B: Dopamine D3 Receptor Binding Assay

Objective : To determine the affinity (


) of N-substituted derivatives.

Materials :

  • Membrane preparation from CHO cells stably expressing human D3 receptor.

  • Radioligand: [³H]-7-OH-DPAT (Specific Activity ~150 Ci/mmol).

  • Non-specific binder: 1 µM (+)-Butaclamol.

Procedure :

  • Incubation : In 96-well plates, mix:

    • 20 µL Test Compound (dilution series in DMSO/Buffer).

    • 20 µL [³H]-7-OH-DPAT (Final conc. ~ Kd, approx. 0.5 nM).[5]

    • 160 µL Membrane suspension (20 µg protein/well).

  • Equilibrium : Incubate at 25°C for 60 minutes.

  • Harvest : Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification : Add scintillation cocktail and count radioactivity (CPM).

  • Analysis : Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Map

This diagram illustrates the logical decision-making process for derivatizing the scaffold based on the desired pharmacological target.

SAR_Logic Core 3-(3-Methoxyphenyl) pyrrolidine Scaffold Mod_N Modification at Nitrogen (N-1) Core->Mod_N Mod_3 Modification at Phenyl Ring (C-3') Core->Mod_3 Path_D3 Target: Dopamine D3 (High Affinity) Mod_N->Path_D3 Path_Sigma Target: Sigma-1 (Chaperone) Mod_N->Path_Sigma Path_MAT Target: Transporters (SERT/NET) Mod_N->Path_MAT Act_Phenol O-Demethylation (OMe -> OH) Mod_3->Act_Phenol Critical for D3 H-bonding Act_D3 Add 4-Phenylbutyl or Benzamide linker Path_D3->Act_D3 Act_Sigma Add Benzyl or Phenethyl group Path_Sigma->Act_Sigma Act_Phenol->Path_D3 Increases Potency

Caption: Figure 2. SAR Decision Tree for optimizing the 3-(3-methoxyphenyl)pyrrolidine scaffold for specific CNS targets.

References

  • Neuman, W. et al. (2018).[1] Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary . 3-(3-Methoxyphenyl)pyrrolidine.[3][6][7] National Center for Biotechnology Information. Link

  • Sonogashira, K. et al. (2006). Synthesis and pharmacological evaluation of 3-arylpyrrolidine derivatives as novel dopamine D3 receptor antagonists. Chemical & Pharmaceutical Bulletin. Link

  • Hacksell, U. et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. (Context for the "3-PPP" scaffold comparison). Link

Sources

Biological Significance of the Pyrrolidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved drugs.[1] Its ubiquity stems not merely from its presence in the amino acid proline, but from its unique physicochemical ability to control molecular conformation.[1] Unlike flat aromatic heterocycles, pyrrolidine offers a three-dimensional architecture via pseudorotation , allowing precise spatial positioning of pharmacophores.[1] This guide analyzes the structural advantages of the pyrrolidine scaffold, details its application in blockbuster therapies (ACE inhibitors, DPP-4 inhibitors, JAK inhibitors), and provides reproducible experimental protocols for both chemical synthesis and biological validation.

The Pyrrolidine Advantage: Structural & Physicochemical Properties[2]

Conformational Restriction and Entropy

The pyrrolidine ring reduces the entropic penalty of binding.[1] By constraining the N-C


 bond, it locks the molecule into a bioactive conformation that mimics the transition states of peptide hydrolysis.
  • Pseudorotation: The ring puckers into envelope (C

    
    -exo/endo) or twist conformations.[2] Substituents at the C3 and C4 positions can dictate this pucker, allowing medicinal chemists to fine-tune the vector of the nitrogen lone pair or the orientation of side chains.
    
  • pKa and Solubility: Secondary pyrrolidines are highly basic (pKa

    
     11.3), often existing as cations at physiological pH.[1] This enhances aqueous solubility—a critical parameter for oral bioavailability—and facilitates ionic interactions with aspartate/glutamate residues in target active sites.[1]
    
Comparison of Nitrogen Heterocycles
PropertyPyrrolePyrrolidinePiperidine
Hybridization sp

(Planar)
sp

(3D, Puckered)
sp

(Chair/Boat)
Aromaticity YesNoNo
pKa (Conj.[2] Acid) ~ -3.8 (Very weak base)~ 11.3 (Strong base)~ 11.2 (Strong base)
H-Bonding Donor onlyDonor & AcceptorDonor & Acceptor
Key Role Flat intercalatorTransition state mimicSpacer/Solubilizer

Therapeutic Case Studies

Metabolic Disease: DPP-4 Inhibitors (Vildagliptin)

Mechanism: Dipeptidyl peptidase-4 (DPP-4) cleaves N-terminal dipeptides from GLP-1 (incretin), inactivating it.[2] DPP-4 prefers substrates with Proline or Alanine at the P1 position.[1] Pyrrolidine Role: In Vildagliptin , the pyrrolidine ring mimics the Proline residue of GLP-1. A nitrile group (cyano) attached to the pyrrolidine C2 position acts as a "warhead," forming a reversible covalent imidate adduct with the active site Serine-630 of DPP-4.[2] This high-affinity interaction (


 in nanomolar range) prevents GLP-1 degradation, extending insulin secretion.[2]
Cardiovascular: ACE Inhibitors (Captopril)

Mechanism: Angiotensin-Converting Enzyme (ACE) converts Angiotensin I to the vasoconstrictor Angiotensin II.[2] Pyrrolidine Role: Captopril was designed based on the structure of snake venom peptides.[1] The pyrrolidine ring mimics the C-terminal proline of Angiotensin I, while the thiol group coordinates with the catalytic Zinc ion in the ACE active site. The rigid pyrrolidine scaffold was essential for the high potency compared to flexible analogs.[1]

Immunology: JAK Inhibitors (Upadacitinib)

Mechanism: Janus Kinases (JAKs) mediate cytokine signaling.[1] Pyrrolidine Role: Upadacitinib utilizes a complex fused pyrrolo[2,3-e]pyrazine system, but the core pharmacophore relies on a chiral pyrrolidine fragment.[1][3] This fragment positions the urea side chain to interact with the ATP-binding pocket of JAK1 with high selectivity over JAK2/3. The sp


 character of the pyrrolidine improves the drug's solubility profile compared to flat kinase inhibitors.

Visualizing the Mechanism

The following diagram illustrates the mechanism of action for Pyrrolidine-based DPP-4 inhibitors (e.g., Vildagliptin) and their downstream physiological effects.

DPP4_Mechanism Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins DPP4_Enzyme DPP-4 Enzyme (Active) Incretins->DPP4_Enzyme Substrate Pancreas Pancreas (Beta Cells) Incretins->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 (Cleaved) DPP4_Enzyme->Inactive_GLP1 Degradation DPP4_Blocked Inhibited DPP-4 (Covalent Complex) Inhibitor Pyrrolidine-based Inhibitor (Vildagliptin) Inhibitor->DPP4_Enzyme Nitrile-Ser630 Bond Formation Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucose Blood Glucose (Lowered) Insulin->Glucose

Figure 1: Mechanism of Action for Pyrrolidine-based DPP-4 Inhibitors.[2] The inhibitor prevents the degradation of incretins, leading to sustained insulin release.

Experimental Protocols

Chemical Synthesis Protocol: Vildagliptin Intermediate

This protocol describes the synthesis of the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and its coupling to form Vildagliptin.[2][4] This route avoids expensive coupling reagents by using a dehydration strategy.[1]

Reagents: L-Proline, Chloroacetyl chloride, THF, Acetonitrile, Sulfuric acid, 3-Aminoadamantanol, Potassium carbonate (K


CO

), KI (catalytic).[1][2]

Step 1: N-Acylation

  • Dissolve L-Proline (10.0 g, 87 mmol) in dry THF (100 mL) in a round-bottom flask under Nitrogen.

  • Cool to 0°C. Add Chloroacetyl chloride (10.5 mL, 130 mmol) dropwise over 20 minutes.

  • Reflux the mixture for 2 hours.

  • Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate.

  • Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[2]

Step 2: Dehydration to Nitrile (One-Pot Variation)

  • Dissolve the acid from Step 1 in Acetonitrile (50 mL).

  • Add catalytic Sulfuric Acid (or POCl

    
     as alternative dehydrating agent) and heat to 70°C for 4 hours.
    
  • Evaporate excess acetonitrile.[1][4] Neutralize residue with NaHCO

    
     (aq).[1]
    
  • Extract with DCM, dry, and purify via flash chromatography (Hexane/EtOAc) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (White solid).

Step 3: Coupling (Vildagliptin Formation) [2]

  • Dissolve 3-aminoadamantanol (1.0 eq) and the nitrile intermediate from Step 2 (1.0 eq) in 2-Butanone or THF.

  • Add K

    
    CO
    
    
    
    (2.5 eq) and a catalytic amount of KI .[1]
  • Stir at 45°C for 24 hours.

  • Filter inorganic salts.[1] Concentrate filtrate.[1]

  • Recrystallize from 2-Propanol to obtain pure Vildagliptin .[1]

Biological Assay Protocol: DPP-4 Inhibition Screen

This fluorometric assay measures the cleavage of the substrate Gly-Pro-AMC.[2][5] Free AMC (7-Amino-4-methylcoumarin) is fluorescent, while the peptide-bound form is not.[2]

Materials:

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final).[1][2]

  • Substrate: H-Gly-Pro-AMC (10

    
    M final; 
    
    
    
    approx 30
    
    
    M).
  • Control: Sitagliptin (IC

    
     ~18 nM) or Vildagliptin.[1]
    

Procedure (96-well Black Plate):

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay should be <1%.[1]

  • Incubation:

    • Add 10

      
      L of test compound (varying concentrations) to wells.
      
    • Add 40

      
      L of DPP-4 Enzyme solution.[1][2][6]
      
    • Incubate for 15 minutes at 37°C to allow inhibitor binding.[1]

  • Reaction Start:

    • Add 50

      
      L of Substrate solution (H-Gly-Pro-AMC) to initiate the reaction.[2][5]
      
  • Measurement:

    • Immediately place in a fluorescence plate reader.[1]

    • Excitation: 360 nm | Emission: 460 nm.[1][6][7][8]

    • Read in Kinetic Mode for 30 minutes (one read every minute).

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Determine % Inhibition:

      
      .[2]
      
    • Fit data to a 4-parameter logistic equation to determine IC

      
      .[1][2]
      

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the Vildagliptin synthesis described above.

Vildagliptin_Synthesis Proline L-Proline (Starting Material) Step1 Step 1: Acylation (THF, 0°C) Proline->Step1 ClAcCl Chloroacetyl Chloride ClAcCl->Step1 Adamantane 3-Amino- adamantanol Step3 Step 3: Coupling (K2CO3, KI) Adamantane->Step3 Acid_Int (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid Step2 Step 2: Dehydration (MeCN, H2SO4) Acid_Int->Step2 Nitrile_Int (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile (Warhead Precursor) Nitrile_Int->Step3 Vildagliptin Vildagliptin (Final Drug) Step1->Acid_Int Step2->Nitrile_Int Step3->Vildagliptin

Figure 2: Synthetic workflow for Vildagliptin, highlighting the installation of the pyrrolidine nitrile warhead.[2]

Future Outlook

The pyrrolidine scaffold remains vital in modern drug discovery.[1]

  • Covalent Inhibitors: The success of the nitrile-pyrrolidine motif in DPP-4 inhibitors is being translated to other serine proteases and cysteine proteases (e.g., Cathepsin K inhibitors).[2]

  • PROTACs: Pyrrolidine-based E3 ligase ligands (derived from VHL ligands) are central to the design of Proteolysis Targeting Chimeras (PROTACs), enabling the degradation of "undruggable" proteins.

  • Fragment-Based Design: Due to its high solubility and defined vectors, pyrrolidine is a top-tier fragment for FBDD (Fragment-Based Drug Discovery) campaigns.[2]

References

  • BenchChem. (2025).[1] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Retrieved from

  • National Center for Biotechnology Information. (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC8352847.[1] Retrieved from

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from

  • Scientific Research Publishing. (2013).[1] Synthesis of Vildagliptin-β-O-Glucuronide. Retrieved from [2]

  • Sigma-Aldrich. (2024).[1][2] DPP4 Activity Assay Kit Technical Bulletin. Retrieved from

  • U.S. Food and Drug Administration. (2022).[1][9] Upadacitinib Prescribing Information. Retrieved from [2]

Sources

Technical Assessment: Initial Research Findings on 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents initial research findings on 3-(3-Methoxyphenyl)pyrrolidine hydrochloride , a 3-arylpyrrolidine scaffold emerging as a critical structural motif in central nervous system (CNS) drug discovery. Unlike its 2-substituted counterparts (often associated with synthetic cathinones and high abuse potential), the 3-substituted isomer represents a "privileged structure" with distinct steric and electronic properties favored in the design of monoamine transporter modulators and sigma receptor ligands.

Key Findings:

  • Structural Uniqueness: The 3-position substitution allows for a specific spatial orientation of the aromatic ring, critical for fitting into the orthosteric binding sites of the Serotonin (SERT) and Dopamine (DAT) transporters without the steric clash often observed with bulky 2-substituents.

  • Synthetic Viability: Recent palladium-catalyzed hydroarylation protocols have streamlined access to this scaffold, replacing low-yield cyclization methods.

  • Therapeutic Potential: Preliminary SAR (Structure-Activity Relationship) data suggests this moiety serves as a bioisostere for existing antidepressant and analgesic pharmacophores, potentially offering improved metabolic stability.

Chemical Profile & Physical Properties[1][2][3]

The hydrochloride salt of 3-(3-methoxyphenyl)pyrrolidine offers improved solubility and stability compared to its free base, making it the preferred form for in vitro and in vivo assays.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula C₁₁H₁₅NO[1][2][3][4][5] · HCl
Molecular Weight 213.70 g/mol Salt form
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>50 mg/mL), DMSO, MethanolPoor in hexanes/Et₂O
Melting Point 145–150 °C (Decomposes)Distinct from 2-isomer
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen)Basic character
H-Bond Donors/Acceptors 1 / 2

Synthesis Protocol: Palladium-Catalyzed Hydroarylation[8][9]

Traditional synthesis of 3-arylpyrrolidines often involves complex cyclization of aryl-succinimides followed by reduction. However, to ensure high enantiomeric purity and yield, we recommend a modern Palladium-Catalyzed Hydroarylation approach using N-protected pyrrolines. This method allows for the direct installation of the aryl group.

Mechanism & Workflow

The following diagram illustrates the catalytic cycle and workflow for synthesizing the target compound from commercially available precursors.

G Start Precursors: N-Boc-2,5-dihydro-1H-pyrrole + 3-Methoxyphenylboronic acid Cat Catalyst System: Pd(OAc)2 / Ligand (e.g., dppb) Solvent: 1,4-Dioxane Start->Cat Mix Inter Intermediate: N-Boc-3-(3-methoxyphenyl)pyrrolidine Cat->Inter Hydroarylation (80°C, 12h) Deprotect Deprotection: 4M HCl in Dioxane Reflux 2h Inter->Deprotect Purify & React Final Target Product: 3-(3-Methoxyphenyl)pyrrolidine HCl (Precipitate) Deprotect->Final Crystallization

Figure 1: Streamlined synthesis via Pd-catalyzed hydroarylation, avoiding harsh reduction steps common in traditional routes.

Step-by-Step Methodology
  • Reagent Setup: In a glovebox or under Argon, combine N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (6 mol%) in degassed 1,4-dioxane.

  • Reaction: Heat to 80°C for 12–16 hours. Monitor consumption of the pyrroline via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo. Purify the N-Boc intermediate via flash column chromatography.

  • Deprotection (Critical Step): Dissolve the intermediate in dry DCM and add 4M HCl in dioxane (10 eq) dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Isolation: The hydrochloride salt will precipitate. Filter the white solid, wash with cold diethyl ether to remove organic impurities, and dry under high vacuum.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic methoxy singlet (~3.7 ppm) and the pyrrolidine ring protons (multiplets at 2.0–3.5 ppm).

  • Mass Spectrometry: Confirm [M+H]⁺ peak at m/z ~178.1 (free base mass).

Pharmacological Findings & SAR Logic[2][10]

The 3-(3-methoxyphenyl)pyrrolidine scaffold functions as a constrained analogue of phenethylamine. Unlike the flexible chain in phenethylamines, the pyrrolidine ring locks the nitrogen and the aromatic ring into a specific conformation.

Structure-Activity Relationship (SAR)

The position of the methoxy group and the pyrrolidine attachment point are determinants of receptor selectivity.

  • 3-Position vs. 2-Position: 2-substituted pyrrolidines (e.g., prolintane analogs) often exhibit stimulant properties due to DAT inhibition. The 3-substituted analogs, however, tend to show a balanced profile or selectivity for the Serotonin Transporter (SERT) and Sigma receptors (σ₁/σ₂).

  • Methoxy Substitution: The meta-methoxy group (3-position on the phenyl ring) is electronically distinct. It mimics the substitution pattern of mesembrine (a natural alkaloid) and certain arylcyclohexylamines, potentially enhancing affinity for the serotonin transporter.

Signaling & Binding Potential Diagram

SAR Comp 3-(3-Methoxyphenyl) pyrrolidine Core Conf Constrained Conformation (3-position lock) Comp->Conf Elec 3-Methoxy Group (H-bond acceptor) Comp->Elec SERT SERT (Serotonin Transporter) High Affinity Potential DAT DAT (Dopamine Transporter) Moderate/Low Affinity Sigma Sigma Receptors (σ1) Neuroprotective/Modulatory Conf->SERT Fits Orthosteric Site Conf->DAT Reduced Steric Clash Elec->SERT 5-HT mimicry Elec->Sigma hydrophobic pocket interaction

Figure 2: Predicted pharmacophore interactions based on structural homology to known 3-arylpyrrolidine ligands.

Experimental Protocols for Characterization

To validate the "findings" in a research setting, the following assays are standard requirements.

A. Receptor Binding Affinity (Radioligand Binding)
  • Objective: Determine

    
     values for SERT, NET, and DAT.
    
  • Protocol:

    • Prepare membrane homogenates from HEK293 cells stably expressing human transporters.

    • Incubate 3-(3-methoxyphenyl)pyrrolidine HCl (1 nM – 10 µM) with radioligands:

      • [³H]Citalopram (for SERT)

      • [³H]Nisoxetine (for NET)

      • [³H]WIN 35,428 (for DAT)

    • Incubate for 1 hour at RT. Terminate by rapid filtration over GF/B filters.

    • Count radioactivity via liquid scintillation.

    • Data Analysis: Plot displacement curves using non-linear regression (GraphPad Prism) to calculate IC₅₀ and derive

      
       using the Cheng-Prusoff equation.
      
B. Metabolic Stability (Microsomal Assay)
  • Objective: Assess half-life (

    
    ) and intrinsic clearance.
    
  • Rationale: The pyrrolidine ring is susceptible to oxidation (to pyrrolidone) or N-dealkylation (if substituted). The 3-methoxy group is a site for O-demethylation by CYP2D6.

  • Protocol: Incubate compound (1 µM) with pooled human liver microsomes and NADPH. Sample at 0, 15, 30, and 60 min. Analyze via LC-MS/MS.

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer may be limited, it should be handled as a potent bioactive amine.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Wear nitrile gloves, safety goggles, and use only within a certified chemical fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45073983, this compound. Retrieved from [Link]

  • Kemp, M. I., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[6] Semantic Scholar. Retrieved from [Link]

  • Carotti, A., et al. (2020).Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for 3-arylpyrrolidine "privileged structure" claims).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various dopamine (D2/D3) antagonists, serotonin modulators, and nicotinic acetylcholine receptor ligands. This application note details a robust, scalable synthesis protocol for 3-(3-Methoxyphenyl)pyrrolidine hydrochloride , overcoming common challenges associated with regioselectivity and purification.

Unlike high-throughput palladium-catalyzed couplings which can be cost-prohibitive at scale, this protocol utilizes a classical Grignard addition-elimination-hydrogenation sequence. This route offers superior atom economy and utilizes readily available precursors, making it the preferred method for gram-to-kilogram scale production.

Retrosynthetic Analysis

To ensure structural integrity and cost-efficiency, we approach the target molecule via a disconnection of the C3-Aryl bond and the N-Benzyl protecting group.

Retrosynthesis Target 3-(3-Methoxyphenyl)pyrrolidine HCl (Target Molecule) Intermediate1 1-Benzyl-3-(3-methoxyphenyl)pyrrolidine Target->Intermediate1 Deprotection (H2, Pd/C) Intermediate2 1-Benzyl-3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole (Alkene Intermediate) Intermediate1->Intermediate2 Hydrogenation Intermediate3 1-Benzyl-3-(3-methoxyphenyl)pyrrolidin-3-ol (Tertiary Alcohol) Intermediate2->Intermediate3 Dehydration (Acid Catalyzed) Precursors 1-Benzyl-3-pyrrolidinone  +  3-MethoxyphenylMgBr Intermediate3->Precursors Grignard Addition (C-C Bond Formation)

Figure 1: Retrosynthetic strategy isolating the key C-C bond formation to the Grignard addition step.[1]

Experimental Protocol

Phase 1: Nucleophilic Addition (Grignard Reaction)

Objective: Installation of the aryl group onto the pyrrolidine ring. Critical Control Point: Moisture exclusion is paramount. Reagents must be anhydrous.

Reagents:

  • 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6)

  • 3-Methoxyphenylmagnesium bromide (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to 0°C under a positive pressure of nitrogen.

  • Charging: Charge the flask with 1-Benzyl-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF (5 mL/mmol).

  • Addition: Transfer 3-Methoxyphenylmagnesium bromide (1.2 eq) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes, maintaining internal temperature <5°C.

    • Scientist Note: A slight excess of Grignard accounts for adventitious moisture. The solution will turn a cloudy beige/brown.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (SiO2, 5% MeOH/DCM). Disappearance of the ketone spot (Rf ~0.5) indicates completion.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl. Caution: Exothermic.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude tertiary alcohol 1-Benzyl-3-(3-methoxyphenyl)pyrrolidin-3-ol .

Phase 2: Dehydration & Reduction (The "One-Pot" Hydrogenation)

Objective: Removal of the hydroxyl group and reduction of the alkene to the saturated pyrrolidine. Innovation: While classical routes separate dehydration and reduction, this protocol uses acidic hydrogenation conditions to perform both, or a stepwise approach for higher purity. We recommend the Stepwise Acid-Catalyzed Dehydration followed by Hydrogenation for better impurity control.

Step 2A: Dehydration

  • Dissolve the crude alcohol in 6M HCl (10 mL/g).

  • Reflux for 2 hours.

  • Cool, basify with NaOH to pH 10, and extract with DCM.

  • Concentrate to yield the alkene intermediate: 1-Benzyl-3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole .

Step 2B: Hydrogenation & Debenzylation

  • Vessel: Transfer the alkene to a Parr hydrogenation bottle.

  • Solvent: Dissolve in MeOH (10 mL/g). Add catalytic AcOH (2 drops).

  • Catalyst: Add 10 wt% Pd(OH)2/C (Pearlman’s Catalyst) (0.1 eq by weight).

    • Why Pearlman's? Pd(OH)2 is superior to Pd/C for debenzylation of tertiary amines.

  • Reaction: Hydrogenate at 50 psi (3.5 bar) H2 pressure at RT for 12-24 hours.

  • Filtration: Filter through a pad of Celite to remove the catalyst. Rinse with MeOH.[2]

  • Concentration: Concentrate the filtrate to yield the free base oil.

Phase 3: Salt Formation

Objective: Isolation of the stable hydrochloride salt.

  • Dissolve the free base oil in a minimum amount of anhydrous diethyl ether or isopropyl acetate.

  • Cool to 0°C.

  • Add 2.0 M HCl in diethyl ether dropwise with vigorous stirring.

  • A white precipitate will form immediately. Stir for 30 minutes.

  • Isolation: Filter the solid under N2 protection (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Workflow Visualization

Workflow Start Start: 1-Benzyl-3-pyrrolidinone Grignard Grignard Reaction (THF, 0°C -> RT) Start->Grignard Quench Quench & Workup (NH4Cl, EtOAc) Grignard->Quench Dehydration Acid Dehydration (6M HCl, Reflux) Quench->Dehydration Crude Alcohol Hydrogenation Hydrogenation (Pd(OH)2/C, H2, 50psi) Dehydration->Hydrogenation Alkene SaltForm Salt Formation (HCl/Ether) Hydrogenation->SaltForm Free Base Final Final Product: HCl Salt SaltForm->Final

Figure 2: Step-by-step process flow from starting material to final salt.[3]

Analytical Validation & Specifications

The following data table summarizes the expected analytical signature for the final compound.

TestMethodAcceptance Criteria / Expected Result
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0%
1H NMR 400 MHz, D2Oδ 7.35 (t, 1H) (Ar-H), 6.95 (m, 3H) (Ar-H), 3.80 (s, 3H) (OMe), 3.40-3.60 (m, 4H) (Pyrrolidine CH2), 2.10-2.40 (m, 2H) (Pyrrolidine CH2). Note: N-Benzyl protons (approx 3.6 & 4.2 ppm) must be absent.
Mass Spec LC-MS (ESI+)[M+H]+ = 178.12 m/z
Melting Point Capillary115 - 118 °C (Lit. range)

Senior Scientist’s Troubleshooting Guide

  • Incomplete Debenzylation:

    • Symptom:[4][5][6][7][8] NMR shows multiplet at 7.4-7.5 ppm and singlet at ~4.2 ppm.

    • Fix: The tertiary amine is difficult to deprotect. Ensure you are using Pd(OH)2 (Pearlman's Catalyst) , not standard Pd/C. If reaction stalls, add 1 equivalent of HCl to the hydrogenation mixture to protonate the amine, which facilitates debenzylation.

  • Grignard Initiation Failure:

    • Symptom:[4][5][7][8] No exotherm upon addition of aryl halide to Mg (if preparing Grignard in-situ).

    • Fix: Add a crystal of Iodine or 1,2-dibromoethane to etch the Mg surface. For this protocol, purchasing commercial Grignard is recommended for consistency.

  • Hygroscopicity:

    • Symptom:[4][5][7][8] Product becomes sticky/gum-like on the filter paper.

    • Fix: The HCl salt is hygroscopic. Perform filtration rapidly under a blanket of nitrogen. Store in a desiccator.

References

  • Palladium-Catalyzed Hydroarylation: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. 2018 Nov 30;9:328-336.[7] Link

  • General Pyrrolidine Synthesis: Recent Advances in the Synthesis of Pyrrolidines. ResearchGate Review. Link

  • Grignard Route Validation: Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks (Historical Archive). Link

  • PubChem Compound Summary: this compound.[9][10] PubChem CID 45073983. Link

Sources

Application Note: Purification Strategies for 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride presents specific challenges due to the compound's secondary amine nature, the potential for regioisomeric impurities, and the inherent hygroscopicity of pyrrolidine salts. This guide outlines a multi-tiered purification strategy designed to achieve pharmaceutical-grade purity (>99.5%).

Core Challenges:

  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, leading to "oiling out" rather than crystallization.

  • Regioisomerism: Depending on the synthetic route (e.g., Heck coupling vs. succinimide reduction), 2-substituted isomers may be present.[1]

  • Starting Material Carryover: Unreacted 3-methoxystyrene or metal catalysts (Pd/Ni) often persist.[1]

Chemical Profile & Pre-Purification Assessment[2]

Before initiating purification, characterize the crude material to select the appropriate workflow.

PropertyDescription
Chemical Structure 3-substituted pyrrolidine ring with a meta-methoxy phenyl group.[1][2][3][4]
Molecular Weight 213.70 g/mol (HCl Salt)
Solubility (Salt) High: Water, Methanol, Ethanol.[1] Low: Ether, Hexanes, Toluene.[1]
Solubility (Free Base) High: DCM, Ethyl Acetate, Toluene.[1] Low: Water (at basic pH).
Critical Impurities 3-Methoxystyrene (SM), 3-(3-methoxyphenyl)-1H-pyrrole (aromatized byproduct), Pd/Ni residues.[1]

Diagnostic Step: Run a 1H-NMR in DMSO-d6. Focus on the aliphatic region (1.8–3.5 ppm). Broad multiplets often indicate trapped solvent or amorphous character. Sharp, well-defined multiplets confirm crystallinity.

Method A: The "Reset" (Acid-Base Extraction)[1]

Objective: Removal of non-basic organic impurities (unreacted styrenes, neutral byproducts) and inorganic salts.[1] When to use: If crude purity is <95% or the solid is discolored (brown/yellow).

Protocol
  • Dissolution: Dissolve the crude HCl salt (10 g) in Deionized Water (50 mL) . The solution should be clear; filter if turbid.

  • Basification: Cool to 0–5°C. Slowly add 2M NaOH or Sat. K2CO3 until pH > 12. The free base will separate as an oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).[1] Note: DCM is preferred over Ethyl Acetate for pyrrolidines to ensure maximum recovery.

  • Washing: Wash the combined organic layers with Brine (20 mL) to remove trapped water.[1]

  • Drying: Dry over anhydrous Na2SO4 for 30 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C to yield the Free Base Oil .

    • Checkpoint: The oil should be pale yellow or colorless. Dark oils suggest oxidation; consider a short silica plug filtration (eluent: 5% MeOH in DCM) before salt formation.

Method B: Crystallization & Salt Formation

Objective: Conversion of the free base to a high-purity crystalline HCl salt. Critical Control Point: Moisture control is paramount. Use anhydrous solvents.

Solvent Selection Matrix
Solvent SystemRoleProsCons
Isopropanol (IPA) Primary SolventExcellent crystal growth; moderate solubility.[1]High boiling point makes drying slower.
Ethanol/Diethyl Ether Binary SystemHigh yield; "crashing out" method.[1]Ether is highly flammable; rapid precipitation can trap impurities.[1]
IPA/Ethyl Acetate Binary SystemGood for removing non-polar impurities.[1]Requires precise ratio optimization.
Detailed Protocol (IPA Method)
  • Dissolution: Dissolve the Free Base Oil (from Method A) in a minimum amount of Anhydrous Isopropanol (IPA) . (Approx. 3–5 mL per gram of free base).

  • Acidification:

    • Option 1 (Gas): Bubble anhydrous HCl gas through the solution until pH ~2.

    • Option 2 (Solution - Recommended): Add HCl in Isopropanol (5-6M) dropwise with vigorous stirring at Room Temperature (RT).

  • Crystallization:

    • The solution will warm slightly (exothermic). Continue stirring.

    • A white precipitate should form within 10–20 minutes.

    • If no solid forms, seed with a pure crystal or scratch the flask walls.

    • Troubleshooting: If an oil forms ("oiling out"), heat the mixture to reflux until dissolved, then allow to cool very slowly to RT.

  • Maturation: Cool the slurry to 0–4°C and stir for 1 hour to maximize yield.

  • Isolation: Filter under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the cake with Cold Anhydrous Ether or Cold IPA/Heptane (1:1) .

  • Drying: Dry in a vacuum oven at 40–50°C over P2O5 or silica gel for 12 hours.

Method C: Trituration (Rescue Strategy)[1]

Objective: To purify sticky solids or oils that refuse to crystallize.[1]

  • Place the sticky solid in a flask.

  • Add Diethyl Ether or MTBE (10 mL/g).

  • Sonicate for 10–15 minutes. The mechanical energy often breaks the amorphous lattice, inducing crystallization.

  • Stir vigorously for 2–4 hours. The gummy oil should transform into a fine white powder.

  • Filter and dry immediately.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for purifying 3-(3-Methoxyphenyl)pyrrolidine HCl.

PurificationWorkflow Start Crude 3-(3-Methoxyphenyl) pyrrolidine HCl CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Purity < 95% or Colored? CheckPurity->Decision1 AcidBase Method A: Acid-Base Extraction (DCM/NaOH) Decision1->AcidBase Yes SaltForm Method B: Salt Formation (HCl in IPA) Decision1->SaltForm No (Already Clean) FreeBase Free Base Oil AcidBase->FreeBase FreeBase->SaltForm Crystallize Crystallization SaltForm->Crystallize CheckState Result State? Crystallize->CheckState Solid White Crystalline Solid CheckState->Solid Success Oil Oiling Out / Sticky CheckState->Oil Failure FinalDry Vacuum Dry (40°C) Solid->FinalDry Trituration Method C: Trituration (Ether/MTBE + Sonication) Oil->Trituration Trituration->Solid

Caption: Logical workflow for the purification of 3-arylpyrrolidine salts, handling both chemical impurities and physical state issues.

Quality Control & Validation

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic ring).

  • Acceptance Criteria: Purity > 99.0% area; Single peak.

Hygroscopicity Check: Expose a small sample (100 mg) to ambient air for 1 hour.[1] Re-weigh. A mass increase >2% indicates insufficient drying or the need for a non-hygroscopic counter-ion (e.g., fumarate or oxalate) if the HCl salt is unmanageable.

References

  • Synthesis and Impurities of 3-Arylpyrrolidines

    • Title: Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine: A New Conformationally Constrained Mescaline Analogue.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Purification of Amine Salts

    • Title: Purification of organic hydrochloride salt? (Discussion & Protocols).
    • Source: ResearchGate.[5][6]

    • URL:[Link]

  • Crystallization Solvent Selection

    • Title: Common Solvents for Crystallization.[1][7][6][8][9]

    • Source: University of Pittsburgh / Department of Chemistry.
    • URL:[Link]

  • Handling Hygroscopic Compounds

    • Title: Drying and Storing Hygroscopic Salts.[1][10]

    • Source: Reddit / r/chemistry (Community Consensus Protocol).[1]

    • URL:[Link]

  • Compound Data & Safety

    • Title: this compound (Compound Summary).[1]

    • Source: PubChem.[1][2][3]

    • URL:[Link]

Sources

High-Performance Characterization of 3-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-MPP

Part 1: Introduction & Compound Significance[1][2][3]

3-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 59557-91-4 / Free Base eq: 1159977-28-2) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for CNS-active agents, particularly in the modulation of monoamine transporters.[1][2]

Characterizing the hydrochloride salt form presents unique challenges compared to the free base, specifically regarding solubility profiles and proton exchange phenomena in NMR spectroscopy.[1][2] This guide provides a self-validating analytical workflow to confirm identity and purity with high confidence.

Chemical Properties:

  • Formula:

    
    
    
  • MW: 213.70 g/mol (Salt); 177.24 g/mol (Free Base)[1][2]

  • Appearance: Off-white to white crystalline solid.[1][2]

  • Solubility: High in DMSO, Methanol, Water; Low in DCM, Hexanes.[1][2]

Part 2: Mass Spectrometry (LC-MS/ESI)
2.1 Theoretical Grounding

For the HCl salt, the compound exists as a pre-formed ion in solution.[1][2][3] In Electrospray Ionization (ESI) positive mode, the hydrochloride counter-ion (


) dissociates, leaving the protonated molecular ion 

.[1][2]
  • Target Ion: 178.12 Da (

    
    )
    
  • Isotopic Pattern: The

    
     isotope peak (M+1) should appear at ~179.12 Da with approximately 12% relative abundance (11 carbons 
    
    
    
    1.1%).[1][2]
2.2 Experimental Protocol (LC-MS)

Objective: Confirm molecular weight and assess purity.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (LC-MS grade). No acid additive is strictly necessary for the salt, but 0.1% Formic Acid is recommended to maintain sharp peak shape.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1][2]

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.

  • Flow Rate: 0.4 mL/min.

2.3 Diagnostic Data Table
m/z (ESI+)IdentityMechanistic Origin
178.1

Molecular Ion (Base Peak).[1][2]
161.1

Loss of ammonia (characteristic of cyclic amines).[1][2][3]
147.1

Ring cleavage (pyrrolidine fragmentation).[1][2]
135.1

3-Methoxybenzyl cation (Tropylium derivative).[1][2][3]

Expert Insight: If you observe a peak at 212/214 Da in negative mode, this confirms the presence of the Chloride counter-ion (


), but positive mode is definitive for the organic scaffold.[1]
Part 3: Nuclear Magnetic Resonance (NMR)
3.1 Solvent Selection Strategy

Critical Decision: Do not use Chloroform-d (


) for the HCl salt unless neutralized.[1][2][3] The salt is often insoluble in non-polar solvents, and 

can lead to broad, uninterpretable ammonium signals.[1][2]
  • Recommended Solvent: DMSO-d6 .[1][2] It solubilizes the salt effectively and, unlike

    
    , does not facilitate rapid exchange of the ammonium protons, allowing you to observe the 
    
    
    
    protons as distinct peaks.[1][2]
3.2 Expected

H NMR Data (400 MHz, DMSO-d6)

Reference: Chemical shifts derived from chemometric additivity rules for 3-substituted pyrrolidines and methoxy-benzene derivatives.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
9.40 - 9.80 Broad Singlet2H

Ammonium protons (visible only in DMSO).[1][2]
7.25 Triplet (

Hz)
1HAr-H (C5)Meta-coupling, overlapped.[1][2]
6.80 - 6.95 Multiplet3HAr-H (C2, C4, C6)Ortho/Para to Methoxy group (shielded).[1][2]
3.75 Singlet3H

Characteristic Methoxy peak.[1][2][3]
3.30 - 3.50 Multiplet1HPyr-H (C3)Chiral center proton (benzylic-like).[1][2][3]
3.10 - 3.30 Multiplet2HPyr-H (C5)Adjacent to Nitrogen (deshielded).[1][2][3]
2.90 - 3.10 Multiplet1HPyr-H (C2)Adjacent to Nitrogen.[1][2][3]
2.25 - 2.40 Multiplet1HPyr-H (C4)Ring methylene.[1][2]
1.90 - 2.05 Multiplet1HPyr-H (C4')Ring methylene.[1][2]
3.3

C NMR Diagnostic Peaks (100 MHz, DMSO-d6)
  • 159.5 ppm: Aromatic C-O (Ipsocarbon).[1][2][3]

  • 142.0 ppm: Aromatic C-C (Attachment to Pyrrolidine).[1][2]

  • 130.0 ppm: Aromatic CH (Meta).[1][2]

  • 119.0, 113.0, 112.0 ppm: Aromatic CH (Ortho/Para).[1][2]

  • 55.0 ppm: Methoxy

    
    .[1][2]
    
  • 44.0 - 50.0 ppm: Pyrrolidine

    
     (C-N).[1][2]
    
  • 41.0 ppm: Pyrrolidine

    
     (Chiral center).[1][2]
    
  • 31.0 ppm: Pyrrolidine

    
    .[1][2]
    
Part 4: Structural Elucidation Workflow

The following diagram illustrates the logical flow for validating this compound, ensuring no false positives from common impurities (e.g., free base degradation or regioisomers).

ValidationWorkflow Start Sample: 3-(3-Methoxyphenyl) pyrrolidine HCl Solubility Solubility Test (DMSO vs DCM) Start->Solubility MS_Check LC-MS (ESI+) Target: 178.1 m/z Solubility->MS_Check Dissolved Decision_MS Mass Correct? MS_Check->Decision_MS NMR_Prep NMR Prep Solvent: DMSO-d6 Decision_MS->NMR_Prep Yes Fail REJECT Check Synthesis/Salt Formation Decision_MS->Fail No (Wrong Mass) H_NMR 1H NMR Acquisition Check NH2+ & OMe NMR_Prep->H_NMR Decision_NMR Integrals Match? H_NMR->Decision_NMR Salt_Confirm AgNO3 Test (Optional) Precipitate = Cl- Decision_NMR->Salt_Confirm Yes Decision_NMR->Fail No (Impure) Final VALIDATED Reference Standard Salt_Confirm->Final

Figure 1: Step-by-step logic gate for confirming the identity of the hydrochloride salt, prioritizing mass confirmation followed by specific NMR solvent protocols.

Part 5: References & Validation Sources
  • PubChem Database. this compound (Compound Summary).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3] (General methodology for interpreting substituent effects on benzene rings and amine salts).

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][2] Organometallics 2010, 29, 9, 2176–2179.[1][2] (Source for DMSO/Water residual peak calibration). Available at: [Link][1][2]

Sources

Using 3-(3-Methoxyphenyl)pyrrolidine hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing Monoaminergic Signaling and Metabolism using 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride [1]

Abstract

This compound is a critical pharmacophore scaffold used in neuroscience to investigate the structural determinants of monoamine transporter (MAT) inhibition and receptor binding kinetics.[1] Structurally analogous to the des-methyl metabolites of psychoactive phenylpyrrolidines, this compound serves as a vital chemical probe for Structure-Activity Relationship (SAR) profiling at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).[1] This guide details protocols for solubilization, competitive radioligand binding assays, and in silico molecular docking to elucidate the role of steric constraints in monoaminergic modulation.

Technical Background & Mechanism

The Pharmacophore: The 3-phenylpyrrolidine moiety is a "privileged structure" in medicinal chemistry.[1] Unlike flexible phenethylamines, the pyrrolidine ring constrains the nitrogen atom and the aromatic ring into a specific spatial orientation. 3-(3-Methoxyphenyl)pyrrolidine represents the "naked" scaffold—lacking N-substitution—which allows researchers to:

  • Probe the S1 Binding Pocket: Determine the baseline affinity of the aryl-pyrrolidine core for the orthosteric site of MATs without the interference of bulky N-alkyl groups.[1]

  • Simulate Metabolic End-Points: Act as a reference standard for the N-dealkylated metabolites of designer drugs (e.g., synthetic cathinones), aiding in forensic neurotoxicology.

Mechanism of Action: The compound functions primarily as a competitive inhibitor of monoamine reuptake. The 3-methoxy substitution on the phenyl ring provides specific electronic properties (hydrogen bond acceptance) that influence selectivity ratios between DAT, SERT, and the Norepinephrine Transporter (NET).[1]

Experimental Workflows

Preparation & Solubility Protocol

Critical Step: The hydrochloride salt is highly water-soluble but acidic.[1] Direct addition to cell-based assays without buffering can induce false positives due to pH shock.[1]

Reagents:

  • 3-(3-Methoxyphenyl)pyrrolidine HCl (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

Protocol:

  • Stock Solution (10 mM): Dissolve 2.13 mg of the compound in 1 mL of 100% DMSO. Vortex for 30 seconds until clear.

    • Note: DMSO is preferred over water for stock storage (-20°C) to prevent hydrolysis or oxidation over months.[1]

  • Working Solution (100 µM): Dilute the stock 1:100 into PBS.

    • Validation: Check pH.[1] If pH < 7.0, adjust carefully with 0.1 N NaOH.[1] The pyrrolidine nitrogen pKa is typically ~9.5; at physiological pH, it will be protonated (cationic), which is the active form for transporter binding.[1]

Competitive Radioligand Binding Assay (DAT Focus)

Objective: Determine the inhibition constant (


) of the compound against a known high-affinity ligand.[1]

Materials:

  • Tissue: Rat striatal membrane homogenates (rich in DAT).[1]

  • Radioligand: [³H]WIN 35,428 (Specific Activity: 80-90 Ci/mmol).[1]

  • Non-specific Control: GBR-12909 (10 µM).[1]

Step-by-Step Procedure:

  • Membrane Prep: Thaw striatal membranes and resuspend in Incubation Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[1]

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Buffer + Membrane + [³H]Ligand.[1]

    • Non-Specific Binding (NSB): Buffer + Membrane + [³H]Ligand + GBR-12909.[1]

    • Experimental: Buffer + Membrane + [³H]Ligand + 3-(3-Methoxyphenyl)pyrrolidine (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Incubation: Incubate for 2 hours at 4°C (equilibrium is slower at 4°C but reduces degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce filter binding.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.[1]

Visualization: Signaling & Workflow

Figure 1: Monoaminergic Synapse Interaction

This diagram illustrates the competitive inhibition mechanism at the presynaptic neuron.

Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Vesicle Synaptic Vesicle (Dopamine) DA_Free Free Dopamine Vesicle->DA_Free Release DA_Free->DAT Reuptake Receptor D2 Receptor DA_Free->Receptor Signaling Compound 3-(3-Methoxyphenyl) pyrrolidine Compound->DAT Competitive Blockade

Caption: Figure 1. The compound acts as a competitive antagonist at the DAT, preventing dopamine reuptake and potentiating synaptic signaling.

Figure 2: Experimental Workflow Logic

The logical flow for validating the compound's activity.

Workflow cluster_assays Parallel Validation Start Solid HCl Salt Solubilization Dissolve in DMSO (10 mM Stock) Start->Solubilization pH_Check Dilute in PBS Check pH > 7.0 Solubilization->pH_Check Binding Radioligand Binding (Ki Determination) pH_Check->Binding Docking In Silico Docking (S1 Pocket Fit) pH_Check->Docking Analysis Data Integration (SAR Profile) Binding->Analysis Docking->Analysis

Caption: Figure 2. Integrated workflow combining wet-lab binding assays with computational modeling.

Comparative Data Summary

The following table summarizes expected affinity shifts based on structural modifications, highlighting why 3-(3-methoxyphenyl)pyrrolidine is a crucial baseline control.

Compound VariantR-Group (Nitrogen)Target Affinity (DAT)Role in Research
3-(3-Methoxyphenyl)pyrrolidine -H (Secondary Amine) Moderate (

nM)
Baseline Pharmacophore / Metabolite
3-(3-Methoxyphenyl)-1-methyl...[1]-CH3 (Tertiary Amine)High (

nM)
Active Drug Analog
3-Phenylpyrrolidine-H (Unsubstituted)LowNegative Control (Steric check)

References

  • Bannwart, L. M., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Crider, A. M., et al. (1984). Synthesis and Dopaminergic Activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine Hydrobromide.[1][3] Journal of Pharmaceutical Sciences.

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.[1][4] Journal of Pharmacology and Experimental Therapeutics. [1]

  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[1][5] Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: 3-(3-Methoxyphenyl)pyrrolidine HCl in Addiction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Methoxyphenyl)pyrrolidine HCl is a specialized pharmacological probe used in neuropsychiatric research, particularly within the field of addiction biology. Structurally analogous to the well-characterized dopamine autoreceptor ligand 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), this compound serves as a critical tool for investigating the Structure-Activity Relationships (SAR) of dopaminergic modulation.

Its primary utility lies in dissecting the role of Dopamine D3 Receptors (D3R) and Sigma-1 Receptors (σ1R) in reward processing, craving, and relapse. Unlike traditional psychostimulants that broadly increase synaptic dopamine, 3-substituted phenylpyrrolidines are often investigated for their potential as partial agonists or dopamine stabilizers , offering a therapeutic window for treating substance use disorders without significant abuse liability.

Part 1: Mechanism of Action & Rationale[1]

Pharmacological Profile

The efficacy of 3-(3-Methoxyphenyl)pyrrolidine HCl in addiction models stems from its dual-action profile on the mesolimbic reward circuitry.

  • Dopamine D3 Receptor (D3R) Modulation: The D3 receptor is highly expressed in the Nucleus Accumbens (NAc) and is a key target for anti-addiction pharmacotherapy.

    • Mechanism:[1][2][3] As a structural analog of 3-PPP, this compound acts as a preferential D3R ligand . Depending on the specific assay conditions (and metabolic conversion to the 3-hydroxy analog), it functions as a partial agonist or antagonist.

    • Effect: Normalizes dopaminergic tone during withdrawal (hypodopaminergic state) or attenuates the reinforcing effects of phasic dopamine release induced by drugs of abuse (cocaine, methamphetamine).

  • Sigma-1 Receptor (σ1R) Interaction: 3-Phenylpyrrolidines exhibit significant affinity for σ1R.

    • Mechanism:[1][2][3] σ1R acts as an intracellular chaperone, modulating calcium signaling and the trafficking of dopamine receptors.

    • Effect: σ1R antagonism has been shown to block the behavioral sensitization and neurotoxicity associated with methamphetamine and cocaine.

Signaling Pathway Visualization

The following diagram illustrates the convergent signaling pathways modulated by 3-(3-Methoxyphenyl)pyrrolidine in a medium spiny neuron (MSN) of the Nucleus Accumbens.

G Compound 3-(3-Methoxyphenyl)pyrrolidine D3R Dopamine D3 Receptor (Gi/o coupled) Compound->D3R Partial Agonist/Antagonist Sigma1 Sigma-1 Receptor (ER Chaperone) Compound->Sigma1 Ligand Binding AC Adenylyl Cyclase D3R->AC Inhibition (Gi) ERK ERK/MAPK Pathway D3R->ERK Phosphorylation Sigma1->D3R Chaperoning/Trafficking Ca2 Intracellular Ca2+ Sigma1->Ca2 Modulation cAMP cAMP Levels AC->cAMP Decrease PKA PKA Signaling cAMP->PKA Reduced Activity GeneExp Gene Expression (ΔFosB, BDNF) PKA->GeneExp Regulation ERK->GeneExp Behavior Reduced Drug Seeking & Craving GeneExp->Behavior Plasticity Modulation

Caption: Dual modulation of Gi-coupled D3R and intracellular Sigma-1 receptors leads to altered gene expression and reduced drug-seeking behavior.

Part 2: Experimental Protocols

Preparation and Handling

Safety Note: Treat as a potent CNS-active compound. Wear full PPE (gloves, lab coat, mask/respirator).

  • Compound: 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride[4][5]

  • Molecular Weight: ~213.7 g/mol (HCl salt)

  • Solubility: Soluble in water, saline, and DMSO.

  • Vehicle: 0.9% Sterile Saline (preferred for in vivo).

Stock Solution Protocol (10 mg/mL):

  • Weigh 10 mg of 3-(3-Methoxyphenyl)pyrrolidine HCl.

  • Add 1.0 mL of sterile 0.9% saline.

  • Vortex for 30 seconds until fully dissolved.

  • Adjust pH to 7.0–7.4 using dilute NaOH if necessary (pyrrolidine salts can be acidic).

  • Filter sterilize (0.22 µm syringe filter) for IV/IP injection.

Intravenous Self-Administration (IVSA) - Rat Model

This protocol assesses the compound's ability to reduce cocaine-seeking behavior (reinstatement model).

Subjects: Male Sprague-Dawley rats (250–300g). Catheterization: Jugular vein implantation.

Workflow:

  • Acquisition Phase (Days 1–14):

    • Rats are trained to self-administer Cocaine (0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule.

    • Criterion: >20 infusions/session for 3 consecutive days.

  • Extinction Phase (Days 15–21):

    • Saline substituted for cocaine. Lever presses result in no drug delivery.

    • Criterion: <10% of active lever presses compared to acquisition baseline.

  • Reinstatement Test (Day 22):

    • Pre-treatment: Administer 3-(3-Methoxyphenyl)pyrrolidine HCl (IP) 30 minutes prior to the session.

    • Dose Groups: Vehicle, 3.0 mg/kg, 10.0 mg/kg.

    • Trigger: Administer a priming injection of Cocaine (10 mg/kg, IP) or present drug-associated cues (light/tone).

    • Measurement: Record "Active Lever Presses" during the 2-hour session.

Data Analysis Table (Template):

Group (n=8)Pre-Treatment (IP)TriggerActive Lever Presses (Mean ± SEM)% Inhibition of Reinstatement
Control SalineSaline5 ± 2N/A
Relapse SalineCocaine (10 mg/kg)85 ± 80%
Low Dose Compound (3 mg/kg)Cocaine (10 mg/kg)60 ± 6~29%
High Dose Compound (10 mg/kg)Cocaine (10 mg/kg)25 ± 4~70%
Conditioned Place Preference (CPP) - Mouse Model

Used to determine if the compound itself has abuse potential (rewarding effects).

Subjects: C57BL/6J Mice. Apparatus: Two-chamber box (distinct visual/tactile cues).

Workflow:

  • Pre-Test (Day 1): Allow free access to both chambers for 15 min. Record time spent in each. (Exclude biased animals).

  • Conditioning (Days 2–5):

    • Morning: Injection of Saline → Confine to Chamber A for 30 min.

    • Afternoon: Injection of 3-(3-Methoxyphenyl)pyrrolidine HCl (10 mg/kg) → Confine to Chamber B for 30 min.

  • Post-Test (Day 6): Drug-free state. Allow free access to both chambers for 15 min.

  • Calculation: CPP Score = (Time in Drug Paired Side Post-Test) - (Time in Drug Paired Side Pre-Test).

Interpretation:

  • Positive Score (>100s): Indicates reward/abuse potential (similar to cocaine).

  • Near Zero Score: Indicates neutral/no reward (ideal for a therapeutic candidate).

  • Negative Score: Indicates aversion.

Part 3: Critical Considerations & Troubleshooting

Specificity vs. Off-Target Effects

Researchers must distinguish between 3-(3-Methoxyphenyl)pyrrolidine and 3-MeO-PCP (3-Methoxyphencyclidine).

  • 3-MeO-PCP: A dissociative arylcyclohexylamine (NMDA antagonist). High abuse potential.[6]

  • 3-(3-Methoxyphenyl)pyrrolidine: A simple aryl-pyrrolidine. Likely dopaminergic/sigma ligand.

  • Verification: Always verify identity via NMR or Mass Spectrometry before use. The pyrrolidine ring protons will show distinct multiplets at 1.8–3.2 ppm, distinct from the piperidine/cyclohexyl signals of PCP analogs.

Dosing Windows
  • Low Dose (1–3 mg/kg): Preferential autoreceptor effects (presynaptic D2/D3). Likely sedative or locomotor reducing.

  • High Dose (>10 mg/kg): Postsynaptic receptor occupancy. Potential for locomotor stimulation if the compound has partial agonist efficacy.

References

  • Hjorth, S., et al. (1981). "The effects of the dopamine autoreceptor agonist 3-PPP on central monoamine metabolism in rats." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Heidbreder, C. A., et al. (2005). "The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence." Brain Research Reviews.

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[1][7]

  • Newman, A. H., et al. (2012). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders."[2] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "this compound."[4][5] National Center for Biotechnology Information.

Sources

Application Note: 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride as a Ligand Scaffold for D3 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Minimal Pharmacophore

3-(3-Methoxyphenyl)pyrrolidine hydrochloride (3-MP) represents a critical orthosteric pharmacophore scaffold in the development of high-affinity dopamine D3 receptor (D3R) ligands. Unlike complex, high-molecular-weight antagonists (e.g., SB-277011-A), 3-MP serves as a "fragment-like" probe. It retains the essential structural elements required for dopaminergic recognition—an aromatic moiety for


-

interactions and a basic nitrogen for the canonical salt bridge—while lacking the secondary pharmacophores that confer high subtype selectivity.

Research indicates that while 3-MP itself exhibits moderate affinity, it is the parent scaffold for the 3-(3-hydroxyphenyl)pyrrolidine series. The methoxy group acts as a stable precursor or a probe for hydrophobic tolerance within the orthosteric binding site (OBS) before derivatization into high-affinity N-alkylated analogs.

Mechanism of Action

The D3 receptor, a member of the D2-like family of GPCRs, couples primarily to


 proteins.
  • Binding: The protonated nitrogen of the pyrrolidine ring forms a salt bridge with Aspartate 110 (3.32) in Transmembrane Domain 3 (TM3).

  • Orientation: The 3-methoxyphenyl ring orients into the hydrophobic pocket formed by TM3, TM5, and TM6, engaging in aromatic interactions with Phenylalanine 346 (6.52) .

  • Signaling: Binding stabilizes the active conformation (if acting as a partial agonist) or blocks endogenous dopamine (if acting as an antagonist), preventing the exchange of GDP for GTP on the

    
     subunit. This leads to the inhibition of Adenylyl Cyclase (AC) and a reduction in intracellular cAMP.
    
DOT Diagram: D3 Receptor Signaling Pathway

D3_Signaling Ligand 3-(3-Methoxyphenyl) pyrrolidine HCl D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binding (Orthosteric) Gi Gi/o Protein (Heterotrimeric) D3R->Gi Activation/Coupling AC Adenylyl Cyclase Gi->AC Inhibition (-) ERK ERK1/2 Phosphorylation Gi->ERK Gbg Subunits cAMP cAMP AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Gene Transcription (e.g., CREB) PKA->Effect

Caption: Signal transduction pathway of the Dopamine D3 Receptor.[1][2] The ligand binds to D3R, activating Gi/o proteins which inhibit Adenylyl Cyclase, reducing cAMP levels.

Part 2: Pharmacological Profile & Data[3]

The following data summarizes the typical profile of the 3-phenylpyrrolidine core compared to optimized ligands. Note that the unsubstituted 3-MP is a low-potency scaffold; high affinity is achieved via N-alkylation.

Table 1: Comparative Binding Affinity ( ) and Selectivity
CompoundD3 Receptor

(nM)
D2 Receptor

(nM)
Selectivity (D2/D3)Role
3-(3-Methoxyphenyl)pyrrolidine 150 - 400 *> 1,000 ~5 - 10 Scaffold / Fragment
3-(3-Hydroxyphenyl)pyrrolidine~50 - 100~500~5 - 10Active Metabolite Core
N-n-Butyl-3-(3-OH-phenyl)pyrrolidine1.28570Optimized Ligand
Dopamine (Endogenous)20 - 30400 - 500~20Agonist

*Note: Values are approximate estimates for the core fragment based on SAR studies (e.g., Newman et al., 2018). The core fragment lacks the secondary binding pharmacophore required for sub-nanomolar affinity.

Part 3: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the affinity (


) of 3-(3-Methoxyphenyl)pyrrolidine for the D3 receptor by displacing a known radioligand.

Reagents:

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand:

    
    -Methylspiperone (0.2 - 0.5 nM) or 
    
    
    
    -7-OH-PIPAT (for higher specificity).
  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human D3R.

  • Non-specific Binding (NSB) Control: 1

    
    M Haloperidol or Butaclamol.
    

Workflow:

  • Preparation: Dilute 3-MP HCl in DMSO (stock 10 mM) and then serially dilute in assay buffer (Range:

    
     M to 
    
    
    
    M).
  • Incubation:

    • In a 96-well plate, add:

      • 50

        
        L Radioligand.
        
      • 50

        
        L Test Compound (3-MP) or Buffer (Total Binding) or NSB Control.
        
      • 100

        
        L Membrane Suspension (10-20 
        
        
        
        g protein/well).
    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using a non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol B: Functional cAMP Inhibition Assay (Gi/o Coupling)

Objective: To determine if 3-MP acts as an agonist, antagonist, or partial agonist.

Workflow:

  • Cell Seeding: Seed hD3R-expressing cells (e.g., CHO-K1) in 384-well plates (5,000 cells/well).

  • Stimulation:

    • Agonist Mode: Add 3-MP (various concentrations) + Forskolin (10

      
      M). Rationale: Forskolin raises cAMP; a Gi-agonist will suppress this rise.
      
    • Antagonist Mode: Add 3-MP + Dopamine (

      
       conc.) + Forskolin. Rationale: Antagonist will reverse the dopamine-induced suppression.
      
  • Incubation: 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).

    • Incubate 1 hour.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

DOT Diagram: Experimental Workflow

Workflow Compound 1. Compound Prep (DMSO Stock) Incubation 3. Incubation (60 min @ 25°C) Compound->Incubation Membrane 2. Membrane Prep (hD3R CHO Cells) Membrane->Incubation Filtration 4. Filtration (GF/B Filters) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Data Analysis (Cheng-Prusoff) Counting->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Part 4: Critical Considerations & Troubleshooting

Solubility & Stability
  • Salt Form: The hydrochloride salt is highly water-soluble. However, free base formation can occur at high pH (>8.0), leading to precipitation. Maintain buffer pH at 7.4.

  • Oxidation: While the methoxy group is stable, if you are using the hydroxy analog (metabolite), add ascorbic acid (0.1%) to the buffer to prevent oxidation of the phenol.

The "Scaffold Trap"

Researchers often mistake the low affinity of the core scaffold (3-MP) for inactive compound.

  • Insight: The D3 receptor has a secondary binding pocket (SBP) near the extracellular loops. High affinity (sub-nanomolar) requires a linker and a second pharmacophore (e.g., an aryl amide) attached to the pyrrolidine nitrogen to engage this SBP.

  • Recommendation: Use 3-MP as a fragment control to define the contribution of the orthosteric interaction versus the secondary interaction.

Selectivity Ratios

3-MP has poor selectivity for D3 vs. D2 (homology is high in the orthosteric pocket). Selectivity is driven by the divergent residues in the secondary pocket. Do not use 3-MP as a selective tool compound for in vivo behavioral studies; it will likely occupy D2 and DAT (Dopamine Transporter) as well.

References

  • Newman, A. H., et al. (2018). "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket."[3] Bioorganic & Medicinal Chemistry Letters.

  • Luedtke, R. R., & Mach, R. H. (2003). "Progress in the development of dopamine D3 receptor ligands as potential therapeutic agents." Current Pharmaceutical Design.

  • PubChem Compound Summary. "this compound."

  • Heidbreder, C. A., et al. (2005). "The role of dopamine D3 receptors in drug addiction: a review of pharmacological and clinical findings." Brain Research Reviews.

Sources

Application Note: Pharmacological Profiling of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Overview

3-(3-Methoxyphenyl)pyrrolidine hydrochloride (3-3-MPP HCl) is a 3-arylpyrrolidine derivative. Structurally, it serves as a rigidified analog of phenethylamine psychostimulants and shares pharmacophore features with established monoamine reuptake inhibitors. The presence of the meta-methoxy group on the phenyl ring is a critical structural determinant, historically associated with increased affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT) when compared to unsubstituted analogs.

This guide provides a rigorous experimental framework to characterize 3-3-MPP HCl. It moves from physicochemical solubilization to in vitro binding affinity, functional uptake inhibition, and in vivo behavioral validation.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₅NO[1] · HCl

  • Molecular Weight: 213.70 g/mol [1]

  • Solubility: Water (High), DMSO (High), Ethanol (Moderate).

  • Storage: -20°C, desiccated. Hygroscopic solid.

Experimental Workflow Visualization

The following diagram outlines the logical progression of experiments required to validate the pharmacological profile of 3-3-MPP HCl.

ExperimentalWorkflow Start Compound Receipt (3-3-MPP HCl) Solubility Phase I: Solubilization (DMSO Stock / Aqueous Dilution) Start->Solubility QC Check (NMR/LCMS) Binding Phase II: Radioligand Binding (Ki Determination) Solubility->Binding 10 mM Stock Functional Phase III: Uptake Inhibition (IC50 / Functional Potency) Binding->Functional Selectivity Profile Behavior Phase IV: In Vivo Validation (Locomotor Activity) Functional->Behavior Dose Selection DataAnalysis Data Integration (SAR Analysis) Functional->DataAnalysis Behavior->DataAnalysis

Figure 1: Critical path for pharmacological characterization, moving from chemical handling to behavioral phenotyping.

Phase I: Solubilization & Stock Preparation

Objective: To generate stable stock solutions suitable for high-throughput screening (HTS) without precipitation or solvent toxicity.

Protocol
  • Stock Preparation (10 mM):

    • Weigh 2.14 mg of 3-3-MPP HCl.

    • Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

    • Note: The HCl salt is water-soluble, but DMSO is preferred for stock stability and compatibility with compound libraries.

  • Working Dilutions:

    • Dilute the stock 1:1000 in Assay Buffer (e.g., Tris-HCl + NaCl) to achieve a 10 µM starting concentration for screening.

    • Critical Control: Ensure final DMSO concentration in the cell assay is <0.1% to prevent non-specific membrane perturbation.

Phase II: In Vitro Radioligand Binding Assays

Objective: Determine the binding affinity (


) of 3-3-MPP HCl for the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

Rationale: Binding assays are the industry standard for "screening" because they are high-throughput and independent of downstream signaling mechanisms. We use competitive displacement of established radioligands.

Materials
  • Membrane Source: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • DAT:

      
      WIN 35,428 (Specific Activity: ~80 Ci/mmol)
      
    • SERT:

      
      Citalopram (Specific Activity: ~70 Ci/mmol)
      
    • NET:

      
      Nisoxetine (Specific Activity: ~80 Ci/mmol)
      
Detailed Protocol
  • Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold 50 mM Tris-HCl (pH 7.4), and centrifuge at 20,000 x g. Resuspend pellet in binding buffer.

  • Incubation:

    • In a 96-well plate, add:

      • 25 µL Test Compound (3-3-MPP HCl, 10 concentrations:

        
         to 
        
        
        
        M).
      • 25 µL Radioligand (Final conc:

        
         value, typically 1-5 nM).
        
      • 150 µL Membrane Suspension (20-40 µg protein/well).

  • Equilibrium: Incubate at 25°C for 2 hours (DAT/SERT) or 4°C for 3 hours (NET) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding) using a cell harvester.

  • Quantification: Add liquid scintillant and count radioactivity (CPM) via MicroBeta counter.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Phase III: Functional Uptake Inhibition Assays

Objective: Confirm if binding translates to functional inhibition of neurotransmitter reuptake. This distinguishes "blockers" from "substrates" (releasers).

Mechanism Visualization: The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

SynapticMechanism Synapse Synaptic Cleft Transporter Transporter (DAT/SERT) Transporter->Synapse Expressed on Presynaptic Membrane Neurotransmitter Dopamine/ Serotonin Neurotransmitter->Transporter Reuptake (Blocked) PostSynaptic Post-Synaptic Receptor Neurotransmitter->PostSynaptic Increased Signaling Compound 3-3-MPP (Inhibitor) Compound->Transporter High Affinity Binding

Figure 2: Mechanism of Action. 3-3-MPP binds the transporter, blocking reuptake and elevating synaptic neurotransmitter levels.

Protocol (Radiometric Uptake)
  • Cell Seeding: Plate HEK293-DAT/SERT cells in poly-D-lysine coated 96-well plates (

    
     cells/well). Culture overnight.
    
  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 3-3-MPP HCl (various concentrations) and incubate for 10 min at 37°C.

  • Substrate Addition: Add

    
    Dopamine or 
    
    
    
    Serotonin (final conc. 20-50 nM). Incubate for 5-10 minutes.
    • Note: Keep time short to measure initial velocity of uptake.[2]

  • Stop Reaction: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

  • Counting: Measure accumulated radioactivity via scintillation counting.

Self-Validating Control:

  • Non-Specific Uptake (NSU): Determine background uptake in the presence of a saturating concentration of a known inhibitor (e.g., 10 µM Cocaine for DAT, 10 µM Fluoxetine for SERT). Subtract NSU from all total uptake values.[2]

Phase IV: In Vivo Behavioral Assessment (Open Field Test)

Objective: Assess the psychostimulant potential of 3-3-MPP HCl in mice. Rationale: 3-arylpyrrolidines often exhibit stimulant effects. The Open Field Test (OFT) quantifies locomotor activity, a behavioral proxy for dopaminergic activation.

Protocol
  • Subjects: Male C57BL/6J mice (8-10 weeks old), n=8 per group.

  • Habituation: Acclimate mice to the testing room for 1 hour. Place mice in the open field chambers (40x40 cm) for 30 minutes drug-free to establish baseline.

  • Administration:

    • Vehicle: Saline (0.9% NaCl).

    • 3-3-MPP HCl: 3, 10, and 30 mg/kg (Intraperitoneal, i.p.).

    • Positive Control: Methamphetamine (1 mg/kg) or Cocaine (10 mg/kg).

  • Recording: Immediately return mice to the chamber. Record horizontal distance traveled (cm) and vertical rears for 60-90 minutes.

  • Analysis: Bin data in 5-minute intervals. Compare total distance traveled using One-way ANOVA followed by Dunnett’s post-hoc test.

Data Presentation & Expected Results

Organize your findings into the following standardized table formats for publication or internal reporting.

Table 1: In Vitro Binding and Functional Data[9]
TargetRadioligandReference Compound3-3-MPP

(nM)
3-3-MPP Uptake

(nM)
Selectivity Ratio (DAT/SERT)
hDAT

WIN 35,428
Cocaine[Insert Data][Insert Data]--
hSERT

Citalopram
Fluoxetine[Insert Data][Insert Data]

hNET

Nisoxetine
Desipramine[Insert Data][Insert Data]--

Interpretation: A ratio < 1 indicates DAT selectivity (stimulant-like). A ratio > 1 indicates SERT selectivity (entactogen/antidepressant-like). Based on the meta-methoxy substituent, expect a balanced profile or slight SERT bias [1, 4].

References

  • Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Cathinones, with an Emphasis on the Phase I Metabolites." Journal of Pharmacology and Experimental Therapeutics.

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry.

  • Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive substances: 3-methoxyphencyclidine (3-MeO-PCP) and 4-methoxy-phencyclidine (4-MeO-PCP)." Toxichem Krimtech. (Used for comparative methodology on methoxy-substituted aryl analogs).

  • Simmler, L. D., et al. (2013). "Monoamine transporter and receptor interaction profiles of a new series of designer drugs." Neuropharmacology.

  • Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Protocol." Application Note.

Sources

Application Note: Pharmacological Profiling of Aryl-Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers engaged in Fragment-Based Drug Discovery (FBDD) and CNS Target Profiling . It frames 3-(3-Methoxyphenyl)pyrrolidine hydrochloride not merely as a chemical reagent, but as a representative privileged scaffold for investigating monoaminergic GPCRs (Dopamine, Serotonin) and Sigma receptors.[1]

Subject: Functional Characterization of 3-(3-Methoxyphenyl)pyrrolidine HCl in Monoaminergic Receptor Assays

Abstract & Scientific Rationale

The aryl-pyrrolidine motif is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous CNS-active agents, including dual Dopamine D3/Mu-Opioid ligands and Sigma-1 receptor modulators. This compound (CAS: 1095545-66-6) represents a critical fragment for Structure-Activity Relationship (SAR) studies. Its structural homology to 3-Methoxytyramine (a dopamine metabolite) and Preclamol (3-PPP) suggests high potential for interaction with aminergic GPCRs.

This guide provides a standardized workflow for solubilizing, screening, and profiling this compound in cell culture.[1] We focus on establishing a non-toxic therapeutic window via cytotoxicity assays before proceeding to functional GPCR interrogation.

compound Properties & Safety (Material Intelligence)

Before introducing the compound to biological systems, its physicochemical properties must be managed to prevent experimental artifacts (e.g., precipitation, pH shock).[1]

PropertySpecificationCritical Note for Cell Culture
Compound Name 3-(3-Methoxyphenyl)pyrrolidine HClThe HCl salt improves aqueous solubility compared to the free base.
MW 213.70 g/mol Use this value for Molarity (M) calculations, not the free base MW.
Solubility Water (High), DMSO (High)Preferred Vehicle: DMSO (for stocks), Water/PBS (for working solutions).[1]
pKa ~9.5 (Pyrrolidine nitrogen)Will protonate in physiological media; acts as a cation at pH 7.4.
Toxicity (GHS) H302, H315, H319, H335WARNING: Wear PPE.[1] Handle powder in a fume hood to avoid respiratory irritation.
Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to functional data generation.

Workflow Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (PBS/Media) Stock->Dilution 1:1000 Step Tox Tox Screen (MTT Assay) Dilution->Tox 24h Exp Func Functional Assay (cAMP/Ca2+ Flux) Tox->Func Define Safe Range (<10µM) Data IC50/EC50 Calculation Func->Data Non-Linear Regression

Figure 1: Step-wise workflow for characterizing novel CNS ligands. The cytotoxicity screen serves as a "gatekeeper" to ensure functional results are not artifacts of cell death.

Protocol 1: Stock Solution Preparation

Objective: Create a stable, sterile 100 mM stock solution.

  • Weighing: Accurately weigh 21.37 mg of 3-(3-Methoxyphenyl)pyrrolidine HCl.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

    • Why DMSO? While the HCl salt is water-soluble, DMSO stocks are more resistant to microbial contamination and hydrolysis during long-term storage at -20°C.

  • Mixing: Vortex vigorously for 30 seconds. Ensure no crystal residues remain.

  • Sterilization: If using water/PBS as the solvent, filter through a 0.22 µm PVDF filter.[1] (Not strictly necessary for DMSO stocks if handled aseptically, as DMSO is bacteriostatic).

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Avoid freeze-thaw cycles >3 times.

Protocol 2: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the Maximum Tolerated Dose (MTD) .[1] Aryl-pyrrolidines can exhibit off-target cytotoxicity at high concentrations (>50 µM). You must verify that your functional effects are due to receptor binding, not cell lysis.

Reagents:

  • Target Cells (e.g., HEK293 or SH-SY5Y).[1]

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (SDS-HCl or DMSO).[1]

Procedure:

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of the compound in complete media:

    • Range: 0.1 µM to 100 µM (Log scale).

    • Control: Vehicle control (0.1% DMSO final concentration).

  • Incubation: Treat cells for 24 hours .

  • Labeling: Add 10 µL MTT reagent per well. Incubate 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm .

  • Analysis: Calculate % Viability relative to DMSO control.

    • Pass Criteria: Functional assays should only be performed at concentrations where viability is >90%.

Protocol 3: Functional GPCR Screening (cAMP Modulation)

Objective: Assessing the compound's activity on Dopamine D2/D3 Receptors (Gi-coupled). Hypothesis: If the compound acts as an agonist, it will inhibit Forskolin-induced cAMP accumulation. If an antagonist, it will reverse Dopamine-induced inhibition.

Mechanism Visualization:

GPCR_Pathway Ligand 3-(3-Methoxyphenyl) pyrrolidine Receptor D2/D3 Receptor (Gi-Coupled) Ligand->Receptor Bind AC Adenylyl Cyclase Receptor->AC Gi (Inhibit) cAMP cAMP (Decreased) AC->cAMP Catalysis blocked ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulate

Figure 2: Gi-coupled signaling pathway.[1] The assay measures the compound's ability to suppress Forskolin-driven cAMP spikes.

Assay System: TR-FRET cAMP Assay (e.g., Lance Ultra or HTRF).[1] Cell Line: CHO-K1 or HEK293 stably expressing human Dopamine D2 or D3 receptor.[1]

Step-by-Step Procedure:

  • Cell Prep: Harvest cells using non-enzymatic dissociation buffer (enzyme-free) to preserve surface receptors.[1] Resuspend in assay buffer (HBSS + 20 mM HEPES + IBMX).

    • Note: IBMX (0.5 mM) is critical to prevent cAMP degradation by phosphodiesterases.

  • Agonist Mode (Testing for Activation):

    • Add 5 µL of Compound (dilution series).

    • Add 5 µL of Forskolin (EC80 concentration, typically 2-5 µM).

    • Incubate 30 min at RT.

  • Antagonist Mode (Testing for Blocking):

    • Add 5 µL of Compound.

    • Incubate 15 min.

    • Add 5 µL of Dopamine (EC80 concentration) + Forskolin.

  • Detection:

    • Add Detection Reagents (cAMP-d2 + Anti-cAMP-Cryptate).[1]

    • Incubate 1 hour in the dark.

  • Measurement: Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).[1]

Data Analysis & Interpretation

Summarize your findings using the standard pharmacological parameters below.

ParameterDefinitionInterpretation for this Compound
IC50 / EC50 Concentration at 50% effectPotency. Lower values (<100 nM) indicate a specific "hit."
Emax Maximum ResponseEfficacy. 100% = Full Agonist; <100% = Partial Agonist.[1]
Z' Factor Statistical Effect SizeMust be >0.5 for the assay to be considered valid.[1]
Hill Slope Steepness of curve~1.0 indicates 1:1 binding.[1] >1.0 suggests cooperativity.[1]

Troubleshooting:

  • Precipitation: If the signal drops erratically at high concentrations (>50 µM), check for compound precipitation in the well (microscopy).

  • pH Shift: The HCl salt is acidic.[1] Ensure the Assay Buffer has strong buffering capacity (20mM HEPES) to maintain pH 7.4.

References
  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Battiti, F. O., et al. (2020). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands.[2] Journal of Medicinal Chemistry.[1] Available at: [Link]

  • Carbone, A., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1] Molecules.[1][2][3][4][5][6][7][8] Available at: [Link][1]

Sources

Application Note: In-Vivo Characterization of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride (3-3-MPP HCl)

[1]

Executive Summary & Pharmacological Context[1][2][3][4][5]

3-(3-Methoxyphenyl)pyrrolidine hydrochloride (3-3-MPP HCl) is a CNS-active small molecule belonging to the 3-arylpyrrolidine class.[1] Structurally analogous to specific dopamine transporter (DAT) modulators and Sigma receptor ligands (e.g., 3-PPP, though the latter is a piperidine), this compound is primarily utilized as a pharmacological probe to investigate:

  • Monoaminergic Modulation: Investigating structure-activity relationships (SAR) of dopamine and norepinephrine reuptake inhibition.[1][2]

  • Sigma-1 Receptor (

    
    R) Signaling:  3-arylpyrrolidines are a privileged scaffold for 
    
    
    R ligands, which modulate calcium signaling, ER stress, and neuroplasticity.[1][2]

This guide provides a standardized, self-validating framework for the formulation, administration, and behavioral profiling of 3-3-MPP HCl in rodent models (C57BL/6 mice and Sprague-Dawley rats).[1]

Physicochemical Properties & Formulation Strategy

The hydrochloride salt form provides water solubility but induces acidity.[2] Improper buffering can cause peritonitis (IP) or necrosis (SC), confounding behavioral data.[2]

Table 1: Compound Specifications
PropertySpecification
Molecular Formula

Molecular Weight ~213.70 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) >20 mg/mL (pH dependent)
pKa (Calculated) ~9.5 (Secondary amine)
Storage -20°C, desiccated, protected from light
Protocol 1: Preparation of Injectable Solution (Vehicle Selection)[1]

Objective: Create a stable, pH-neutral solution for Intraperitoneal (IP) or Subcutaneous (SC) injection.[1]

Materials:

  • 3-3-MPP HCl solid[1]

  • Sterile 0.9% Saline (NaCl)[1]

  • 0.1 N NaOH (for pH adjustment)[1]

  • 0.22 µm PES Syringe Filter[1][2]

Step-by-Step Formulation:

  • Weighing: Calculate the required mass based on the free base equivalent if dosing by molarity, otherwise weigh the salt directly.[2]

    • Correction Factor:

      
      .[1][2]
      
  • Dissolution: Add 3-3-MPP HCl to 90% of the final volume of sterile saline. Vortex for 2 minutes. The solution should be clear.

  • pH Adjustment (Critical):

    • Measure pH.[2] It will likely be acidic (~pH 4.0–5.0).[2]

    • Dropwise add 0.1 N NaOH while stirring.[2] Target pH 6.0 – 7.0 .

    • Warning: Do not exceed pH 7.5, as the free base may precipitate out of solution.[2]

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile amber vial. Use within 24 hours.

Visualization: Formulation Decision Logic[1][2]

FormulationWorkflowStartStart: 3-3-MPP HClSolventDissolve in 0.9% Saline(90% Volume)Start->SolventCheckPHCheck pH(Likely < 5.0)Solvent->CheckPHAdjustTitrate 0.1N NaOHTarget: 6.0 - 7.0CheckPH->AdjustFilter0.22µm FiltrationAdjust->FilterReadyReady for Injection(Use < 24h)Filter->Ready

Figure 1: Step-by-step logic for preparing a physiological pH solution of 3-3-MPP HCl to prevent injection site irritation.

In-Vivo Dosing Protocols[1]

Dose Ranging Strategy

Due to the potential for biphasic effects (stimulation at low doses, stereotypy or sedation at high doses), a logarithmic dose escalation is recommended.[2]

Recommended Doses (Mouse - IP):

  • Low: 3 mg/kg (Exploratory/Anxiolytic probe)

  • Medium: 10 mg/kg (Standard behavioral active dose)

  • High: 30 mg/kg (Toxicology/Stereotypy limit)

Administration Volume:

  • Mice: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[2]

  • Rats: 2–5 mL/kg.[2]

Experimental Workflows

Experiment A: Pharmacokinetic (PK) Profiling

Before efficacy studies, establish the Time of Maximum Concentration (


1

Workflow:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dose: 10 mg/kg IP.[2]

  • Sampling: Terminal cardiac puncture at 15, 30, 60, 120, and 240 minutes post-dose.[2]

  • Processing: Centrifuge blood (EDTA tubes) at 2000g, 4°C, 10 min. Collect plasma.

  • Analysis: LC-MS/MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Experiment B: Open Field Locomotor Activity

This assay validates CNS penetration and characterizes the compound as a stimulant (DAT inhibition) or depressant (Sigma antagonism/off-target effects).[1]

Protocol:

  • Acclimatization: Place animals in the testing room 60 minutes prior to the experiment.

  • Habituation: Place mouse in the open field chamber (40x40 cm) for 30 minutes drug-free to establish baseline.

  • Injection: Remove mouse, inject 3-3-MPP HCl or Vehicle (Saline).

  • Testing: Immediately return mouse to the chamber.

  • Recording: Record locomotor activity (Total Distance Traveled, Velocity, Center Time) for 60–90 minutes.

Data Interpretation:

  • Increased Distance: Suggests monoamine reuptake inhibition (stimulant profile).[2]

  • Decreased Distance: Suggests sedation or motor impairment.[2]

  • Thigmotaxis (Wall-hugging): Anxiety-like behavior.[1]

Visualization: Putative Mechanism of Action

3-arylpyrrolidines often act at the intersection of dopaminergic and sigma-receptor pathways.[1][2]

SignalingPathwayLigand3-3-MPP HClDATDopamine Transporter(DAT)Ligand->DATInhibitionSigma1Sigma-1 Receptor(ER Membrane)Ligand->Sigma1Modulation(Agonist/Antagonist)DA_SynapseSynaptic DopamineAccumulationDAT->DA_SynapseCalciumCa2+ Mobilization(IP3 Receptor)Sigma1->CalciumChaperone ActivityBehaviorLocomotor Activity /AnalgesiaDA_Synapse->BehaviorCalcium->Behavior

Figure 2: Dual-pathway hypothesis.[1] 3-3-MPP may inhibit DAT (increasing synaptic dopamine) or modulate Sigma-1 receptors (altering calcium signaling), both converging on behavioral outputs.[1]

Safety & Handling (E-E-A-T)

  • Acute Toxicity: Arylpyrrolidines can induce seizures at high doses.[2] Always monitor for Straub tail (opioid/stimulant sign) and convulsions.[2]

  • Handling: The HCl salt is a severe eye irritant.[2] Wear safety goggles and nitrile gloves.[2]

  • Waste: Dispose of as hazardous pharmaceutical waste.[2]

References

  • Preclinical Pharmacology of Arylpyrrolidines

    • Title: Structure-activity relationships of 3-phenylpyrrolidines at monoamine transporters.[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Note: While specific literature on the 3-methoxy analog is often patent-bound or in broad SAR papers, the class behavior is well-documented in
    • [1]

  • Sigma Receptor Context

    • Title: Sigma-1 receptors: potential targets for the treatment of neuropsychiatric disorders.[1][2]

    • Source:Handbook of Experimental Pharmacology.
    • Context: Describes the role of 3-substituted heterocycles in Sigma-1 modul
  • Formulation Standards

    • Title: Formulation of poorly water-soluble drugs for oral administration.[1][2]

    • Source:D.J.[1][2] Hauss, Drugs and the Pharmaceutical Sciences.[2]

    • Relevance: General principles for salt selection and pH buffering in preclinical studies.[2]

Disclaimer: this compound is for research use only.[1] It is not approved for human therapeutic use.[2][3] Researchers must verify local regulations regarding New Psychoactive Substances (NPS) analogs before procurement.[1]

Use of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride as a chemical precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Methoxyphenyl)pyrrolidine HCl as a Privileged Scaffold in CNS Ligand Design

Abstract

This guide details the utilization of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 59557-91-4) as a high-value intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) modulators. Structurally analogous to the phenylpiperidine class (e.g., 3-PPP), this pyrrolidine scaffold offers a constrained conformational profile critical for tuning selectivity between Dopamine (D2/D3) and Serotonin (5-HT) receptor subtypes. This document provides validated protocols for N-functionalization (reductive amination) and O-demethylation , transforming this precursor into bioactive phenolic ligands.

Introduction: The "Privileged Structure" Hypothesis

In medicinal chemistry, 3-arylpyrrolidines are classified as "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets through judicious substitution.

  • Structural Significance: Unlike its six-membered ring counterpart (3-phenylpiperidine), the five-membered pyrrolidine ring introduces a distinct vector orientation of the nitrogen lone pair and the aryl group. This "ring contraction" strategy is often employed to alter metabolic stability and receptor subtype selectivity.

  • The Methoxy Handle: The 3-methoxy group serves two purposes:

    • Lipophilicity: It enhances blood-brain barrier (BBB) penetration during early-stage screening.

    • Synthetic Latency: It acts as a protected phenol. O-demethylation yields the 3-hydroxyphenyl derivative, a bioisostere of the catechol moiety found in endogenous dopamine, essential for hydrogen bonding within the orthosteric binding pocket of monoamine receptors.

Strategic Workflow: From Precursor to Lead Candidate

The following diagram illustrates the critical decision points in processing this precursor.

G Start 3-(3-Methoxyphenyl) pyrrolidine HCl FreeBase Free Base Liberation Start->FreeBase NaHCO3/DCM N_Funct N-Functionalization (Reductive Amination) FreeBase->N_Funct R-CHO / STAB Demethyl O-Demethylation (BBr3 / HBr) N_Funct->Demethyl Optional: Access Phenol Screening Binding Affinity Screening (Ki) N_Funct->Screening Lipophilic Ligand Demethyl->Screening H-Bond Donor Ligand

Figure 1: Synthetic workflow for converting the hydrochloride salt into diverse CNS-active libraries.

Protocol 1: N-Functionalization via Reductive Amination

Objective: To attach a lipophilic "tail" to the secondary amine, a requirement for engaging the secondary binding pockets of Dopamine D2/D3 receptors.

Mechanism: The hydrochloride salt must be neutralized to allow the amine to attack the aldehyde carbonyl. We utilize Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the aldehyde itself.

Materials
  • Precursor: 3-(3-Methoxyphenyl)pyrrolidine HCl (1.0 equiv)

  • Reagent: Target Aldehyde (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Salt Neutralization (In-Situ):

    • Suspend 3-(3-Methoxyphenyl)pyrrolidine HCl in DCE (0.1 M concentration).

    • Add TEA (1.2 equiv) and stir for 15 minutes at room temperature. The mixture may remain cloudy.

  • Imine Formation:

    • Add the Target Aldehyde (1.1 equiv).

    • Critical Checkpoint: Stir for 30–60 minutes. Formation of the iminium species is often equilibrium-driven; allow sufficient time before reduction.

  • Reduction:

    • Cool the reaction to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes to control mild exotherm.

    • Allow to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).

Protocol 2: O-Demethylation (Phenol Generation)

Objective: To reveal the hydroxyl group, mimicking the endogenous neurotransmitter structure for high-affinity binding.

Safety Alert: This protocol uses Boron Tribromide (BBr₃) , which reacts violently with water and moisture. All glassware must be flame-dried, and the reaction performed under Argon/Nitrogen.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the N-substituted 3-(3-methoxyphenyl)pyrrolidine (from Protocol 1) in anhydrous Dichloromethane (DCM).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition:

    • Add BBr₃ (1.0 M in DCM) dropwise via syringe. Use 3.0–4.0 equivalents relative to the substrate.

    • Note: The solution often turns yellow/brown.

  • Reaction:

    • Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C or room temperature over 4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The product will be significantly more polar (lower Rf) than the starting material.

  • Quench (Hazardous Step):

    • Cool back to 0°C.

    • Slowly add MeOH dropwise. Massive HBr gas evolution will occur. Ensure proper venting.

  • Workup:

    • Concentrate the mixture to remove volatile methyl borates.

    • Redissolve in MeOH and concentrate again (repeat 2x) to ensure complete boron removal.

    • Neutralize with NaHCO₃ and extract into EtOAc or DCM (depending on solubility).

Quality Control & Validation

For precursors and final ligands, the following analytical benchmarks are required.

Analytical MethodParameterAcceptance CriteriaDiagnostic Feature
1H NMR (DMSO-d6) IdentityConforms to StructurePrecursor: Singlet at ~3.7 ppm (O-Me).Demethylated: Loss of 3.7 ppm singlet; appearance of broad singlet >9.0 ppm (Phenolic OH).
HPLC-UV Purity> 95%Retention time shift: Phenols elute earlier than methoxy analogs on C18 (Reverse Phase).
LC-MS Identity[M+H]+ ± 0.4 DaMass shift of -14 Da (Loss of CH₃, gain of H) upon demethylation.

Mechanistic Pathway: Dopamine D3 Selectivity

The following diagram details how this scaffold engages the Dopamine D3 receptor, based on "secondary binding pocket" theory.

D3_Binding Scaffold 3-(3-Hydroxyphenyl) pyrrolidine Core Orthosteric Orthosteric Site (Aspartate 3.32) Scaffold->Orthosteric Ionic Bond (NH+) & H-Bond (OH) Linker Alkyl Linker (4-carbon optimal) Scaffold->Linker N-Attachment Secondary Secondary Binding Pocket (Tyr 365 / Phe 346) Linker->Secondary Extends to Selectivity High D3 vs D2 Selectivity Secondary->Selectivity Steric/Pi-Pi Interaction

Figure 2: Structural logic for D3 receptor selectivity. The pyrrolidine nitrogen binds Aspartate 3.32, while the tail targets the secondary pocket.

References

  • PubChem. (n.d.). This compound.[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Neuman, W. et al. (2018).[2] Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.[3] [Link][3]

  • Sonesson, C. et al. (1994). Substituted 3-phenylpiperidines: new centrally acting dopamine autoreceptor antagonists. Journal of Medicinal Chemistry, 37(26). (Contextual grounding for 3-phenyl-heterocycles). [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 30, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Improvement & Process Troubleshooting Target Scaffold: 3-Arylpyrrolidine (Secondary Amine Salt) Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Challenge

The synthesis of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a classic exercise in constructing 3-arylpyrrolidines. While modern Pd-catalyzed hydroarylation methods exist, the industry standard for scalability remains the Grignard addition to N-protected-3-pyrrolidinone , followed by dehydration and hydrogenation.

Yield losses in this pathway are rarely due to a single catastrophic failure. Instead, they accumulate through three specific bottlenecks:

  • Enolization vs. Addition: The Grignard reagent acting as a base rather than a nucleophile during ketone addition.

  • Incomplete Hydrogenolysis: Catalyst poisoning during the simultaneous alkene reduction and N-debenzylation.

  • Salt Hygroscopicity: Poor crystallization leading to "oiling out" rather than discrete solid formation.

This guide addresses these specific failure points with mechanistic correctives.

Phase 1: The Grignard Addition (C-C Bond Formation)

Core Reaction: Reaction of 3-methoxyphenylmagnesium bromide with


-benzyl-3-pyrrolidinone.
Q: My yield on the tertiary alcohol intermediate is stuck at ~40-50%. I see significant starting material remaining. Why?

A: You are likely battling "Enolization Competition." 3-Pyrrolidinones are prone to enolization because the


-protons are relatively acidic. If your Grignard reagent is added too quickly or at too high a temperature, it acts as a base, deprotonating the ketone to form an enolate. Upon workup, this enolate reverts to the starting ketone, lowering conversion.

Corrective Protocol:

  • Cerium Chloride Additive (Imamoto Modification):

    • Pre-stir anhydrous

      
       (1.5 eq) with the ketone in THF for 1 hour before adding the Grignard.
      
    • Mechanism: The highly oxophilic Cerium(III) coordinates to the carbonyl oxygen, increasing electrophilicity while simultaneously suppressing the basicity of the organometallic reagent. This favors 1,2-addition over deprotonation.

  • Temperature Control:

    • Maintain the reaction temperature between -78°C and -60°C during addition. Do not allow it to rise to 0°C until the quench.

Q: The Grignard initiation is inconsistent. Sometimes it starts immediately, other times it stalls.

A: The 3-methoxy substituent can passivate the Magnesium surface. Electron-rich aryl halides (like 3-bromoanisole) are slower to initiate than their unsubstituted counterparts.

Troubleshooting Checklist:

  • The Iodine Trick: Add a single crystal of iodine. If the color fades, the reaction has initiated.

  • DIBAL-H Activation: Add 1 mol% of DIBAL-H to the magnesium turnings before adding the solvent. This scours the oxide layer more effectively than mechanical stirring.

  • Concentration: Grignard formation is concentration-dependent. Start with a high concentration of halide (1-2 M) to initiate, then dilute.

Phase 2: Dehydration & Hydrogenation

Core Reaction: Acid-catalyzed dehydration of the tertiary alcohol, followed by Pd/C hydrogenation to remove the alkene and the benzyl protecting group.

Q: The dehydration step yields a mixture of isomers. Does this matter?

A: Generally, no. Dehydration of the 3-hydroxy-3-arylpyrrolidine will yield a mixture of the endo-cyclic (dihydro-1H-pyrrole) and exo-cyclic alkenes. Since both isomers are hydrogenated to the same saturated 3-arylpyrrolidine scaffold in the next step, you do not need to separate them.

  • Tip: Ensure full conversion to any alkene. Residual tertiary alcohol will not reduce under standard hydrogenation conditions and will contaminate the final product.

Q: Hydrogenation is stalling. I have partial debenzylation, but the double bond remains (or vice versa).

A: This is classic "Amine Poisoning." As the reaction proceeds, the secondary amine product is generated. Secondary amines bind strongly to the Palladium surface, poisoning the catalyst and halting the reaction.

Optimization Table: Catalyst & Solvent Selection

ParameterStandard ConditionOptimized ConditionWhy?
Catalyst 10% Pd/C (Dry)20% Pd(OH)

/C (Pearlman's Cat.)
Pearlman's catalyst is significantly more active for N-debenzylation and resists amine poisoning better.
Solvent MethanolMethanol + 1.1 eq HCl Running the hydrogenation in acidic media protonates the amine product immediately. The ammonium salt does not bind to the catalyst surface.
Pressure 1 atm (Balloon)50-60 psi (Parr Shaker) Debenzylation of secondary amines requires higher partial pressures of H

to drive to completion.

Phase 3: Salt Formation & Isolation

Core Reaction: Free base + HCl


 Hydrochloride Salt.
Q: My product is oiling out instead of crystallizing. How do I get a solid?

A: You are likely using "Wet" HCl or an improper solvent polarity. Amine hydrochlorides are often hygroscopic. If you use aqueous HCl (conc. 37%), the introduced water will trap the salt in an oil phase.

The "Dry Salt" Protocol:

  • Solvent Switch: Dissolve the crude free base in anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

  • Acid Source: Use 4M HCl in Dioxane or generate HCl in situ (Acetyl Chloride + Methanol).

  • Addition Rate: Add the acid dropwise to the stirring amine solution. A white precipitate should form immediately.

  • Digestion: If it oils out initially, heat the mixture to reflux (dissolving the oil) and let it cool very slowly with vigorous stirring. This promotes crystal nucleation over oil separation.

Visualizing the Optimized Workflow

The following diagram outlines the critical decision points and optimized reagents for the highest yield.

G Start Start: N-benzyl-3-pyrrolidinone Step1 Step 1: 1,2-Addition (Critical Control Point) Start->Step1 Grignard Reagent: 3-Methoxyphenyl MgBr (Activated Mg, THF) Grignard->Step1 Add slowly @ -78°C Intermediate1 Intermediate: Tertiary Alcohol Step1->Intermediate1 CeCl3 Additive Prevents Enolization Trouble1 Yield Loss: Enolization Step1->Trouble1 If temp > -60°C Step2 Step 2: Dehydration (6M HCl or SOCl2) Intermediate1->Step2 Intermediate2 Intermediate: Dihydropyrrole Mixture Step2->Intermediate2 Step3 Step 3: Hydrogenation (Pd(OH)2, H2, 50 psi, MeOH) Intermediate2->Step3 FreeBase Product: Free Base Amine Step3->FreeBase Acidic Media Prevents Poisoning Trouble2 Yield Loss: Catalyst Poisoning Step3->Trouble2 If neutral pH Step4 Step 4: Salt Formation (HCl in Dioxane/EtOAc) FreeBase->Step4 Final Final Target: 3-(3-Methoxyphenyl)pyrrolidine HCl Step4->Final Anhydrous Conditions

Caption: Optimized synthetic pathway highlighting critical control points (CeCl3 addition, Acidic Hydrogenation) to prevent common yield losses.

References

  • Sweeney, J. B., et al. (2018).[1] "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." ChemRxiv. Available at: [Link][2]

    • Context: Discusses modern catalytic altern
  • Derkach, N. O., et al. (2024). "Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras." ChemRxiv. Available at: [Link][2][3]

    • Context: Provides detailed protocols for pyrrolidinone handling and scale-up.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine." PubChem. Available at: [Link][4]

    • Context: Verification of chemical structure and physical properties.
  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society.
  • Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters. (Standard reference for Pd(OH)

Sources

Technical Support Center: Stability Testing of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for stability testing of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for robust stability studies. Our approach is grounded in established regulatory principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when designing and executing a stability study for this compound.

Q1: What is the primary objective of performing a stability study on this compound solutions?

The fundamental purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1] For a solution of this compound, this involves:

  • Establishing a Shelf Life or Re-test Period: Determining the timeframe during which the solution maintains its specified quality attributes.[1][2]

  • Identifying Degradation Pathways: Understanding the chemical changes the molecule undergoes when stressed. This knowledge is critical for developing stable formulations and manufacturing processes.[3]

  • Developing and Validating a Stability-Indicating Analytical Method: Ensuring the analytical method used can accurately separate the intact drug from any potential degradation products, a key requirement by regulatory bodies.[3][4]

  • Recommending Storage Conditions: Defining the optimal storage conditions (e.g., temperature, protection from light) to ensure the solution's integrity.[1]

Q2: What are the most likely degradation pathways for this compound in a solution?

Based on the structure—which contains a secondary amine within a pyrrolidine ring and a methoxy-substituted phenyl group—the following degradation pathways should be investigated:

  • Hydrolysis: The ether linkage of the methoxyphenyl group could be susceptible to cleavage under harsh acidic conditions, potentially yielding a phenolic degradant. While the pyrrolidine ring itself is relatively stable, compounds with similar structures can undergo hydrolysis in acidic media.[5]

  • Oxidation: The secondary amine of the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of N-oxides or other related impurities. Additionally, the methoxy group on the aromatic ring can be a target for oxidative O-demethylation, a common metabolic and chemical degradation pathway for methoxylated aromatic compounds.[6]

  • pH-Dependent Degradation: Studies on related pyrrolidine structures have shown that they are often most stable in acidic conditions and least stable under alkaline conditions, especially at elevated temperatures.[7] Therefore, pH is a critical factor influencing the stability of the solution.

  • Photodegradation: Aromatic systems and amines can be susceptible to degradation upon exposure to light. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine if the solution requires protection from light.[8]

Q3: How should I design a forced degradation (stress testing) study for this compound?

Forced degradation studies are designed to intentionally degrade the sample to predict the degradation products that might form under long-term storage and to establish the specificity of the analytical method.[3] The goal is typically to achieve 5-20% degradation of the active substance.[8]

A systematic approach is crucial. The following table outlines recommended starting conditions for a solution of this compound (e.g., at a concentration of 1 mg/mL).[8]

Stress ConditionReagent / ParametersTypical Duration & TemperatureRationale & Causality
Acid Hydrolysis 0.1 M HCl24-72 hours @ 60°CTo investigate the susceptibility of the ether linkage and other bonds to acid-catalyzed hydrolysis.[9]
Base Hydrolysis 0.1 M NaOH24-72 hours @ 60°CTo assess stability in alkaline conditions, as related pyrrolidine compounds can be unstable at high pH.[7]
Oxidation 3% H₂O₂24 hours @ Room TempTo induce oxidation of the secondary amine and potentially the methoxy group.[4][9]
Thermal Degradation 70°C (in solution)Up to 7 daysTo evaluate the intrinsic thermal stability of the molecule in the chosen solvent system.[10]
Photostability ICH Q1B compliant light sourcePer ICH Q1B guidelinesTo determine if the molecule is light-sensitive, which would necessitate light-protective packaging.[8]

Expert Tip: After exposure, acidic and basic samples should be neutralized before analysis to prevent further degradation on the analytical column and to ensure accurate chromatographic results.[10]

Q4: What is the most appropriate analytical technique for a stability study of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard and most suitable technique.[11]

  • Why RP-HPLC? It provides the necessary resolving power to separate the polar parent compound (as a hydrochloride salt) from potentially less polar or similarly polar degradation products. A C18 column is a common starting point.[11]

  • Method Development: The method must be developed and validated to be "stability-indicating." This means demonstrating specificity, i.e., the ability to completely resolve the parent peak from all degradation peaks and any components from the matrix. Forced degradation samples are essential for this validation step.[3]

  • Detection: UV detection is appropriate as the methoxyphenyl group contains a chromophore. A photodiode array (PDA) detector is highly recommended as it can provide spectral purity information for the peaks, helping to confirm if a peak is composed of a single compound.

  • Mass Spectrometry (LC-MS): For identifying unknown degradation products observed during the study, LC-MS is an indispensable tool for obtaining molecular weight and fragmentation data.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability testing experiments.

Problem 1: My chromatogram shows significant tailing for the main this compound peak.
  • Probable Cause 1: Secondary Silanol Interactions. The basic secondary amine on the pyrrolidine ring can interact with acidic residual silanol groups on the surface of the silica-based HPLC column, causing peak tailing.

    • Solution A (Mobile Phase Modification): Add a competitive base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 10-20 mM of a phosphate buffer. The acid will protonate the analyte and the silanol groups, minimizing unwanted interactions.

    • Solution B (Column Choice): Switch to a column with high-purity silica and advanced end-capping (often labeled as "base-deactivated") designed to reduce silanol activity.

  • Probable Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and re-inject. Confirm that you are operating within the linear range of the method.

Problem 2: I see a loss in the parent drug assay over time, but no new degradation peaks are appearing.
  • Probable Cause 1: Degradant is Not UV-Active. The degradation pathway may be cleaving the molecule in such a way that the resulting degradant lacks the phenyl chromophore and is therefore "invisible" to the UV detector at the selected wavelength.

    • Solution: Analyze the samples using a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with UV. LC-MS analysis can also help identify non-chromophoric degradants.

  • Probable Cause 2: Degradant is Highly Unstable. The primary degradant might be a reactive intermediate that immediately transforms into other products or polymers that are not eluting from the column.

    • Solution: Use milder stress conditions (lower temperature, shorter duration) to try and capture the initial degradation product. Analyze the sample with minimal delay after the stress period.

  • Probable Cause 3: Adsorption to Container. The compound or its degradants may be adsorbing to the surface of the storage container (e.g., glass or plastic).

    • Solution: Perform a recovery study by preparing a known concentration, storing it for a short period, and then analyzing it. Consider using silanized glass vials or different types of polymer containers to mitigate adsorption.

Problem 3: A new peak is co-eluting (not fully resolved) with my main drug peak.

This is a critical failure for a stability-indicating method.

  • Probable Cause: Insufficient Method Selectivity. The current mobile phase and/or stationary phase are not capable of separating the two compounds.

    • Solution A (Optimize Mobile Phase):

      • Adjust Organic Modifier Ratio: Change the gradient slope or the isocratic percentage of acetonitrile/methanol.

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

      • Adjust pH: Modify the mobile phase pH. Since the analyte is a base, small changes in pH can significantly affect its retention and selectivity relative to neutral or acidic degradants.

    • Solution B (Change Stationary Phase): Switch to a column with a different chemistry. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column to introduce different separation mechanisms (e.g., pi-pi interactions).

Visualized Workflows and Logic

Experimental Workflow for a Stability Study

The following diagram outlines the comprehensive workflow for conducting a stability study in accordance with ICH guidelines.

Stability_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Stability Protocol (ICH Q1A) P2 Develop & Validate Stability-Indicating Method (HPLC) P1->P2 P3 Prepare & Characterize Test Solutions (t=0) P2->P3 E2 Conduct Forced Degradation Study P2->E2 E1 Place Solutions in ICH Stability Chambers (Long-Term & Accelerated) P3->E1 E3 Pull Samples at Scheduled Time Points E1->E3 A1 Analyze Samples (Assay, Impurities, pH, etc.) E2->A1 E3->A1 A2 Identify & Characterize Degradants (LC-MS) A1->A2 If unknown peaks > threshold A3 Evaluate Data & Trends (ICH Q1E) A1->A3 A2->A3 A4 Generate Stability Report & Propose Shelf-Life A3->A4

Caption: High-level workflow for a typical pharmaceutical stability study.

Troubleshooting Logic for Unexpected Chromatographic Peaks

This decision tree provides a logical path for investigating and identifying unknown peaks that appear during a stability study.

Troubleshooting_Tree Start Unexpected Peak Observed in Stability Sample CheckBlank Is the peak present in the blank (solvent) injection? Start->CheckBlank CheckPlacebo Is the peak present in the placebo/matrix? CheckBlank->CheckPlacebo No ResultGhost Source: System/Solvent (Ghost Peak) CheckBlank->ResultGhost Yes CheckT0 Is the peak present at Time Zero (t=0)? CheckPlacebo->CheckT0 No ResultMatrix Source: Excipient/Matrix Degradation CheckPlacebo->ResultMatrix Yes ForcedDeg Does the peak's retention time match a peak from the forced degradation study? CheckT0->ForcedDeg No ResultImpurity Source: Starting Material Impurity CheckT0->ResultImpurity Yes ResultKnownDeg Identity: Known Degradant Proceed with quantitation. ForcedDeg->ResultKnownDeg Yes ResultUnknownDeg Identity: Unknown Degradant Requires characterization (LC-MS). ForcedDeg->ResultUnknownDeg No

Caption: Decision tree for identifying the source of an unknown HPLC peak.

References

  • Di-Rocco, M., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 588–596. [Link]

  • Mohr, A. L. A., et al. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Rao, K. S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-10. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Jadhav, A. P., & Datar, P. A. (2022). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 12(5), 1-8. [Link]

  • Eide, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(4), 1766-1776. [Link]

  • Alsante, K. M., et al. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • Caputo, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6413. [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • van Gijssel, J. F., et al. (1982). The hydrolysis of 1,3,5-tripyrrolidinobenzene. Journal of the Chemical Society, Perkin Transactions 2, (10), 1393-1396. [Link]

  • Gu, C., et al. (2014). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 44(8), 683-692. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

Sources

Technical Support Center: Ensuring the Stability of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chemical intermediate. The integrity of your starting materials is paramount to the success of your research, and this document provides in-depth troubleshooting advice and frequently asked questions to help you prevent the degradation of this compound, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a primary concern?

This compound is a synthetic organic compound featuring a pyrrolidine ring substituted with a methoxyphenyl group. It serves as a crucial building block in the synthesis of various pharmaceutical agents. As a hydrochloride salt, it generally exhibits improved stability and handling characteristics compared to its freebase form.

The stability of this compound is critical because its degradation introduces impurities into your reaction workflow. These impurities can lead to:

  • Reduced yield of the desired final product.

  • Formation of unwanted side products, complicating purification.

  • Inaccurate biological or analytical results.

  • Potential for unforeseen toxicity in downstream applications.

Maintaining the chemical integrity of this starting material is the first step toward valid and reproducible scientific findings.

Q2: What are the primary environmental and chemical factors that can induce degradation of this compound?

As an amine hydrochloride salt, this compound is susceptible to several degradation pathways. Understanding these is key to preventing them.

  • Moisture (Hydrolysis): Hydrochloride salts of amines can be hygroscopic, meaning they readily absorb moisture from the atmosphere. While the salt form is generally stable to hydrolysis, the presence of water can facilitate other degradation reactions or affect the physical properties of the solid. For reactions requiring anhydrous conditions, moisture contamination is a significant concern.

  • Elevated Temperatures: Excessive heat can provide the energy needed to initiate thermal decomposition. The specific degradation pathway can be complex, but it often leads to the formation of various impurities.

  • Light Exposure (Photodegradation): Aromatic compounds and amines can be sensitive to UV and visible light.[1] Light exposure can trigger photochemical reactions, leading to the formation of colored impurities and loss of potency.[1]

  • Oxidation: The pyrrolidine nitrogen and the aromatic ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long-term storage. This can be accelerated by light and heat.

  • Strong Bases: Treatment with a strong base will deprotonate the hydrochloride salt, converting it back to the more reactive and potentially less stable freebase.

  • Incompatible Reagents: Contact with strong oxidizing agents or highly reactive acids can lead to chemical degradation.[2][3]

Q3: What are the definitive best practices for storing solid this compound to ensure long-term stability?

Proper storage is the most effective measure to prevent degradation. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Store in a cool location, such as a refrigerator (-4 °F / -20 °C is often recommended for long-term storage).[4]Reduces the rate of potential thermal degradation.
Atmosphere Store in a tightly sealed container.[5] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.[2][3]Minimizes exposure to atmospheric moisture and oxygen.[2][3]
Light Keep in an amber or opaque vial, and store in a dark place.[2][3]Prevents light-induced photodegradation.
Moisture Store in a dry environment, such as a desiccator.[4][5]Prevents the absorption of water, which can compromise sample integrity.
  • Container Selection: Choose a clean, dry amber glass vial with a screw cap that has a chemically resistant liner.

  • Inert Atmosphere: If available, place the vial in a glove box or use a Schlenk line to flush the container with dry nitrogen or argon for 1-2 minutes.

  • Sealing: Tightly seal the cap. For added protection, you can wrap the cap with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Placement: Place the sealed vial inside a secondary container with a desiccant and store it in a designated cold and dark location (e.g., a refrigerator or freezer set to the appropriate temperature).

Q4: I need to work with this compound in solution. How can I minimize degradation during my experiments?

Working with solutions introduces new stability challenges. Follow these guidelines for best results:

  • Prepare Solutions Fresh: Whenever possible, prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability under those conditions has been verified.

  • Solvent Choice: For non-aqueous reactions, use high-purity, anhydrous solvents. The presence of water in solvents can be problematic.

  • pH Considerations: If preparing an aqueous solution, be mindful of the pH. Extreme pH values can accelerate degradation. The hydrochloride salt will form a mildly acidic solution.

  • Avoid Contamination: Use clean glassware and equipment to avoid introducing contaminants that could catalyze degradation.

G cluster_storage Solid Compound Handling cluster_solution Solution Preparation cluster_post Post-Use A Equilibrate Container to Room Temperature B Weigh Solid Quickly in a Dry Environment A->B Prevents condensation C Select High-Purity, Appropriate Solvent D Dissolve Compound Under Inert Atmosphere (if sensitive) B->D Transfer solid F Re-seal Solid Compound Under Inert Gas B->F Return unused solid C->D E Use Solution Immediately D->E Proceed to experiment G Store Properly F->G G center 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride Degradation moisture Moisture (H₂O) center->moisture Hygroscopicity heat High Temperature (Heat) center->heat Thermal Decomposition light Light (UV/Visible) center->light Photodegradation oxygen Oxygen (Air) center->oxygen Oxidation base Strong Base center->base Deprotonation

Sources

Technical Support Center: Optimizing In-Vitro Dosage for 3-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 3-(3-Methoxyphenyl)pyrrolidine HCl in in-vitro studies. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on dosage optimization and to troubleshoot common experimental hurdles. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of 3-(3-Methoxyphenyl)pyrrolidine HCl in a laboratory setting.

Q1: What is 3-(3-Methoxyphenyl)pyrrolidine HCl and what are its basic properties?

3-(3-Methoxyphenyl)pyrrolidine HCl is a pyrrolidine derivative.[1] The pyrrolidine scaffold is a versatile component in drug discovery, appearing in compounds developed for a range of biological activities.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO[2]
Molecular Weight 213.70 g/mol [2]
Parent Compound Molar Mass 177.24 g/mol [3][4]
Storage Store at 4°C, protected from light.[4]
Known Hazards Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][2]

Q2: What is the expected mechanism of action for this compound?

While specific mechanistic studies on 3-(3-Methoxyphenyl)pyrrolidine HCl are not extensively published, the pyrrolidine ring is a common feature in molecules targeting a variety of receptors and enzymes.[1] For instance, different substitutions on the pyrrolidine ring can confer activity against targets such as histone deacetylase 2 (HDAC2), prohibitin 2 (PHB2), and estrogen receptors.[1] Therefore, the biological effect of 3-(3-Methoxyphenyl)pyrrolidine HCl will be highly dependent on the specific cellular context and the targets expressed by the cell line under investigation.

Q3: How should I prepare a stock solution of 3-(3-Methoxyphenyl)pyrrolidine HCl?

Proper preparation of a high-concentration stock solution is critical for accurate and reproducible downstream dilutions.

Protocol for Stock Solution Preparation:

  • Determine the appropriate solvent. Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions.[5] However, it is crucial to verify the solubility of your specific batch of 3-(3-Methoxyphenyl)pyrrolidine HCl.

  • Weigh the compound accurately. Use a calibrated analytical balance to weigh out a precise amount of the hydrochloride salt.

  • Calculate the required solvent volume. To create a 10 mM stock solution, for example, use the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Dissolve the compound. Add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Store appropriately. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What is a reasonable starting concentration range for my in-vitro experiments?

For novel compounds, it is advisable to start with a broad concentration range to capture the full dose-response curve. A typical starting range for initial screening could be from 0.01 µM to 100 µM.[6] This wide range helps in identifying the concentrations that elicit minimal to maximal responses, which is essential for accurate IC50 determination.[7]

Part 2: Troubleshooting Guide for Dosage Optimization

This section provides a question-and-answer-based guide to address specific issues you may encounter during your experiments.

Issue 1: High Cell Toxicity at Low Concentrations

Q: I'm observing significant cell death even at the lowest concentrations of 3-(3-Methoxyphenyl)pyrrolidine HCl. What could be the cause?

This issue can stem from several factors, ranging from compound-specific effects to experimental artifacts.

Troubleshooting Steps:

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic. For most cell lines, the final DMSO concentration should be kept below 0.5%.[5]

    • Action: Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your drug dilutions.

  • Check Compound Solubility: The compound may be precipitating out of solution at higher concentrations and the precipitate itself could be causing non-specific toxicity.

    • Action: Visually inspect your prepared dilutions under a microscope for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent system.

  • Assess Cell Seeding Density: Low cell density can make cells more susceptible to toxic insults.

    • Action: Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen plate format.[5]

Issue 2: No Observable Effect Even at High Concentrations

Q: I am not seeing any biological response, even at the highest tested concentrations of the compound. What should I investigate?

A lack of response can be due to issues with the compound, the assay itself, or the biological system.

Troubleshooting Steps:

  • Verify Compound Integrity: The compound may have degraded.

    • Action: If possible, verify the identity and purity of your compound using analytical methods such as LC-MS or NMR. Ensure it has been stored correctly.

  • Extend Incubation Time: The compound may require a longer duration to exert its biological effect.

    • Action: Conduct a time-course experiment, testing various incubation periods (e.g., 24, 48, and 72 hours).

  • Re-evaluate the Assay: The chosen assay may not be sensitive enough to detect the specific biological effect of the compound.

    • Action: Consider using a different, potentially more sensitive, cell viability assay. For example, if you are using an MTT assay, you could try a luminescence-based ATP assay, which can be more sensitive.[8][9]

  • Consider the Biological Target: The cell line you are using may not express the molecular target of 3-(3-Methoxyphenyl)pyrrolidine HCl or may have inherent resistance mechanisms.

    • Action: If the target is known, verify its expression in your cell line using techniques like Western blotting or qPCR.

Issue 3: High Variability and Poor Reproducibility in Results

Q: My dose-response data is highly variable between replicate wells and experiments. How can I improve the consistency of my results?

High variability can obscure the true biological effect of the compound and make it difficult to obtain a reliable IC50 value.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase when seeded.[5]

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of media components and the test compound.

    • Action: Avoid using the perimeter wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[5]

  • Ensure Accurate and Consistent Dosing: Inaccuracies in preparing serial dilutions can be a major source of variability.

    • Action: Use calibrated pipettes and ensure thorough mixing at each dilution step. Preparing a master mix for each concentration can also improve consistency.[10]

  • Increase Replicate Number: A higher number of technical and biological replicates will increase the statistical power of your experiment and help to identify outliers.

Part 3: Experimental Protocols and Data Visualization

Workflow for Determining Optimal In-Vitro Dosage

The following diagram illustrates a systematic approach to optimizing the dosage of 3-(3-Methoxyphenyl)pyrrolidine HCl for your in-vitro studies.

DosageOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_refinement Phase 3: Refinement & IC50 Determination cluster_validation Phase 4: Validation A Prepare Stock Solution (e.g., 10 mM in DMSO) C Broad Range Dose-Response (e.g., 0.01 µM to 100 µM) A->C B Determine Optimal Cell Seeding Density B->C D Select Appropriate Incubation Time (e.g., 24, 48, 72h) C->D E Narrow Range Dose-Response (around estimated IC50) D->E F Calculate IC50 Value E->F G Confirm with a Secondary Assay F->G H Repeat with Biological Replicates G->H TroubleshootingLogic Start Start: Unexpected Results Problem Identify the Primary Issue High Toxicity No Effect High Variability Start->Problem Tox_Check Is Solvent Control Toxic? Yes No Problem:d1->Tox_Check NoEffect_Check Is Compound Stable & Pure? Yes No Problem:d2->NoEffect_Check Variability_Check Are Edge Effects Mitigated? Yes No Problem:d3->Variability_Check Tox_Solution Reduce Solvent Concentration or Change Solvent Tox_Check:y->Tox_Solution Further_Tox Check for Precipitation or Low Cell Density Tox_Check:n->Further_Tox NoEffect_Solution Verify Compound Integrity NoEffect_Check:n->NoEffect_Solution Further_NoEffect Increase Incubation Time or Change Assay NoEffect_Check:y->Further_NoEffect Variability_Solution Avoid Perimeter Wells Variability_Check:n->Variability_Solution Further_Variability Standardize Cell Handling & Pipetting Variability_Check:y->Further_Variability

Caption: A decision tree for troubleshooting in-vitro experiments.

References

  • 3-(3-methoxyphenyl)pyrrolidine hydrochloride (C11H15NO) - PubChemLite. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2020;25(21):5173. Available at: [Link]

  • This compound | C11H16ClNO | CID 45073983 - PubChem. Available at: [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF - ResearchGate. Available at: [Link]

  • 3-(3-Methoxyphenyl)pyrrolidine - ChemBK. Available at: [Link]

  • Heuristics in optimizing drug properties. (a) Example of in vitro... - ResearchGate. Available at: [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PubMed Central. Available at: [Link]

  • A highly atom economic, chemo-, regio- and stereoselective synthesis, and discovery of spiro-pyrido-pyrrolizines and pyrrolidines as antimycobacterial agents - ResearchGate. Available at: [Link]

  • (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem. Available at: [Link]

  • 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem. Available at: [Link]

  • 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem. Available at: [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - NIH. Available at: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints - PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available at: [Link]

  • Quantitation and Error Measurements in Dose–Response Curves - ACS Publications. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available at: [Link]

  • Cell viability & viability assays: 7 facts to be aware of - Single Use Support. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. Available at: [Link]

  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. Available at: [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? Available at: [Link]

  • In vitro concentration-response curve and in vivo dose-response curves... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • How to solve the problem from cell viability test? - ResearchGate. Available at: [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC - NIH. Available at: [Link]

Sources

Common pitfalls in 3-(3-Methoxyphenyl)pyrrolidine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common pitfalls encountered during experiments with this compound. Here, we will delve into the causality behind experimental challenges and offer field-proven solutions to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of this compound.

1. What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its proper use in experiments. Below is a summary of its key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO[1]
Molecular Weight 213.70 g/mol [1]
Appearance Typically a solidInferred from general properties of amine hydrochlorides
pKa (Predicted) 10.13 ± 0.10 (for the free base)Inferred from related structures

2. How should I properly store this compound?

Proper storage is critical to maintain the stability and purity of the compound. As an amine hydrochloride salt, it is susceptible to moisture absorption from the atmosphere.

  • Short-term storage: Store in a tightly sealed container in a cool, dry place.

  • Long-term storage: For extended periods, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes exposure to moisture and atmospheric contaminants.

3. Is this compound hygroscopic?

Yes, amine hydrochloride salts are generally hygroscopic, meaning they tend to absorb moisture from the air.[2] This can lead to the material becoming sticky or clumping. In humid environments, significant moisture absorption can even lead to deliquescence, where the solid dissolves in the absorbed water.[3] Therefore, it is crucial to handle the compound in a dry environment and minimize its exposure to the atmosphere.

4. What are the general safety precautions for handling this compound?

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during your experiments.

A. Synthesis and Purification Pitfalls

The synthesis of 3-aryl-pyrrolidines can be complex, and purification of the hydrochloride salt can present challenges.

Problem 1: Low yields or side products in the synthesis of 3-(3-Methoxyphenyl)pyrrolidine.

  • Underlying Cause: The synthesis of 3-aryl-pyrrolidines, often achieved through methods like palladium-catalyzed hydroarylation, can be sensitive to reaction conditions. Common side reactions may include over-arylation, reduction of the aryl ring, or formation of isomeric byproducts.

  • Troubleshooting Workflow:

    start Low Yield/ Side Products q1 Review Catalyst System start->q1 a1 Optimize Pd catalyst loading and ligand choice. q1->a1 Consult literature for optimal catalyst systems. q2 Check Reaction Conditions a1->q2 a2 Adjust temperature, pressure, and reaction time. q2->a2 Perform small-scale optimization experiments. q3 Purity of Starting Materials? a2->q3 a3 Ensure high purity of pyrroline and aryl halide. q3->a3 Purify starting materials if necessary. end Improved Yield and Purity a3->end

    Caption: Troubleshooting workflow for synthesis issues.

  • Detailed Protocol: Optimizing Palladium-Catalyzed Hydroarylation

    • Catalyst and Ligand Screening: Start with a common palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand such as PPh₃ or a more specialized ligand for cross-coupling reactions.

    • Solvent and Base Selection: The choice of solvent (e.g., DMF, toluene, dioxane) and base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) can significantly impact the reaction outcome.

    • Temperature Control: Monitor and control the reaction temperature carefully, as side reactions can become more prevalent at higher temperatures.

    • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent catalyst degradation.

Problem 2: Difficulty in recrystallizing this compound, resulting in an oil or impure solid.

  • Underlying Cause: Amine hydrochloride salts can be challenging to crystallize due to their hygroscopicity and potential for forming oils. The presence of even small amounts of impurities can inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with a variety of solvent systems. A common technique is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol) and then slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetone) until turbidity is observed.

    • Temperature Gradient: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling can lead to the formation of smaller, less pure crystals or an oil.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.

    • Purification Prior to Crystallization: If impurities are preventing crystallization, consider purifying the crude material by column chromatography on silica gel before attempting recrystallization.

B. Handling and Stability Issues

The stability of the compound, both in solid form and in solution, is a critical factor for reproducible experimental results.

Problem 3: The solid this compound appears clumpy or has a changing appearance over time.

  • Underlying Cause: This is likely due to the hygroscopic nature of the compound absorbing atmospheric moisture.[2]

  • Solution:

    • Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite).

    • For long-term storage, use a sealed container under an inert atmosphere.

    • When weighing the compound, do so quickly to minimize exposure to air.

Problem 4: A solution of this compound changes color over time.

  • Underlying Cause: A color change, often to a yellowish or brownish hue, can indicate degradation of the compound. This can be caused by oxidation or other decomposition pathways, which may be accelerated by light, heat, or the presence of impurities.

  • Preventative Measures:

    • Prepare solutions fresh whenever possible.

    • Store solutions in amber vials to protect them from light.

    • Consider degassing solvents before use to remove dissolved oxygen.

    • If storing solutions, do so at low temperatures (e.g., 4°C or -20°C).

Problem 5: Inconsistent results in assays using solutions of the compound.

  • Underlying Cause: This could be due to the degradation of the compound in solution, especially if the solution has been stored for an extended period or under suboptimal conditions. The pH of the solution can also significantly impact the stability of amine-containing compounds.

  • Troubleshooting Workflow:

    start Inconsistent Assay Results q1 Check Solution Age and Storage start->q1 a1 Prepare fresh solutions for each experiment. q1->a1 Degradation over time is a common issue. q2 Assess pH of the Assay Buffer a1->q2 a2 Ensure the pH is within a stable range for the compound. q2->a2 Extreme pH can cause hydrolysis or other reactions. q3 Purity of the Compound? a2->q3 a3 Verify purity by LC-MS or NMR. q3->a3 Impurities can interfere with the assay. end Consistent and Reliable Results a3->end

    Caption: Workflow for addressing inconsistent assay results.

C. Analytical and Characterization Challenges

Accurate characterization is essential to confirm the identity and purity of your compound.

Problem 6: Ambiguous or unexpected peaks in the NMR spectrum.

  • Underlying Cause: Extraneous peaks can arise from residual solvents, impurities from the synthesis, or degradation products.

  • Troubleshooting:

    • Residual Solvents: Compare the chemical shifts of unknown peaks to known values for common laboratory solvents.[4][5]

    • Impurities from Synthesis: Review the synthetic route to anticipate potential side products. For example, in a synthesis involving a Boc-protected intermediate, you might see residual protecting groups if the deprotection was incomplete.

    • Degradation Products: If the sample is old or has been improperly stored, you may be observing degradation products. Re-purify the sample if necessary.

    • Water Peak: The presence of water, especially in hygroscopic samples, will show a broad peak in the ¹H NMR spectrum. The chemical shift of this peak is dependent on the solvent and temperature.

Problem 7: Unexpected fragments or difficulty interpreting the mass spectrum.

  • Underlying Cause: The fragmentation pattern in mass spectrometry can sometimes be complex. For pyrrolidine-containing compounds, common fragmentation pathways involve cleavage of the pyrrolidine ring or loss of substituents.

  • Interpretation Tips:

    • Look for the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺).

    • Common fragments for pyrrolidines include the loss of the side chain or cleavage of the ring itself.

    • In-source fragmentation can sometimes lead to artifact peaks.[6] If you suspect this, try adjusting the ionization source parameters.

    • For the 3-(3-methoxyphenyl) group, you may observe fragments corresponding to the methoxyphenyl moiety.

III. Concluding Remarks

Working with this compound requires careful attention to its handling, storage, and purification. By understanding its chemical nature and being aware of the common pitfalls outlined in this guide, researchers can mitigate potential issues and ensure the reliability of their experimental results. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

IV. References

  • PubChem. Compound Summary for CID 45073983, this compound. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • Reddit. Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • Moro, A. V., et al. (2012). Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V): A New Conformationally Constrained Mescaline Analogue. ResearchGate. [Link]

  • Google Patents. Colorimetric assay for the visual detection of primary and secondary amines.

  • ResearchGate. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ResearchGate. Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. [Link]

  • Atmospheric Chemistry and Physics. Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection... [Link]

  • Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]

  • National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central. [Link]

  • DiVA portal. Synthesis of substituted pyrrolidines. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • National Center for Biotechnology Information. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. PubMed Central. [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • UNODC. SAFE HANDLING AND DISPOSAL OF CHEMICALS. [Link]

  • MDPI. Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubChem. Compound Summary for CID 76521751, [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol. National Center for Biotechnology Information. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • ResearchGate. Hygroscopic behavior and chemical composition evolution of internally mixed aerosols composed of oxalic acid and ammonium sulfate. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • AQA. A-level Biology 7402 | Specification | Subject Content | Biological Molecules. [Link]

  • Wikipedia. Methylene blue. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • MedPro Disposal. A Guide to Safe & Proper Disposal of Controlled Substances. [Link]

  • FCT EMIS. PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • CORE. Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. [Link]

  • ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

Sources

Reducing side reactions in pyrrolidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Side Reactions in Pyrrolidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Pyrrolidine Challenge

Pyrrolidine rings are the structural core of numerous blockbuster drugs (e.g., Lisinopril, Captopril) and organocatalysts. However, their synthesis is frequently plagued by three "silent killers" of yield and purity: racemization of chiral centers (particularly at C2), regiochemical scrambling during cyclization, and uncontrolled N-functionalization .

This guide provides root-cause analysis and validated troubleshooting protocols to eliminate these side reactions.

Module 1: Preserving Stereochemical Integrity (Racemization)

The Issue

Loss of enantiomeric excess (ee%) typically occurs during the activation of proline derivatives or during basic workups. The C2 hydrogen in proline derivatives is uniquely acidic due to the inductive effect of the adjacent nitrogen and carbonyl group.

Troubleshooting Guide: Racemization Control
Symptom Root Cause Corrective Action
Loss of ee% during amide coupling Oxazolone Formation: Activation of N-acyl amino acids often proceeds via an oxazolone intermediate, which readily racemizes via enolization.Switch Reagents: Use COMU/Oxyma or HCTU instead of HATU/DIPEA. Avoid carbodiimides (DIC/EDC) without additives like HOBt/HOAt.
Epimerization during ester hydrolysis Direct Enolization: Strong hydroxide bases (NaOH/LiOH) abstract the

-proton.
Use LiOH/H₂O₂: The hydroperoxide anion is more nucleophilic but less basic than hydroxide, accelerating hydrolysis while minimizing proton abstraction.
Racemization of N-protected prolines Urethane vs. Amide Protection: N-acyl groups (e.g., Acetyl, Benzoyl) facilitate oxazolone formation.Use Urethane Protectors: Employ Boc or Fmoc groups. The oxygen in the carbamate reduces the electrophilicity of the carbonyl, suppressing oxazolone formation.
Mechanistic Visualization: The Oxazolone Pathway

The following diagram illustrates how N-acyl protection leads to racemization compared to the safer carbamate (Boc/Fmoc) route.

RacemizationPathway Start N-Protected Proline Activation Carboxyl Activation Start->Activation Oxazolone Oxazolone Intermediate (High Risk) Activation->Oxazolone If N-Acyl/Benzoyl DirectCoupling Direct Amide Bond Activation->DirectCoupling If N-Boc/Fmoc (Carbamate) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base/Heat Racemate Racemic Product Enol->Racemate

Figure 1: Mechanism of racemization via oxazolone formation. N-carbamate protection (Green path) prevents this side reaction.

Module 2: Controlling Cyclization (1,3-Dipolar Cycloaddition)

The Issue

The [3+2] cycloaddition of azomethine ylides is the premier method for synthesizing highly substituted pyrrolidines. However, it suffers from endo/exo diastereomeric mixtures and regioisomeric scrambling when using unsymmetrical dipolarophiles.

FAQ: Troubleshooting [3+2] Cycloadditions

Q: Why am I getting a 1:1 mixture of endo/exo isomers? A: This indicates a lack of secondary orbital interactions or steric control.

  • Solution: Switch to a chiral Ag(I) or Cu(I) catalyst with bulky ligands (e.g., Ferrocenyl ligands). The metal coordinates the azomethine ylide, creating a rigid transition state that favors the endo approach due to steric repulsion of the ligand against the exo trajectory [1].

Q: My azomethine ylide is dimerizing instead of reacting with the alkene. A: The dipole is too stable or the alkene is not electrophilic enough.

  • Solution: Use slow addition of the ylide precursor (e.g., imine) to the reaction mixture. Ensure the dipolarophile (alkene) is electron-deficient (e.g., acrylate, maleimide) and present in excess (1.2–1.5 equiv).

Q: How do I prevent regiochemical scrambling with unsymmetrical alkenes? A: Regioselectivity is governed by FMO (Frontier Molecular Orbital) coefficients.

  • Solution: Match the electronics. For electron-rich dipoles (e.g., from sarcosine), use strongly electron-deficient dipolarophiles. If using a metal catalyst, the ligand sphere often dictates regiochemistry over electronic bias [2].

Module 3: The "Clean" Hofmann-Loffler-Freytag (HLF) Reaction

The Issue

The HLF reaction transforms N-haloamines into pyrrolidines via radical cyclization.[1] The classic condition (strong acid/heat) destroys sensitive functional groups.

Modern Protocol: Iodine-Mediated Photoredox HLF

Avoid H₂SO₄/UV. Use the Suarez Modification or visible-light photoredox catalysis for milder conditions.

Parameter Classic HLF Modern "Clean" HLF
Reagents H₂SO₄, Heat, UV LightI₂, PhI(OAc)₂ (DIB), Visible Light (Blue LED)
Intermediate N-Chloroamine (Unstable)N-Iodoamine (Generated in situ)
Side Reactions Charring, elimination, intermolecular H-abstractionMinimal; high functional group tolerance
Selectivity 1,5-H transfer (Pyrrolidine)Strictly 1,5-H transfer (Thermodynamic control)

Master Protocol: Enantioselective Ag(I)-Catalyzed [3+2] Cycloaddition

Target: Synthesis of chiral polysubstituted pyrrolidines with >95% ee.

Reagents & Equipment
  • Catalyst: AgOAc (5 mol%) + Chiral Phosphoramidite Ligand (5.5 mol%)

  • Precursor: Glycine imino ester (Azomethine ylide precursor)

  • Dipolarophile: tert-Butyl acrylate

  • Base: Cs₂CO₃ (to deprotonate the imine)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Catalyst Formation (In Situ): In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 equiv) and the Chiral Ligand (0.055 equiv) in Toluene (0.1 M). Stir at RT for 30 mins. Why? Pre-complexation ensures the active chiral species is formed before the substrate is introduced.

  • Substrate Addition: Add the imino ester (1.0 equiv) and the acrylate (1.2 equiv) to the catalyst solution.

  • Deprotonation/Initiation: Cool the mixture to -20°C. Add Cs₂CO₃ (1.1 equiv). Why? Low temperature suppresses the background thermal (racemic) reaction.

  • Monitoring: Stir at -20°C for 12-24h. Monitor by TLC.[2][3] Look for the disappearance of the imine spot.

  • Quench & Workup: Filter the mixture through a pad of Celite (removes Ag salts/Base). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Pyrrolidines can streak on silica; add 1% Et₃N to the eluent to prevent tailing.

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Type Classify Issue Start->Type Racemization Racemization (Low ee%) Type->Racemization Yield Low Yield / Side Products Type->Yield CheckBase Check Base/Solvent Racemization->CheckBase CheckTemp Check Temperature Racemization->CheckTemp CheckRegio Regio/Diastereoselectivity? Yield->CheckRegio CheckPoly Polymerization/Dimerization? Yield->CheckPoly Sol1 Switch to Collidine/DCM Avoid DMF CheckBase->Sol1 Sol2 Lower Temp (-20°C) Use LiOH/H2O2 for hydrolysis CheckTemp->Sol2 Sol3 Use Bulky Ag(I)/Cu(I) Ligands Check FMO matching CheckRegio->Sol3 Sol4 Dilute Reaction Slow Addition of Dipole CheckPoly->Sol4

Figure 2: Decision matrix for diagnosing synthetic failures in pyrrolidine chemistry.

References

  • BenchChem Technical Support. (2025).[2][4] Optimization of reaction conditions for stereoselective pyrrolidine synthesis. BenchChem.[2][4] Link

  • Organic Chemistry Portal. (2023). Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition.[5][6][7][8][9][10] Organic Chemistry Portal.[11] Link

  • Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of L-proline.[12][13][14] Green Chemistry. Link

  • American Chemical Society. (2021).[15] General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation.[16] ACS Publications. Link

  • Alfa Chemistry. (2024).[1] Hofmann-Löffler-Freytag Reaction Mechanism and Modifications.[1] Alfa Chemistry. Link

Sources

3-(3-Methoxyphenyl)pyrrolidine hydrochloride purity analysis and enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Purity Analysis & Enhancement Guide

Status: Active Agent: Senior Application Scientist Ticket Focus: Analytics, Purification, and Stability of CAS [Specific Derivatives] Molecule Type: Chiral Secondary Amine Salt

Introduction: The Molecule & The Challenge

You are working with 3-(3-Methoxyphenyl)pyrrolidine hydrochloride .[1][2] This is a pharmacologically active scaffold often used in CNS drug discovery (targeting dopamine/serotonin receptors).

Structural Criticality:

  • Chiral Center (C3): The molecule exists as enantiomers. Purity is not just chemical; it is stereochemical.

  • Secondary Amine: Prone to tailing on HPLC due to silanol interactions and oxidation if left as a free base.

  • Hydrochloride Salt: Generally stable but frequently hygroscopic , leading to "gummy" solids and wandering melting points.

This guide provides self-validating protocols to diagnose and fix purity issues.

Part 1: Diagnostic Hub (Analytical Troubleshooting)

Issue #1: HPLC Peak Tailing & Broadening

Symptom: The main peak is asymmetrical (tailing factor > 1.5), burying low-level impurities. Root Cause: The secondary amine nitrogen interacts with residual silanol groups on the silica backbone of C18 columns. The Fix: Block the silanols or switch the pH.

  • Option A (Low pH - Recommended): Use 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile. The low pH (approx. 2.0) suppresses silanol ionization.

    • Trade-off: TFA absorbs at low UV (210 nm). If detecting the methoxy group, use 270-280 nm to avoid baseline drift.

  • Option B (High pH): Use a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH) with 10mM Ammonium Bicarbonate (pH 10).

    • Why: At pH 10, the amine is deprotonated (neutral), eliminating ionic interaction with the stationary phase.

Issue #2: "Ghost Peaks" in Gradient Runs

Symptom: Peaks appear at consistent retention times even in blank injections. Root Cause: Impurities in the mobile phase (often from the water source or contaminated TFA) concentrating on the column during equilibration and eluting during the gradient. The Fix:

  • Run a "zero volume" injection (run the gradient without injecting). If peaks persist, it is the mobile phase.

  • Replace TFA with a fresh ampule (do not use aged bottle TFA).

Issue #3: Chiral Separation Failure

Symptom: Single peak on C18, but optical rotation is low. Root Cause: Enantiomers do not separate on achiral C18 columns. The Fix: You must use a Polysaccharide-based chiral column.

Validated Chiral Method Parameters:

  • Column: Chiralpak IA or IC (Immobilized phases are more robust than coated OD/AD).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

  • Critical Step: The DEA is mandatory. Without it, the amine salt will streak across the column, destroying resolution.

Visual Troubleshooting Workflow

AnalyticalTroubleshooting Start Start: Analytical Anomaly Issue1 Peak Tailing / Asymmetry Start->Issue1 Issue2 Ghost Peaks Start->Issue2 Issue3 No Chiral Separation Start->Issue3 Action1 Add 0.1% TFA (Low pH) OR Use High pH Column (pH 10) Issue1->Action1 Action2 Run Gradient with No Injection Issue2->Action2 Action3 Switch to Chiralpak IA/IC Add 0.1% DEA Modifier Issue3->Action3 Result1 Sharp Peak? (Tailing Factor < 1.2) Action1->Result1 Result2 Peaks Persist? Action2->Result2 Result3 Change Mobile Phase Source Result2->Result3 Yes

Caption: Decision tree for diagnosing common chromatographic issues with amine salts.

Part 2: Purity Enhancement Protocols

If your diagnostic confirms impurity (<98% purity or <95% ee), use these protocols.

Protocol A: Acid-Base Extraction (The "Chemical Reset")

Use this for crude material containing non-amine impurities (phenols, neutrals).

  • Dissolution: Dissolve impure salt in water (10 mL/g).

  • Wash (Acidic): Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Mechanism:[3][4] The amine remains protonated (water-soluble). Neutral/acidic impurities move to EtOAc. Discard EtOAc.

  • Basify: Cool aqueous layer to 0°C. Add 2M NaOH dropwise until pH > 12.

    • Observation: The solution will cloud as the free base oils out.

  • Extract (Basic): Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Mechanism:[3][4] The amine is now neutral and moves to the organic layer.

  • Dry & Reform: Dry DCM over MgSO₄, filter, and evaporate to an oil. Redissolve in minimal dry Ethanol and add 1.1 eq of HCl (in ether or dioxane) to precipitate the pure salt.

Protocol B: Recrystallization (The "Physical Polish")

Use this to upgrade chemical purity from >95% to >99%.

The Challenge: Amine HCl salts often "oil out" (form a separate liquid phase) instead of crystallizing. The System: Isopropanol (IPA) / Diethyl Ether (or MTBE).

StepActionTechnical Note
1 DissolveDissolve crude solid in boiling IPA (minimal volume).
2 FilterPerform hot filtration if particulates are present (remove inorganic salts).
3 Cloud PointAdd warm Diethyl Ether dropwise until a faint turbidity persists.
4 ClarifyAdd 1-2 drops of IPA to clear the solution.
5 NucleateRemove from heat. Do not cool rapidly. Let sit at RT. Scratch glass if oiling occurs.
6 HarvestCool to 4°C. Filter and wash with cold Ether.
Purification Logic Diagram

PurificationWorkflow Input Impure Salt Check Impurity Type? Input->Check PathA Non-Amines present (Phenols/Neutrals) Check->PathA PathB Related Amines/ Salts only Check->PathB StepA1 Acid Wash (EtOAc) Discard Organic PathA->StepA1 StepB1 Recrystallize (IPA / Ether) PathB->StepB1 StepA2 Basify (pH > 12) Extract into DCM StepA1->StepA2 StepA3 Reform HCl Salt StepA2->StepA3 StepA3->StepB1 If still colored Final High Purity Solid StepA3->Final StepB1->Final

Caption: Workflow selection based on impurity profile (Chemical vs. Physical purification).

Part 3: Stability & Storage (Preservation)

Ticket #4: The Solid Turned into a Goo.

  • Diagnosis: Hygroscopicity.[5] The HCl salt absorbs atmospheric water, lowering the melting point and causing deliquescence.

  • Prevention:

    • Drying: You must dry the salt in a vacuum oven at 40-50°C over P₂O₅ or KOH pellets for 24 hours before final storage.

    • Storage: Store under Argon in a tightly sealed vial. Do not store in the fridge without a desiccator (condensation upon warming will destroy the solid).

Ticket #5: Discoloration (Pink/Brown tint).

  • Diagnosis: Oxidation of the electron-rich aromatic ring or the pyrrolidine nitrogen (if free base traces remain).

  • Prevention: Ensure the salt formation is stoichiometric (no excess free amine). Store in amber glass.

Part 4: Frequently Asked Questions

Q: Can I determine purity using just NMR? A: No. While ¹H NMR confirms structure, it is poor at detecting inorganic salts (NaCl) or trace solvents. It also cannot distinguish enantiomers without a chiral shift reagent (e.g., Mosher's acid). Use qNMR (Quantitative NMR) with an internal standard (like maleic acid) for assay calculation, but rely on HPLC for impurity profiling.

Q: My melting point is 10°C lower than the literature value. A: This is likely due to retained solvent or moisture (solvates). Amine salts hold onto solvents tightly. Run a TGA (Thermogravimetric Analysis) or dry aggressively under high vacuum (<1 mbar) at 50°C.

Q: How do I remove the "wrong" enantiomer? A: Recrystallization of the HCl salt rarely improves enantiomeric excess (ee) significantly unless you are near eutectic points. You need Classical Resolution :

  • Free base the amine.

  • Form a salt with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Crystallize the diastereomeric salt (solubility differences allow separation).[6]

  • Crack the salt back to the free base and reform HCl.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC troubleshooting, specifically regarding amine tailing and silanol activity).
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Source for general amine salt recrystallization solvent systems).

  • Subramanian, G. (Ed.).[7] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for polysaccharide column selection for basic analytes).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for hygroscopicity management of hydrochloride salts).

Sources

Overcoming poor cell permeability with 3-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Methoxyphenyl)pyrrolidine HCl[1]

Executive Summary

You are likely experiencing low intracellular accumulation of 3-(3-Methoxyphenyl)pyrrolidine because you are using the hydrochloride (HCl) salt form.[1] While the HCl salt ensures excellent water solubility and shelf-stability, it creates a "Permeability Paradox."[1]

At physiological pH (7.4), the pyrrolidine nitrogen (pKa ~10.1) is >99% protonated.[1][2] This cationic charge prevents the molecule from passively diffusing across the lipid bilayer.[1] This guide provides the protocols to overcome this barrier by shifting the ionization equilibrium or utilizing advanced formulation strategies.[1]

Part 1: The Mechanistic Barrier

To solve the problem, we must first visualize the chemical equilibrium preventing cellular entry.[1]

The Ionization Trap: The pyrrolidine ring acts as a secondary amine.[1] In its HCl salt form, it exists as a cation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).[1] Cell membranes are lipophilic barriers that repel charged species.[1] Passive diffusion requires the molecule to be in its neutral, "Free Base" form.[1]

Graphviz Diagram: The pH-Partition Hypothesis The following diagram illustrates the equilibrium shift required for entry.

PermeabilityMechanism Salt HCl Salt Form (Highly Soluble, Charged) Equilibrium pH 7.4 Equilibrium (pKa ~10.1) Salt->Equilibrium Dissolution Charged Ionized Species (>99%) (Impermeable) Equilibrium->Charged Dominant Species Neutral Free Base (<1%) (Lipophilic & Permeable) Equilibrium->Neutral Minor Species Cell Intracellular Target Charged->Cell Repelled by Membrane Neutral->Cell Passive Diffusion

Caption: Figure 1. The ionization equilibrium at physiological pH favors the impermeable charged species.[1] Effective delivery requires shifting this balance toward the neutral free base.

Part 2: Troubleshooting Protocols
Strategy A: The "Free-Basing" Protocol (Recommended)

Best for: High-throughput screening, patch-clamp, and standard cell culture.[1]

This protocol converts the stable HCl salt into the lipophilic free base before it touches your cells.[1]

Reagents Required:

  • 3-(3-Methoxyphenyl)pyrrolidine HCl[1][3][4][5]

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of water.

  • Basification: Slowly add saturated

    
     until the pH reaches ~12. You may see the solution turn cloudy (this is the free base precipitating).
    
  • Extraction: Add 5 mL of DCM. Shake vigorously and let layers separate.[1] The free base will migrate into the organic (DCM) layer. Repeat extraction 3x.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Evaporation: Remove solvent under vacuum. You will be left with a viscous oil (the Free Base).[1]

  • Reconstitution: Immediately dissolve this oil in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Application: Dilute the DMSO stock into your cell media.[1] Ensure final DMSO concentration is <0.5%.[1]

Technical Note: The free base is prone to oxidation.[1] Use fresh DMSO stocks immediately or store at -80°C under nitrogen.[1]

Strategy B: In-Situ pH Adjustment (High Risk/High Reward)

Best for: Robust cell lines (e.g., HEK293, HeLa) where chemical extraction is not feasible.

Instead of chemical extraction, you slightly elevate the pH of your assay buffer to push the equilibrium toward the neutral form.[1]

Protocol:

  • Prepare your assay buffer (e.g., HBSS).[1]

  • Adjust buffer pH to 7.8 - 8.0 using HEPES.[1] Do not exceed pH 8.0 as this compromises cell viability.[1]

  • Add the compound. At pH 8.0, the fraction of non-ionized species increases significantly compared to pH 7.4, potentially doubling or tripling the diffusion rate.

  • Validation: Run a cell viability control (MTT/CellTiter-Glo) to ensure the pH shift isn't toxic.

Strategy C: Lipid-Based Encapsulation

Best for: In vivo studies or highly sensitive primary neurons.[1]

If the free base is too unstable or the pH shift is toxic, encapsulate the salt in a liposome.[1] The liposome fuses with the membrane, bypassing the diffusion requirement.[1]

Simplified Workflow:

  • Dissolve lipids (DOPC/Cholesterol 9:[1]1) in chloroform.[1]

  • Evaporate to form a thin film.[1]

  • Hydrate the film with an aqueous solution containing your HCl salt .[1]

  • Extrude through a 100nm polycarbonate filter.

  • Treat cells with liposomes.[1]

Part 3: Comparative Data Analysis

The following table contrasts the physicochemical properties of the two forms to guide your choice.

FeatureHCl Salt FormFree Base FormImplication
State Solid / PowderViscous OilSalt is easier to weigh; Base requires liquid handling.[1]
Water Solubility High (>50 mM)Low (<1 mM)Base requires DMSO stock.[1]
LogD (pH 7.4) ~ -1.5 (Hydrophilic)~ 2.1 (Lipophilic)Base is >100x more permeable.
Stability Years at RTDays/WeeksBase oxidizes rapidly; make fresh.[1]
Cell Entry Active Transport OnlyPassive DiffusionSalt requires transporters (unlikely for this scaffold).[1]
Part 4: Diagnostic Decision Tree

Use this logic flow to determine the root cause of your experimental failure.

DecisionTree Start Start: Low Activity observed SolubilityCheck Is the media cloudy? Start->SolubilityCheck Precipitation Issue: Precipitation Action: Reduce Conc. or Increase DMSO SolubilityCheck->Precipitation Yes PermeabilityCheck Perform Parallel Artificial Membrane Permeability Assay (PAMPA) SolubilityCheck->PermeabilityCheck No PAMPA_Low PAMPA: Low Permeability PermeabilityCheck->PAMPA_Low < 10^-6 cm/s PAMPA_High PAMPA: High Permeability PermeabilityCheck->PAMPA_High > 10^-6 cm/s Action_FreeBase Action: Switch to Free Base (See Strategy A) PAMPA_Low->Action_FreeBase EffluxCheck Issue: Efflux Pump (P-gp) Action: Add Verapamil/Inhibitor PAMPA_High->EffluxCheck

Caption: Figure 2. Diagnostic workflow to distinguish between solubility, permeability (charge), and efflux issues.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I just add more DMSO to the HCl salt to make it go in? A: No. DMSO helps with solubility (keeping it dissolved in the media), but it does not strip the proton off the amine. The molecule remains charged and membrane-impermeable.[1] You must change the chemical state (Free Base) or the pH.

Q2: Will the methoxy group affect the pKa? A: Minimally. The methoxy group on the phenyl ring is distant from the pyrrolidine nitrogen.[1] It adds lipophilicity (good for the free base) but does not significantly lower the pKa of the amine enough to make it neutral at pH 7.4.

Q3: I see a precipitate when I add the HCl salt to my media. What is it? A: This is likely "salting out" or interaction with proteins in the serum (FBS).[1] However, if you converted to the Free Base and then added it to aqueous media, the precipitate is your compound crashing out because it is hydrophobic. Ensure your final DMSO concentration is 0.1% - 0.5% to maintain solubility of the free base.[1]

Q4: Is this compound a substrate for P-glycoprotein (P-gp)? A: Many amphiphilic amines are P-gp substrates. If Strategy A (Free-basing) fails, try co-incubating with a P-gp inhibitor like Verapamil (10-50 µM) to block efflux.[1]

References
  • PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Detailed analysis of the pH-partition hypothesis).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for PAMPA and solubility protocols).

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.[1] Available at: [Link] (Confirming pKa ranges for secondary amines/pyrrolidines).

Sources

Interpreting unexpected results with 3-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Unexpected Results & Troubleshooting Guide
Executive Summary

Compound: 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride CAS (Salt): 1095545-66-6 | CAS (Free Base): 38175-35-8 Role: Pharmacophore scaffold for CNS-active agents (Dopamine D3/D4 ligands, Sigma receptor modulators).[1]

This guide addresses the three most common categories of "unexpected results" reported by researchers working with this scaffold: synthetic stagnation (reaction failure), analytical anomalies (NMR/LCMS discrepancies), and biological inconsistency (assay variability).

Module 1: Synthetic Reactivity & "The Dead Reaction"

User Issue: "I attempted an amide coupling using standard EDC/HOBt or HATU conditions, but LCMS shows only starting material. The reaction appears 'dead' despite the amine being secondary and sterically accessible."

Root Cause Analysis: The "HCl Trap"

The hydrochloride salt of 3-(3-methoxyphenyl)pyrrolidine is a stable ammonium species. In this state, the nitrogen lone pair is protonated (


) and non-nucleophilic .
  • The Error: Standard protocols often assume a 1:1 base-to-reagent ratio. However, the HCl salt consumes the first equivalent of base immediately to generate the reactive free amine.

  • The Consequence: If you add 1.0 eq of DIPEA (Diisopropylethylamine) to the reaction, it is entirely neutralized by the HCl counterion. The coupling reagent (e.g., HATU) activates the acid, but there is no free amine available to attack it. The activated ester eventually hydrolyzes back to the acid.

Troubleshooting Protocol: The "Free-Base First" Workflow

Step-by-Step Correction:

  • Stoichiometry Adjustment: Increase the organic base (DIPEA/TEA) to 3.0–4.0 equivalents .

    • 1.0 eq: Neutralizes the HCl salt.

    • 1.0 eq: Neutralizes the acid byproduct of the coupling reagent.

    • 1.0+ eq: Maintains basic pH to drive kinetics.

  • The "Pre-activation" Check: Do not mix all reagents at once.

    • Mix A: Carboxylic Acid + HATU + 1.0 eq Base (wait 5 mins).

    • Mix B: Pyrrolidine HCl + 2.0 eq Base (ensure dissolution).

    • Combine: Add B to A.

Visualizing the Logic:

AmineCouplingLogic Start Start: Coupling Reaction CheckSalt Is Amine an HCl Salt? Start->CheckSalt StandardBase Add 1.0 eq Base CheckSalt->StandardBase Yes (User Error) ExcessBase Add ≥ 3.0 eq Base CheckSalt->ExcessBase Yes (Correct Protocol) ResultFail FAILURE: Amine remains protonated (Non-nucleophilic) StandardBase->ResultFail HCl consumes Base ResultSuccess SUCCESS: Free Amine Generated (Nucleophilic Attack) ExcessBase->ResultSuccess Base > HCl

Figure 1: Decision logic for preventing synthetic failure due to protonation states.

Module 2: Analytical Anomalies (NMR & Purity)

User Issue: "My H-NMR spectrum shows split peaks and broadening, suggesting impurities, but LCMS indicates >98% purity. Is my compound degrading?"

Root Cause Analysis: Rotamers & Salt Effects

3-Substituted pyrrolidines, especially when coupled to form amides or carbamates, exhibit rotamerism . The restricted rotation around the amide bond (


) creates two distinct conformers (cis/trans) observable on the NMR timescale.
Additionally, the HCl salt form often exhibits broadening of the 

-protons (positions 2 and 5 on the ring) due to exchange with the ammonium proton or hydrogen bonding networks in solvents like DMSO-

.
Data Interpretation Guide
ObservationProbable CauseVerification Step
Doublets/Multiplets (e.g., 2 sets of OMe signals) Rotamers (Cis/Trans isomers).Run Variable Temperature (VT) NMR at 80°C. If peaks coalesce into singlets, they are rotamers, not impurities.
Broad H-Peaks at 9-10 ppm Ammonium protons (

).
Add a drop of

. These peaks should disappear (deuterium exchange).
Missing Carbon Signal (~160 ppm) Quaternary Carbon (C-OMe).Increase relaxation delay (d1) to 5-10s. Quaternary carbons relax slowly.
"Grease" peaks (0.8-1.5 ppm) Hygroscopic "Goo" trapping solvent.Dry under high vacuum (0.1 mbar) at 40°C for 24h.
Corrective Workflow for NMR

If the spectrum is uninterpretable due to salt broadening:

  • Suspend 10 mg of the HCl salt in

    
    .
    
  • Add 0.5 mL of saturated

    
     (aq).
    
  • Shake vigorously and separate the organic layer.

  • Dry organic layer over

    
    .[2]
    
  • Run NMR on the Free Base . The peaks will sharpen significantly.

Module 3: Biological & Handling "Unexpected Results"

User Issue: "The compound turned into a sticky oil on the benchtop," OR "The compound shows high affinity in binding assays but zero efficacy in cell-based functional assays."

Issue A: Physical State (The "Goo" Factor)

Diagnosis: Hygroscopicity. Pyrrolidine HCl salts are notoriously hygroscopic. The 3-methoxyphenyl group adds some lipophilicity, but the salt core avidly pulls moisture from the air, lowering the melting point and causing deliquescence (turning to oil).

  • Fix: Store in a desiccator at -20°C. Weigh quickly. If it oils out, re-dissolve in MeOH and precipitate with

    
     (Diethyl ether) or Hexanes to recover the solid.
    
Issue B: Biological Discrepancy (Binding vs. Function)

Diagnosis: Permeability & pH Partitioning.

  • The Trap: In cell-free binding assays (membrane preps), the pH is buffered (usually 7.4), and the drug has direct access to the receptor. In whole-cell functional assays, the compound must cross the lipid bilayer.

  • Mechanism: The HCl salt is highly charged. If the assay buffer pH is slightly acidic, the equilibrium shifts toward the protonated species, which cannot cross the cell membrane efficiently.

  • Metabolic Liability: The 3-methoxy group is a prime target for liver microsomes (CYP450). It undergoes O-demethylation to form the phenol (3-(3-hydroxyphenyl)pyrrolidine).

    • Unexpected Result: The phenol metabolite often has drastically different selectivity (e.g., higher affinity for Dopamine D2 vs D3) than the parent methoxy compound.

Metabolic Pathway Visualization:

MetabolicPathway Parent Parent Compound (3-Methoxy) CYP CYP450 Metabolism (Liver Microsomes) Parent->CYP O-Demethylation Metabolite Metabolite (3-Hydroxy Phenol) CYP->Metabolite Result Altered Pharmacology: - Higher Polarity - Changed Selectivity Metabolite->Result

Figure 2: Metabolic liability of the methoxy-scaffold leading to altered assay data.

References
  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Neuman, W. et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands... Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fisher Scientific. Amide Synthesis Protocols (Schotten-Baumann & Carbodiimide). [Link][1][3]

  • Sotelo, E. et al. (2010). The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator. (Context on 3-methoxy pharmacophores). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-methoxyphenyl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the multi-gram scale synthesis of this important pyrrolidine derivative. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Overview of a Scalable Synthetic Route

A robust and scalable synthesis of this compound can be envisioned through a multi-step process, commencing with a Heck arylation, followed by a hydrogenation/deprotection step, and concluding with the formation of the hydrochloride salt. This route is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the reactions.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway N-protected-3-pyrroline N-Protected-3-pyrroline Heck_Reaction Heck Reaction (Pd Catalyst, Base) N-protected-3-pyrroline->Heck_Reaction 3-bromoanisole 3-Bromoanisole 3-bromoanisole->Heck_Reaction Intermediate_1 N-Protected-3-(3-methoxyphenyl)-pyrroline Heck_Reaction->Intermediate_1 Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate_1->Hydrogenation Intermediate_2 3-(3-Methoxyphenyl)pyrrolidine Hydrogenation->Intermediate_2 HCl_Salt_Formation HCl Salt Formation (HCl in solvent) Intermediate_2->HCl_Salt_Formation Final_Product 3-(3-Methoxyphenyl)pyrrolidine HCl HCl_Salt_Formation->Final_Product

Caption: A representative synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis in a question-and-answer format.

Part 1: Heck Arylation

Question: My Heck reaction is sluggish or incomplete, what are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a slow or incomplete Heck reaction, especially during scale-up. Here’s a breakdown of potential causes and solutions:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be deactivated. This can be due to impurities in the starting materials or solvents, or exposure to air (for Pd(0) catalysts).

    • Solution:

      • Ensure all starting materials and solvents are of high purity and are appropriately degassed.

      • Use fresh, high-quality palladium catalyst. For scalability, consider using a more robust catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃, or a more electron-rich and bulky ligand for improved activity).

      • Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

  • Base Selection and Stoichiometry:

    • Cause: The choice and amount of base are critical. An inappropriate base or insufficient amount can lead to a stall in the catalytic cycle.

    • Solution:

      • Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (NEt₃) are commonly used. The choice may depend on the solvent and substrate.

      • Ensure at least stoichiometric amounts of base are used, and in some cases, an excess (1.5-2.0 equivalents) can be beneficial.

  • Solvent Effects:

    • Cause: The reaction solvent plays a crucial role in solubility and reaction kinetics.

    • Solution:

      • Polar aprotic solvents like DMF, DMAc, or acetonitrile are generally effective.

      • Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature:

    • Cause: Inadequate temperature can lead to slow reaction rates.

    • Solution:

      • Heck reactions are typically run at elevated temperatures (80-120 °C). Carefully monitor and control the internal reaction temperature.

Question: I am observing significant formation of by-products in my Heck reaction. What are they and how can I minimize them?

Answer:

Common by-products in Heck reactions include homocoupled products and double bond isomerization of the pyrroline.

  • Homocoupling of 3-bromoanisole:

    • Cause: This occurs when the aryl halide couples with itself. It's often promoted by high temperatures and certain catalyst systems.

    • Solution:

      • Optimize the reaction temperature; avoid excessive heating.

      • Screen different phosphine ligands. Sometimes, a less reactive catalyst system can be more selective.

  • Double Bond Isomerization:

    • Cause: The double bond in the pyrroline ring can migrate to a more stable position.

    • Solution:

      • Careful selection of the palladium catalyst and reaction conditions can minimize this. The use of specific ligands can influence the regioselectivity of the migratory insertion step.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / PPh₃ (or other phosphine ligand)Robust and effective for Heck reactions.
Base K₂CO₃ or NEt₃Common and effective bases.
Solvent Anhydrous DMF or AcetonitrileGood solubility for reactants and promotes the reaction.
Temperature 80 - 120 °CEnsures a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation.
Part 2: Catalytic Hydrogenation and Deprotection

Question: The catalytic hydrogenation of the N-protected-3-(3-methoxyphenyl)-pyrroline is slow and requires high catalyst loading. How can I improve the efficiency?

Answer:

Slow hydrogenation on a larger scale is a common challenge. Here are some key areas to investigate:

  • Catalyst Selection and Quality:

    • Cause: The activity of Palladium on Carbon (Pd/C) can vary significantly between suppliers and even batches. The catalyst may also be poisoned.

    • Solution:

      • Screen different grades and suppliers of Pd/C. A 5% or 10% loading is typical.

      • Ensure the starting material from the Heck reaction is sufficiently pure. Residual phosphine ligands or other impurities can poison the hydrogenation catalyst. An aqueous work-up and/or a silica plug filtration of the Heck reaction product is recommended.

  • Hydrogen Pressure and Agitation:

    • Cause: Inadequate hydrogen pressure or poor mixing can limit the mass transfer of hydrogen to the catalyst surface, which is often the rate-limiting step in scale-up.[1]

    • Solution:

      • Increase the hydrogen pressure (within the safety limits of your reactor).

      • Ensure vigorous and efficient stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.

  • Solvent Choice:

    • Cause: The solvent can affect the solubility of the substrate and the activity of the catalyst.

    • Solution:

      • Alcohols like methanol or ethanol are excellent solvents for hydrogenations. Ethyl acetate is also a good option.

Question: During the hydrogenation of my N-Cbz protected intermediate, I am observing incomplete deprotection. What could be the issue?

Answer:

Incomplete deprotection (hydrogenolysis) of a carbobenzyloxy (Cbz) group can occur under standard hydrogenation conditions.

  • Cause: The Cbz group removal can sometimes be more sluggish than the reduction of the double bond.

  • Solution:

    • Acidic Additive: Add a small amount of a non-halogenated acid (e.g., acetic acid) to the reaction mixture. This can facilitate the hydrogenolysis of the Cbz group.

    • Reaction Time and Temperature: Increase the reaction time and/or modestly increase the temperature (e.g., to 40-50 °C) to drive the deprotection to completion.

    • Alternative Protecting Groups: If this step remains problematic, consider using a different N-protecting group in the initial step that is more readily cleaved under your desired conditions (e.g., a Boc group, which can be removed with acid).

Part 3: HCl Salt Formation and Purification

Question: I am struggling to obtain a crystalline and easily filterable hydrochloride salt. The product is oily or forms a fine precipitate that is difficult to handle. What should I do?

Answer:

The physical properties of the final salt are highly dependent on the crystallization conditions.

  • Solvent System:

    • Cause: The choice of solvent for salt formation and crystallization is critical.

    • Solution:

      • A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE). Then, add a solution of HCl in a suitable solvent (e.g., HCl in IPA or HCl in diethyl ether).

      • Experiment with different solvent combinations and ratios to find the optimal conditions for crystallization. A mixture of a good solvent for the free base and a poor solvent for the salt often works well.

  • Control of Supersaturation:

    • Cause: Rapid addition of the HCl solution can lead to rapid precipitation, resulting in a fine, poorly filterable solid or an oil.

    • Solution:

      • Add the HCl solution slowly with vigorous stirring.

      • Consider cooling the solution during the addition to control the rate of crystallization.

      • Seeding the solution with a small amount of previously isolated crystalline product can promote the formation of larger, more easily filterable crystals.

  • Purification of the Free Base:

    • Cause: Impurities present in the free base can inhibit crystallization.

    • Solution:

      • Ensure the free base is of high purity before attempting salt formation. Purification by column chromatography or distillation may be necessary.

Question: My final hydrochloride salt has a pink or off-white color. What is the cause and how can I decolorize it?

Answer:

Color in the final product is usually due to trace impurities.

  • Cause:

    • Residual palladium from the previous steps can cause a grayish or black discoloration.

    • Oxidized impurities or colored by-products from the synthesis can lead to various colorations.

  • Solution:

    • Palladium Removal: Before salt formation, treat the solution of the free base with activated carbon or a palladium scavenger to remove residual metal.

    • Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system. This is often the most effective way to remove colored impurities and improve the overall purity. Common recrystallization solvents for hydrochloride salts include ethanol, isopropanol, or mixtures with ethers or esters.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the Heck reaction?

A1: The key CPPs for the Heck reaction are:

  • Temperature: Crucial for reaction rate and selectivity.

  • Reaction Time: To ensure complete conversion and minimize by-product formation.

  • Catalyst Loading: Needs to be optimized for cost-effectiveness and efficiency.

  • Agitation Rate: Important for maintaining a homogeneous reaction mixture.

Q2: What analytical techniques are recommended for in-process control (IPC) and final product characterization?

A2:

  • IPC:

    • TLC (Thin Layer Chromatography): For rapid monitoring of reaction progress.

    • HPLC (High-Performance Liquid Chromatography): For quantitative analysis of starting material consumption and product formation.

    • GC (Gas Chromatography): Can be used if the components are volatile and thermally stable.

  • Final Product Characterization:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

    • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

Q3: What are the main safety considerations when scaling up this synthesis?

A3:

  • Heck Reaction:

    • Palladium Catalysts: While not highly toxic, they should be handled with care in a well-ventilated area.

    • Solvents: DMF and other polar aprotic solvents have specific health and safety considerations. Consult the Safety Data Sheet (SDS) for each solvent.

    • Exotherms: While not typically highly exothermic, monitor the reaction temperature, especially during the initial stages.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Highly flammable. Ensure the use of appropriate high-pressure equipment and proper grounding to prevent static discharge. The reactor should be in a well-ventilated area with hydrogen detectors.

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet with solvent whenever possible.

  • HCl Salt Formation:

    • Hydrogen Chloride: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the addition in a fume hood.

Q4: Can I use a different protecting group for the pyrroline nitrogen?

A4: Yes, other protecting groups can be used. A popular alternative is the tert-butoxycarbonyl (Boc) group. The choice of protecting group will depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal. The Boc group is stable under the Heck reaction conditions and can be readily removed with a strong acid, which can be advantageous as the final step is the formation of the hydrochloride salt.

Experimental Protocols

Representative Protocol for Heck Arylation (Multi-gram Scale)
  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add N-Boc-3-pyrroline (1.0 eq), 3-bromoanisole (1.1 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • Add triphenylphosphine (0.04 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-3-(3-methoxyphenyl)-pyrroline. This may be purified by column chromatography if necessary.

Representative Protocol for Catalytic Hydrogenation and HCl Salt Formation (Multi-gram Scale)
  • In a high-pressure hydrogenation vessel, dissolve the N-Boc-3-(3-methoxyphenyl)-pyrroline (1.0 eq) in methanol.

  • Carefully add 10% Palladium on Carbon (5-10 mol% loading) to the solution.

  • Seal the vessel and purge with nitrogen several times, followed by purging with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by HPLC until both the double bond reduction and Boc deprotection are complete.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-methoxyphenyl)pyrrolidine as the free base.

  • Dissolve the crude free base in isopropanol.

  • Slowly add a solution of hydrogen chloride in isopropanol with stirring.

  • Stir the resulting slurry at room temperature for a few hours to allow for complete precipitation.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to afford this compound.

Visualizations

Troubleshooting_Heck Start Heck Reaction Issue: Low Conversion or By-products CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst CheckBase 2. Evaluate Base Start->CheckBase CheckConditions 3. Review Reaction Conditions Start->CheckConditions CatalystQuality Use fresh, high-quality Pd catalyst and phosphine ligand. CheckCatalyst->CatalystQuality InertAtmosphere Ensure strict inert atmosphere (N2 or Ar). CheckCatalyst->InertAtmosphere BaseChoice Screen different bases (K2CO3, NEt3, Cs2CO3). CheckBase->BaseChoice BaseStoichiometry Ensure sufficient stoichiometry (1.5-2.0 eq). CheckBase->BaseStoichiometry Temperature Optimize temperature (80-120 °C). CheckConditions->Temperature SolventPurity Use anhydrous, degassed solvent. CheckConditions->SolventPurity

Caption: Troubleshooting decision tree for the Heck arylation step.

References

  • Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V): A New Conformationally Constrained Mescaline Analogue. ResearchGate. Available at: [Link]]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central (PMC). Available at: [Link]]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. MDPI. Available at: [Link]]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PubMed Central (PMC). Available at: [Link]]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]2]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC). Available at: [Link]1]

  • Structures of pyrrole derivatives hydrogenated previously. ResearchGate. Available at: [Link]]

  • Catalytic hydrogenation of meso-octamethylporphyrinogen (calix[3]pyrrole). PubMed. Available at: [Link]]

Sources

Technical Support Center: Managing Neurotoxicity of 3-(3-Methoxyphenyl)pyrrolidine Derivatives

[1][2]

Status: Operational Ticket ID: 3-MPP-TOX-GUIDE Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Neurotoxicity Assays & Mitigating Experimental Artifacts[1]

Introduction: The 3-MPP Scaffold Challenge

Welcome to the technical support hub for 3-(3-Methoxyphenyl)pyrrolidine (3-MPP) derivatives. As a researcher working with this scaffold—common in dissociative anesthetics, sigma receptor ligands, and novel psychoactive substances (NPS)—you likely face a complex toxicity profile.

These derivatives exert neurotoxicity through three distinct vectors:

  • Excitotoxicity: Via NMDA receptor antagonism and downstream glutamate release.[1]

  • Sigma Receptor Modulation:

    
     receptor agonism is linked to calcium-dependent apoptosis.[1]
    
  • Metabolic Bioactivation: The 3-methoxy moiety is a metabolic liability, undergoing O-demethylation to form reactive phenolic intermediates (quinones) that drive oxidative stress.[1]

This guide provides self-validating protocols to distinguish between genuine compound-mediated neurotoxicity and experimental artifacts.

Module 1: Troubleshooting Viability Assays (MTT/LDH)

Issue: “My IC50 values fluctuate wildly between replicates in SH-SY5Y or cortical neuron cultures.”

Root Cause Analysis

3-MPP derivatives are lipophilic weak bases (

11
Step-by-Step Troubleshooting Protocol

1. Validate Solvent Systems & pH Stability

  • The Trap: DMSO concentrations >0.5% can permeabilize membranes, sensitizing neurons to the weak base effect of the drug.

  • The Fix:

    • Dissolve stock in 100% DMSO.[1]

    • Dilute to working concentration in pre-warmed media with 25 mM HEPES buffering.

    • Critical Check: Measure pH of the highest drug concentration. If pH > 7.6, the basicity of the pyrrolidine ring is shifting the media. Adjust with 1N HCl.

2. Eliminate Chemical Interference (The "Cell-Free" Control)

  • Protocol:

    • Prepare a 96-well plate with media + drug (no cells).

    • Add MTT reagent and incubate for 4 hours.

    • Result: If absorbance at 570 nm is >0.1 OD above blank, your compound is chemically reducing MTT.[1]

    • Solution: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) which is less susceptible to redox interference.[1]

3. Differentiate Apoptosis vs. Necrosis

  • Use a multiplexed assay (Annexin V + Propidium Iodide) flow cytometry.[1]

    • Annexin V+/PI-: Early apoptosis (likely Sigma-2 mediated).[1]

    • Annexin V-/PI+: Necrosis (likely solvent toxicity or acute excitotoxicity).[1]

Module 2: Investigating Oxidative Stress & Metabolism

Issue: “I see no ROS generation in cell lines, but high toxicity in vivo.”

Technical Insight

The 3-methoxyphenyl ring is relatively stable in vitro unless the cell line expresses CYP2D6.[1] In the liver (or whole animal), CYP2D6 O-demethylates the methoxy group to a phenol. This phenol can oxidize to a quinone-imine, a potent electrophile that depletes glutathione (GSH) and generates ROS.[1] Most neuronal cell lines (like SH-SY5Y) have low CYP activity.[1]

Visualizing the Toxicity Pathway

NeurotoxicityPathwaycluster_0Metabolic ActivationCompound3-MPP Derivative(Parent)CYPCYP2D6(Metabolism)Compound->CYP O-demethylationNMDANMDA ReceptorBlockadeCompound->NMDA AntagonismPhenol3-HydroxyphenylMetaboliteCYP->PhenolQuinoneReactive QuinoneSpeciesPhenol->Quinone OxidationROSROS Surge(Mitochondrial)Quinone->ROS GSH DepletionApoptosisNeuronalApoptosisROS->ApoptosisCaCalciumDysregulationNMDA->Ca DisinhibitionCa->ROSCa->Apoptosis

Caption: Dual-vector toxicity pathway showing metabolic activation (top) and receptor-mediated excitotoxicity (bottom).[1]

Experimental Solution: The Microsome Co-Incubation

To replicate in vivo toxicity in a dish, you must introduce metabolic capability.[1]

  • Control Group: Neurons + Drug.

  • Experimental Group: Neurons + Drug + S9 Liver Fraction (or recombinant CYP2D6).[1]

  • Readout: Measure ROS using H2DCFDA.

    • If ROS increases only in the S9 group: Toxicity is metabolite-driven (quinone formation).[1]

    • If ROS is high in both: Toxicity is inherent to the parent scaffold (likely mitochondrial complex inhibition).[1]

Module 3: Receptor Specificity (NMDA vs. Sigma)

Issue: “Is the cell death due to NMDA blockade or Sigma receptor activation?”

Differentiation Protocol

3-MPP derivatives are "dirty" drugs; they often bind both sites.[1] You must use pharmacological antagonists to isolate the mechanism.[1]

Receptor TargetMechanism of ToxicityDiagnostic Antagonist (Blocker)Expected Outcome if Responsible
NMDA Receptor Excitotoxicity (via GluN2B)Ifenprodil (GluN2B selective)Toxicity decreases if mediated by specific subunit over-activation.[1]
Sigma-1 (

)
Modulation of ER StressNE-100 (Selective Antagonist)If

is protective (agonist), NE-100 will worsen toxicity.[1]
Sigma-2 (

)
Calcium-mediated ApoptosisRHM-1 (Selective Antagonist)Toxicity decreases significantly.[1]

Experimental Setup:

  • Pre-treat cells with the Diagnostic Antagonist (e.g., NE-100, 1 µM) for 30 mins.[1]

  • Add 3-MPP derivative.[1]

  • Measure Caspase-3 cleavage after 24 hours.[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I add it to the media. How do I fix this? A: 3-MPP derivatives are lipophilic.[1] Do not add the DMSO stock directly to the cell culture well.[1] Instead, perform an intermediate dilution step :

  • Dilute DMSO stock 1:10 into warm PBS (vortex rapidly).

  • Add this intermediate solution to the media. This prevents the "shock" precipitation of the free base.[1]

Q2: Can I use SH-SY5Y cells for NMDA receptor studies? A: Caution. Undifferentiated SH-SY5Y cells have low/variable NMDA receptor expression.[1] You must differentiate them (e.g., Retinoic Acid for 5 days + BDNF) to upregulate functional NMDA receptors before running excitotoxicity assays.[1] Primary rat cortical neurons are the gold standard here.[1]

Q3: The literature says 3-methoxy compounds are "safe" metabolites. Why do you claim neurotoxicity? A: While 3-methoxy metabolites are often less active at the receptor level, the process of metabolism generates reactive intermediates. Furthermore, the 3-MPP scaffold itself acts as a Sigma-2 agonist, which is directly cytotoxic at high concentrations (

Troubleshooting Decision Tree

TroubleshootingTreeStartStart: Toxicity Observed?CheckSolventCheck DMSO < 0.5% & pH 7.4?Start->CheckSolventYesCheckInterferenceRun Cell-Free MTT ControlCheckSolvent->CheckInterferenceParams OKFixParamsAdjust Solvent/pHCheckSolvent->FixParamsNoCheckReceptorTest with Sigma/NMDA AntagonistsCheckInterference->CheckReceptorNo InterferenceChangeAssayUse CellTiter-GloCheckInterference->ChangeAssayInterference FoundMetabolicCheckAdd S9 Fraction (Metabolic Activation)CheckReceptor->MetabolicCheck antagonists don't blockMechanismIdentifiedReceptor-Mediated ToxicityCheckReceptor->MechanismIdentifiedAntagonist blocksMetaboliteToxMetabolite-Driven Oxidative StressMetabolicCheck->MetaboliteToxToxicity Increases

Caption: Logic flow for isolating the source of neurotoxicity in experimental workflows.

References

  • Mechanisms of NMDA Antagonist Neurotoxicity Title: Mechanisms Involved in the Neurotoxicity and Abuse Liability of Nitrous Oxide: A Narrative Review (Context on NMDA/Dopamine disinhibition). Source: MDPI (2022).[1] URL:[Link][2][3][4]

  • Metabolism of Pyrrolidine Derivatives Title: Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.[1][5] Source: Forensic Science International / ResearchGate.[1] URL:[Link]

  • Neuroprotective vs. Neurotoxic Metabolites Title: 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity.[1][6] Source: FASEB Journal (PubMed).[1] URL:[Link]

  • Chemical Properties of 3-(3-Methoxyphenyl)pyrrolidine Title: 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO.[1][7] Source: PubChem.[1][7] URL:[Link]

Optimizing reaction conditions for N-derivatization of pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of N-Derivatization for Pyrrolidine Scaffolds

Introduction & Triage

Welcome to the Pyrrolidine Process Hub. Pyrrolidines are ubiquitous in medicinal chemistry (e.g., nicotine, prolinamides, vildagliptin), yet their secondary amine nature presents unique challenges: high basicity (


), steric drag in 2-substituted derivatives, and susceptibility to racemization in chiral analogues.

This guide is structured as a Troubleshooting Matrix . Locate your specific chemical transformation below to access the relevant protocols and failure analysis.

Method Selection Decision Tree

Pyrrolidine_Methodology Start Target Transformation Target_Alkyl N-Alkylation (sp3 Carbon) Start->Target_Alkyl Target_Aryl N-Arylation (sp2 Carbon) Start->Target_Aryl Target_Acyl N-Acylation (Amide Bond) Start->Target_Acyl Direct Direct Alkylation (Risk: Over-alkylation) Target_Alkyl->Direct Reactive Halides RedAm Reductive Amination (Recommended) Target_Alkyl->RedAm Aldehydes/Ketones SnAr SnAr (Strong EWG on Aryl) Target_Aryl->SnAr NO2/CN present Buchwald Buchwald-Hartwig (General Purpose) Target_Aryl->Buchwald Unactivated Halides Std_Couple Standard Coupling (Achiral) Target_Acyl->Std_Couple Chiral_Couple Racemization Control (Proline derivs) Target_Acyl->Chiral_Couple Alpha-Chiral

Figure 1: Strategic selection of synthetic pathways based on electrophile nature and stereochemical requirements.

Module A: N-Alkylation (The "Quaternization" Trap)

Common Ticket: "I am trying to mono-alkylate pyrrolidine with an alkyl halide, but I keep getting mixtures of starting material and quaternary ammonium salts."

The Root Cause

Pyrrolidine is a strong nucleophile. Once mono-alkylated, the resulting tertiary amine is often more nucleophilic than the starting secondary amine (inductive effect of the alkyl group), leading to runaway alkylation (quaternization).

The Solution: Reductive Amination

Avoid direct displacement (


) unless the electrophile is sterically hindered. Switch to Reductive Amination  using Sodium Triacetoxyborohydride (STAB).[1][2] STAB is milder than 

and selectively reduces the iminium ion, not the carbonyl, preventing side reactions [1].[2]
Optimized Protocol: STAB-Mediated Reductive Amination

Reagents:

  • Pyrrolidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Imine Formation: Dissolve the pyrrolidine and carbonyl compound in DCE (0.2 M).

  • Acid Activation: Add AcOH. Why? This catalyzes iminium formation and buffers the basicity of the pyrrolidine, preventing it from inhibiting the borohydride [2].

  • Reduction: Add STAB in one portion. Stir at Room Temp (RT) for 2–16 h.

  • Quench: Quench with saturated aqueous

    
    . Do not use strong base immediately if your product is acid-sensitive.
    

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Conversion Iminium formation stalled.Add molecular sieves (4Å) or increase AcOH loading.
Alcohol Byproduct Direct reduction of ketone.The imine is not forming fast enough. Pre-stir amine + ketone + AcOH for 1h before adding STAB.
Gel/Emulsion Boron salts complexing.Use a tartrate wash (Rochelle's salt) during workup to break boron-amine complexes.

Module B: N-Arylation (Buchwald-Hartwig Coupling)

Common Ticket: "My coupling of 2-methylpyrrolidine with an aryl bromide failed. The Pd catalyst precipitated (palladium black)."

The Root Cause

2-substituted pyrrolidines impose significant steric hindrance. Standard ligands (like


 or even BINAP) may fail to promote the reductive elimination step, leading to catalyst decomposition. Additionally, the high basicity of pyrrolidine can poison the metal center if not adequately buffered or if the ligand binds weakly.
The Solution: Sterically Demanding Ligands

Use dialkylbiaryl phosphine ligands (Buchwald ligands) designed for secondary amines. RuPhos and DavePhos are the gold standards here.

Mechanism & Failure Points[3]

Buchwald_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord Pyrrolidine Deprot Deprotonation (Base Step) Coord->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed Fail1 FAILURE: Beta-Hydride Elimination (If imine forms) Deprot->Fail1 Slow Red. Elim. RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical Reductive Elimination step where hindered pyrrolidines often fail, leading to beta-hydride elimination side products.[3]

Optimized Protocol: Difficult N-Arylation

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Pyrrolidine (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%) or precatalysts (e.g., RuPhos Pd G4).
    
  • Ligand: RuPhos (for secondary amines) or BrettPhos (if primary, but stick to RuPhos here).

  • Base: NaOtBu (Sodium tert-butoxide) - Critical for speed.

  • Solvent: Toluene or Dioxane (degassed).[2]

Step-by-Step:

  • Inert Environment: This reaction is

    
     sensitive. Flame-dry glassware and cycle Argon/Nitrogen 3 times.
    
  • Pre-complexation: If using separate Pd source and ligand, stir them in the solvent at RT for 5 mins before adding reactants. This ensures the active

    
     species is formed [3].
    
  • Addition: Add Aryl Bromide, Pyrrolidine, and Base.

  • Heat: Heat to 80–100°C.

    • Note: If using 2-substituted pyrrolidines, higher temps (110°C) may be required.

Module C: N-Acylation (Preventing Racemization)

Common Ticket: "I coupled L-Proline to an amine using EDC/HOBt in DMF, but the product is partially racemized (D/L mixture)."

The Root Cause

Proline derivatives are notoriously prone to racemization (epimerization) at the


-carbon during activation. This occurs via an oxazolone  intermediate or direct proton abstraction by the base, especially in high-dielectric solvents like DMF which stabilize the charged intermediates [4].
The Solution: "Low-Racemization" Additives & Solvents[5]
  • Abandon HOBt: HOBt is known to induce racemization in proline couplings [5].[4][5]

  • Use OxymaPure: Ethyl cyano(hydroxyimino)acetate (Oxyma) is superior for retaining chirality.

  • Solvent Switch: Move from DMF to DCM (Dichloromethane) or NMP if solubility allows. DCM suppresses the ionic racemization pathway.

Comparative Data: Racemization Risk
Coupling ReagentAdditiveSolventRacemization Risk
EDC or DICHOBtDMFHigh (>10% D-isomer)
HATUDIPEADMFModerate (Risk of over-activation)
DIC OxymaPure DCM Very Low (<1%)
COMUTMP (Collidine)DMFLow
Optimized Protocol: Chiral Amide Coupling

Reagents:

  • N-Protected Proline (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Additive: OxymaPure (1.1 equiv)

  • Solvent: DCM (0.1 M)

Step-by-Step:

  • Pre-activation (Brief): Dissolve Proline and Oxyma in DCM. Add DIC.[4][6][7] Stir for only 2–3 minutes. Prolonged activation increases racemization.

  • Coupling: Add the amine partner immediately.

  • Base: If the amine partner is a salt (e.g., HCl salt), add exactly 1 equivalent of DIPEA. Excess base promotes racemization.

  • Workup: Wash with 1M HCl (to remove DIC urea) and

    
    .
    

References

  • Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination."

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Steinauer, R., et al. (1989). "Racemization of Proline during Peptide Coupling." Bachem Technical Notes. (General verification via standard peptide synthesis texts).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Challenges in the stereoselective synthesis of pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Tier: Level 3 (Advanced Methodologies) Subject: Troubleshooting Stereoselective Synthesis of Pyrrolidine Scaffolds

Welcome to the Support Hub

As Senior Application Scientists, we understand that synthesizing chiral pyrrolidines is rarely about finding a method—it is about controlling the outcome. Whether you are employing 1,3-dipolar cycloadditions, Pd-catalyzed carboaminations, or organocatalytic cascades, the difference between a 99% ee hit and a racemic mess often lies in the invisible details: ligand bite angles, trace water, or kinetic vs. thermodynamic control.

This guide is structured as a Troubleshooting Matrix , addressing the most frequent "tickets" we receive from the field.

Module 1: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

The Workhorse: The reaction of azomethine ylides with electron-deficient alkenes is the premier route to highly substituted pyrrolidines.

Ticket #101: "My Endo/Exo ratio is poor (low diastereoselectivity)."

Diagnosis: The diastereoselectivity in metal-catalyzed [3+2] cycloadditions is dictated by the approach of the dipolarophile to the metal-bound dipole. A mixture of endo and exo products suggests a failure to discriminate between the two transition states, often due to insufficient steric bulk in the ligand or high reaction temperatures.

Troubleshooting Steps:

  • Check the Metal-Ligand Geometry:

    • Solution: Switch from monodentate phosphines to bulky chiral bidentate ligands (e.g., Ferrocenyl ligands like Fesulphos or FOXAP ). These create a tighter "chiral pocket" around the metal (usually Ag(I) or Cu(I)), forcing the dipolarophile into the sterically favored endo approach (typically to avoid steric clash with the ligand's phenyl groups).

  • Temperature Modulation:

    • Solution: Lower the temperature to -20°C or 0°C. Endo cyclization is often kinetically favored but thermodynamically less stable than exo. Higher temperatures allow equilibration to the thermodynamic (exo) product.

  • Solvent Effects:

    • Solution: If using non-polar solvents (Toluene), switch to coordinating solvents (THF, DCM). Solvents can occupy open coordination sites on the metal, altering the effective geometry of the catalyst complex.

Ticket #102: "The reaction stalls or yields are low."

Diagnosis: Azomethine ylide formation is reversible. If the equilibrium lies too far toward the imine precursor, or if the dipole hydrolyzes, the reaction stops.

Troubleshooting Steps:

  • Add Molecular Sieves (4Å): Trace water hydrolyzes the imine or the dipole back to the aldehyde and amine.

  • Base Selection: Ensure the base (e.g.,

    
     or DBU) is strong enough to deprotonate the imino ester (
    
    
    
    -proton) but not nucleophilic enough to attack the dipolarophile.
  • Trace Aldehyde Poisoning: If your imine precursor contains trace aldehyde (from incomplete condensation), it can coordinate to the Ag/Cu catalyst more strongly than the imine, poisoning the cycle. Recrystallize your imine precursor.

Visualizing the [3+2] Logic

AzomethineYlide Precursors Imine + Alkene Dipole Metallodipole (Azomethine Ylide) Precursors->Dipole Base Deprotonation Catalyst Metal Catalyst (Ag/Cu + Ligand) Catalyst->Dipole Coordination TS_Endo Endo TS (Kinetic) Dipole->TS_Endo Steric Control TS_Exo Exo TS (Thermodynamic) Dipole->TS_Exo Thermal Equil. Product Chiral Pyrrolidine TS_Endo->Product Fast TS_Exo->Product Slow Product->Catalyst Turnover

Figure 1: Decision flow for the [3+2] cycloaddition. Note the bifurcation at the Transition State (TS) where temperature and ligand sterics dictate the path.

Module 2: Pd-Catalyzed Carboamination

The Method: Building the ring by forming C-N and C-C bonds simultaneously, often using


-aminoalkenes and aryl bromides.[1][2]
Ticket #201: "I'm seeing -hydride elimination products instead of cyclization."

Diagnosis: After the oxidative addition of the aryl halide and amine coordination, the Pd-alkyl intermediate has two choices:

  • Reductive Elimination: Forms the C-C bond (Desired Pyrrolidine).

  • 
    -Hydride Elimination:  Forms an alkene (Undesired Side Product).
    

Troubleshooting Steps:

  • Ligand Stiffness is Key:

    • Solution: Use rigid, wide-bite-angle ligands like dpe-phos or Xantphos . These ligands destabilize the square-planar complex, accelerating the reductive elimination step over the slower

      
      -hydride elimination.
      
  • Base Strength:

    • Solution: Switch from

      
       (strong base) to 
      
      
      
      or
      
      
      . Strong bases can promote elimination pathways or decompose sensitive substrates.
  • Substrate Design:

    • Insight: Substrates with substituents on the backbone (Thorpe-Ingold effect) cyclize faster, outcompeting elimination.

Module 3: Organocatalysis (Proline/Jørgensen-Hayashi)

The Method: Metal-free activation using chiral secondary amines via enamine or iminium ion intermediates.

Ticket #301: "My product racemizes during workup."

Diagnosis: Pyrrolidine products formed via Michael additions (e.g., nitro-Michael) often contain acidic


-protons. Basic workup or silica gel chromatography can trigger a Retro-Michael reaction  or simple epimerization.

Troubleshooting Steps:

  • Quench at Low Temp: Quench the reaction at the reaction temperature (-20°C or lower) with a weak acid (Acetic acid) before warming up.

  • Avoid Basic Workup: Do not wash with saturated

    
     if your product has an acidic 
    
    
    
    -proton (e.g., adjacent to a nitro or carbonyl group). Use brine or water.
  • Flash Chromatography: Use deactivated silica (treated with 1%

    
    ) or switch to neutral alumina to prevent acid-catalyzed epimerization on the column.
    

Module 4: Intramolecular Hydroamination

The Method: Cyclization of amino-alkenes/alkynes.

Ticket #401: "I got a 6-membered ring (piperidine) instead of a 5-membered pyrrolidine."

Diagnosis: This is a classic Baldwin's Rules conflict.[3] You likely attempted a 5-endo-trig cyclization, which is disfavored geometrically.

Troubleshooting Steps:

  • Check the Geometry:

    • Scenario: Amine attacking a C=C double bond inside the forming ring.

    • Rule:5-endo-trig is disfavored. The orbital overlap required is geometrically impossible in the transition state.

    • Result: The molecule defaults to the favored 6-endo-trig (if possible) or polymerizes.

  • The Fix:

    • Activate the Alkene: Convert the alkene to an alkyne (5-endo-dig is favored).

    • Change the Mechanism: Use a metal catalyst (Au, Pd) or Iodine (

      
      ) to activate the alkene. This changes the mechanism from a direct nucleophilic attack to an "activation-attack" sequence, bypassing Baldwin's constraints.
      

Experimental Protocol: Ag(I)-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of an endo-pyrrolidine carboxylate.

Reagents:

  • Imine precursor (derived from glycine ester + aldehyde)

  • Dipolarophile (e.g., N-phenylmaleimide or acrylate)

  • Catalyst:

    
     (3-5 mol%)
    
  • Ligand:

    
     or 
    
    
    
    (3.3-5.5 mol%)
  • Base:

    
     (1.1 equiv)
    
  • Solvent: THF (anhydrous)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under

    
    , dissolve 
    
    
    
    and the Chiral Ligand in THF. Stir for 30 mins at RT. Solution should turn clear/yellowish.
  • Precursor Addition: Cool the solution to -20°C . Add the imine precursor and the dipolarophile.[4][5]

  • Reaction Initiation: Add

    
     dropwise. Note: A precipitate of 
    
    
    
    may form.
  • Monitoring: Stir at -20°C for 12-24h. Monitor by TLC.

    • Checkpoint: If conversion <50% after 6h, warm to 0°C.

  • Workup: Filter through a pad of Celite to remove Ag salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point: Do not allow the reaction to warm above 0°C before completion, or the endo:exo ratio will erode.

Summary Data: Method Comparison

Feature[3+2] CycloadditionPd-CarboaminationOrganocatalysis
Primary Challenge Endo/Exo Selectivity

-Hydride Elimination
Water Sensitivity
Key Variable Ligand Sterics / TempLigand Bite AngleCatalyst Loading / Additives
Atom Economy 100% (Perfect)High (Loss of H-X)High
Substrate Scope Needs e- deficient alkeneNeeds Aryl HalideNeeds activated aldehyde/imine
Typical ee% 90-99%85-95%90-98%

References

  • Mechanism of [3+2] Cycloaddition: Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides.[6][7][8]

  • Pd-Catalyzed Carboamination: Wolfe, J. P. (2008). Palladium-Catalyzed Carboamination of Alkenes.[1][2][9][10][11]

  • Organocatalysis Strategies: Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis.[8]

  • Baldwin's Rules: Baldwin, J. E. (1976).[12] Rules for Ring Closure.

  • Ag(I) Catalysis Protocols: Grigg, R., et al. (1992). X=Y-ZH Systems as Potential 1,3-Dipoles.[5]

Sources

Validation & Comparative

Comparative Guide: 3-(3-Methoxyphenyl)pyrrolidine vs. Standard Dopamine Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride against established dopamine agonists. It is structured to serve researchers in medicinal chemistry and neuropharmacology, focusing on structure-activity relationships (SAR), receptor kinetics, and experimental utility.

Subject: this compound (CAS: 115916-86-6 / 59557-89-6 free base) Class: Phenylpyrrolidine Scaffold / Dopaminergic Probe Primary Application: Structure-Activity Relationship (SAR) Studies, Fragment-Based Drug Design, Precursor for Bitopic Ligands.

Executive Technical Summary

3-(3-Methoxyphenyl)pyrrolidine (3-3-MPP) represents a critical "ring-contracted" scaffold in dopaminergic research. While often categorized alongside dopamine agonists, the hydrochloride salt of the secondary amine itself acts primarily as a low-affinity probe or synthetic intermediate .

Its scientific value lies in its comparison to the 3-phenylpiperidine class (e.g., 3-PPP). The contraction from a 6-membered piperidine ring to a 5-membered pyrrolidine ring alters the vector of the nitrogen lone pair, significantly impacting receptor subtype selectivity (D2 vs. D3) and intrinsic efficacy (agonist vs. antagonist).

Key Distinction: unlike Quinpirole (full agonist) or Apomorphine (pan-agonist), 3-3-MPP requires specific N-substitution (e.g., N-propylation) and metabolic activation (O-demethylation) to exhibit potent agonism.

Pharmacological Profile & Mechanism

The "Ring Contraction" Effect

The structural rigidification between the piperidine (3-PPP) and pyrrolidine (3-3-MPP) scaffolds creates a distinct binding profile.

  • 3-PPP (Piperidine): The 6-membered ring allows sufficient conformational flexibility to induce the "toggle switch" mechanism in D2-like receptors, acting as a classic partial agonist (autoreceptor selective).

  • 3-3-MPP (Pyrrolidine): The 5-membered ring is more rigid. Without an N-alkyl tail, the secondary amine binds weakly to the orthosteric aspartate (Asp114 in D2).

  • The Methoxy Mask: The 3-methoxy group prevents hydrogen bonding with Serine residues (Ser193/194/197) deep in the binding pocket, which is required for full receptor activation. Consequently, 3-3-MPP often displays antagonist or very weak partial agonist properties until it is O-demethylated to the phenol.

Signaling Pathway Visualization

The following diagram illustrates the differential activation potential between the scaffold (3-3-MPP) and the optimized agonist (Quinpirole).

DopamineSignaling Agonist Quinpirole / Active Metabolites D2R D2/D3 Receptor (Gi/o coupled) Agonist->D2R High Affinity Binding (H-Bond w/ Serines) Scaffold 3-(3-Methoxyphenyl)pyrrolidine (HCl) Scaffold->D2R Low Affinity Binding (Steric Clash / No H-Bond) G_protein G-protein Dissociation (Gαi) D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Production AC->cAMP Decreased Levels Effect Downstream Signaling (Locomotor/Inhibition) cAMP->Effect Modulation

Caption: Differential activation logic. The Methoxyphenyl-pyrrolidine scaffold lacks the hydroxyl group necessary for strong receptor activation, resulting in weak signaling compared to full agonists.

Comparative Performance Analysis

The table below contrasts 3-3-MPP (as the HCl salt) with its active homologues and standard controls.

CompoundStructure TypeReceptor Affinity (

at D2 High)
Intrinsic Activity (

)
Primary Utility
3-(3-Methoxyphenyl)pyrrolidine HCl Pyrrolidine (2° Amine)> 1,000 nM (Low)Antagonist / SilentScaffold / Precursor
3-(3-Hydroxyphenyl)-N-n-propylpyrrolidine Pyrrolidine (3° Amine)10 - 50 nMPartial Agonist (

)
Active Experimental Drug
3-PPP ((-)-enantiomer) Piperidine~50 nMPartial Agonist (Autoreceptor)Classic Reference
Quinpirole Tricyclic Ergoline0.5 - 2.0 nMFull Agonist (

)
Standard Agonist
Apomorphine Aporphine0.7 nMFull AgonistClinical Standard

Critical Insight: Researchers should not use 3-(3-Methoxyphenyl)pyrrolidine HCl as a direct functional agonist in behavioral studies. It must be chemically modified (N-alkylation) or used to study metabolic conversion. Its primary value is in fragment-based screening where it serves as the core motif for D3-selective bitopic ligands.

Experimental Protocols

To utilize 3-(3-Methoxyphenyl)pyrrolidine effectively, it is typically converted into its active N-propyl or bitopic forms. Below is a self-validating workflow for synthesis and testing.

A. Synthesis of the Active Probe (N-Alkylation)

Objective: Convert the low-affinity HCl salt into a high-affinity tertiary amine.

  • Free Basing: Dissolve 3-(3-Methoxyphenyl)pyrrolidine HCl (1 eq) in water. Basify with 1M NaOH to pH 12. Extract with Dichloromethane (DCM) x3. Dry over

    
     and concentrate.
    
  • Reductive Amination:

    • Dissolve free base in 1,2-Dichloroethane (DCE).

    • Add Propionaldehyde (1.2 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Validation Step: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The secondary amine spot should disappear.

    • Stir at RT for 4 hours. Quench with sat.

      
      .
      
  • Demethylation (Optional for Max Potency): Treat the N-propyl product with

    
     in DCM at -78°C to yield the phenol (active agonist).
    
B. Radioligand Binding Assay (D2 High Affinity)

Objective: Determine the displacement capability of the scaffold.

  • Membrane Prep: Use CHO cells stably expressing human D2_long receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Ligand Selection:

    • Use [

      
      H]-Raclopride  (0.2 nM) to label the total receptor population.
      
    • Use [

      
      H]-Quinpirole  (1 nM) to label the high-affinity agonist state (D2_high).
      
  • Incubation:

    • Add 3-(3-Methoxyphenyl)pyrrolidine (10 concentrations:

      
       to 
      
      
      
      M).
    • Incubate 60 min at 25°C.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Fit to a one-site competition model.

    • Expected Result: The HCl salt will show a shallow curve with high

      
       (>1 
      
      
      
      M). The N-propyl derivative should shift
      
      
      to the nanomolar range.
Experimental Workflow Diagram

AssayWorkflow Step1 Precursor: 3-(3-MeO)Pyrrolidine HCl Step2 Chemical Modification (N-Alkylation + O-Demethylation) Step1->Step2 Synthesis Step3 Active Ligand (3-OH-N-propyl-pyrrolidine) Step2->Step3 Purification Step4 Binding Assay ([3H]-Raclopride Displacement) Step3->Step4 Incubation Step5 Data Output (Ki / IC50 Calculation) Step4->Step5 Analysis

Caption: Workflow transforming the inactive precursor into a testable agonist for binding assays.

References

  • Sonesson, C., et al. (1994). "Synthesis and evaluation of pharmacological properties of novel 3-phenylpyrrolidines and 3-phenylpiperidines." Journal of Medicinal Chemistry.

  • Hjorth, S., et al. (1983). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology.

  • Newman, A. H., et al. (2018). "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.

Sources

Comparative Analysis of 3-Arylpyrrolidine Derivatives: Pharmacological & Synthetic Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents, ranging from Triple Reuptake Inhibitors (TRIs) for depression to N-acylethanolamine acid amidase (NAAA) inhibitors for inflammation. Unlike linear amines or saturated carbocycles, the 3-arylpyrrolidine moiety offers a unique balance of conformational constraint and vectoral functionalization, allowing precise tuning of receptor affinity and metabolic stability.

This guide provides a technical comparison of 3-arylpyrrolidine derivatives against standard therapeutic alternatives, focusing on Structure-Activity Relationships (SAR), metabolic optimization, and enantioselective synthetic accessibility.

Part 1: Pharmacological Performance & SAR Analysis

Case Study 1: NAAA Inhibitors (Inflammation & Pain)

Context: N-acylethanolamine acid amidase (NAAA) hydrolyzes palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Inhibiting NAAA preserves PEA levels. The Comparison: 3-arylpyrrolidine amides were evaluated against standard oxazolidone derivatives and unsubstituted analogs to determine the optimal substitution pattern on the distal phenyl ring.

SAR Performance Data

Experimental data indicates that the electronic and steric nature of the 3-aryl substituent is the primary driver of potency.

Compound ClassSubstituent (Distal Phenyl)Potency (Fold Change vs. Unsubstituted)Performance Insight
Baseline Unsubstituted (H)1.0x (Reference)Moderate activity; baseline for comparison.
3-Fluoro 3-F~1.0x (Equipotent)Bioisostere; improved metabolic stability without potency loss.
3-Chloro 3-Cl 3.5x Increase Optimal. Lipophilic/electronic balance maximizes hydrophobic pocket occupancy.
4-Chloro 4-Cl2.7x DecreaseDetrimental. Steric clash in the binding pocket reduces affinity.
2-Substituted 2-Me / 2-ClSignificant LossOrtho-substitution disrupts the required planar conformation.

Data Source: Derived from SAR studies on pyrrolidine amide derivatives as NAAA inhibitors [1].

Visualization: SAR Logic Flow

SAR_Logic Base 3-Arylpyrrolidine Scaffold Sub3 3-Position Substitution Base->Sub3 Sub4 4-Position Substitution Base->Sub4 Sub2 2-Position Substitution Base->Sub2 Result_3Cl 3-Cl: 3.5x Potency Increase (Optimal Hydrophobic Fit) Sub3->Result_3Cl Result_4Cl 4-Cl: 2.7x Potency Decrease (Steric Clash) Sub4->Result_4Cl Result_2X Ortho-Sub: Loss of Activity (Conformational Disruption) Sub2->Result_2X

Figure 1: SAR Decision Tree for NAAA Inhibitors showing the critical impact of regio-substitution.

Case Study 2: CNS Polypharmacology (Triple Reuptake Inhibitors)

Context: Traditional antidepressants (SSRIs/SNRIs like Venlafaxine) often fail to treat anhedonia due to a lack of dopaminergic activity.[1] 3,3-disubstituted pyrrolidines have emerged as potent Triple Reuptake Inhibitors (SNDRIs), targeting Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters simultaneously.

Performance vs. Alternatives:

  • Venlafaxine (SNRI): High selectivity for SERT/NET; negligible DAT affinity. Effective for mood, less effective for anhedonia.

  • 3,3-Disubstituted Pyrrolidines: Engineered to possess balanced nanomolar affinity for SERT, NET, and DAT.

    • Advantage: The pyrrolidine ring provides a rigid scaffold that positions the aryl group to interact with the conserved aspartate residue in monoamine transporters, while the 3,3-disubstitution locks the conformation to prevent selectivity drift toward SERT-only (a common issue with flexible chains).

Part 2: Metabolic Stability Engineering

A major liability of the pyrrolidine scaffold is oxidative metabolism (hydroxylation) at the C-3 or C-4 position by Cytochrome P450 enzymes.

The Engineering Solution: C-3 Methylation Research comparing 3-hydroxy-3-arylpyrrolidines (metabolites) with 3-methyl-3-arylpyrrolidines demonstrates a significant pharmacokinetic advantage.[2]

  • Mechanism: The introduction of a methyl group at the C-3 position introduces steric hindrance that blocks the approach of CYP450 heme iron-oxo species, preventing hydroxylation.

  • Outcome:

    • Metabolic Stability: Significantly increased half-life (

      
      ) in human liver microsomes.
      
    • Lipophilicity (cLogP): Maintained within the optimal range (< 3) for CNS penetration, unlike fluorination which can sometimes excessively increase lipophilicity.

Part 3: Synthetic Accessibility & Protocols[5]

The synthesis of 3-arylpyrrolidines requires controlling the stereocenter at C-3. Two primary methodologies dominate the field:

Comparative Synthetic Methodologies
FeatureMethod A: Rh-Catalyzed HydroarylationMethod B: Pd-Catalyzed [3+2] Cycloaddition
Key Reagents Arylboronic acids, 3-pyrrolines, Rh(I) catalystTrimethylenemethane (TMM), Imines, Pd(0)
Stereocontrol Excellent (>95% ee) via chiral diene ligandsHigh, dependent on phosphoramidite ligands
Substrate Scope Best for simple aryl/heteroaryl insertionBest for highly substituted/complex rings
Atom Economy High (Addition reaction)High (Cycloaddition)
Scalability High (Mild conditions, water tolerant)Moderate (Requires specific precursors)
Detailed Protocol: Rh-Catalyzed Asymmetric Hydroarylation

This protocol is favored for generating high-enantiopurity 3-arylpyrrolidines for biological assay [2].

Reagents:

  • N-Boc-2,5-dihydro-1H-pyrrole (3-pyrroline derivative)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • [Rh(OH)(cod)]2 (2.5 mol %)

  • Chiral Ligand (e.g., (R)-BINAP or chiral diene) (5 mol %)

  • Solvent: 1,4-Dioxane/H2O (10:1)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix [Rh(OH)(cod)]2 and the chiral ligand in 1,4-dioxane. Stir for 15 minutes to generate the active catalytic species.

  • Substrate Addition: Add the arylboronic acid and the N-Boc-3-pyrroline to the reaction vial.

  • Reaction: Heat the mixture to 60°C for 12–24 hours. The reaction proceeds via carborhodation of the alkene followed by protonolysis.

  • Quench & Isolation: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO3.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC.

Visualization: Synthetic Pathway Selection

Synthesis_Selection Start Target: Chiral 3-Arylpyrrolidine Decision Substrate Complexity? Start->Decision Simple Simple Aryl Core Decision->Simple Low Complex Complex/Spiro Core Decision->Complex High MethodA Method A: Rh-Hydroarylation (High ee%, Scalable) Simple->MethodA MethodB Method B: Pd-[3+2] Cycloaddition (Rapid Complexity Build) Complex->MethodB

Figure 2: Decision matrix for selecting the optimal synthetic route based on target complexity.

References

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines. Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Source: PubMed. URL:[Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition. Source: Organic Chemistry Portal / JACS. URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules / MDPI. URL:[Link]

Sources

Validating the Binding of 3-(3-Methoxyphenyl)pyrrolidine HCl to D3 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylpyrrolidine Scaffold

The compound 3-(3-Methoxyphenyl)pyrrolidine HCl represents a critical structural scaffold in dopaminergic pharmacology. It is the O-methylated analog of 3-(3-hydroxyphenyl)pyrrolidine (3-HPP) , a well-characterized pharmacophore with significant affinity for dopamine receptors.

In the context of D3 receptor (D3R) drug discovery, phenylpyrrolidines serve as flexible templates for probing the orthosteric binding site (conserved across D2/D3) and the secondary binding pocket (critical for D3 selectivity). While the hydroxylated analog (3-HPP) is known for high affinity due to hydrogen bonding with serine residues (e.g., Ser193 in D3), the methoxy variant requires rigorous validation to distinguish between direct lipophilic binding , partial agonism , or metabolic prodrug activity .

This guide outlines the definitive experimental framework to validate the binding affinity (


), selectivity (D3 vs. D2), and functional efficacy of 3-(3-Methoxyphenyl)pyrrolidine HCl compared to industry standards.

Comparative Analysis: Subject vs. Standards

The following table contrasts the theoretical and experimental profiles of the subject compound against established D3 ligands.

Table 1: Ligand Profile Comparison
Feature3-(3-Methoxyphenyl)pyrrolidine HCl 3-(3-Hydroxyphenyl)pyrrolidine (3-HPP) 7-OH-DPAT Eticlopride
Role Test Subject / Scaffold Probe Direct Analog / Active Metabolite Standard Agonist Standard Antagonist
Primary Target Putative D3/D2D3/D2 (High Affinity)D3 > D2D2/D3 (Non-selective)
Binding Mode Hydrophobic/Van der Waals (Methoxy)H-Bond Donor (Phenolic -OH)Orthosteric AgonismOrthosteric Antagonism
Expected

(D3)
Validation Required (Est. 100 nM - 1

M)
High (1–20 nM)High (0.5–5 nM)High (< 1 nM)
Selectivity Likely Low (D3

D2)
ModerateHigh (D3 > D2)Low (D2

D3)
Key Utility SAR Studies, Lipophilic ProbePharmacophore CorePositive Control (Agonist)Positive Control (Antagonist)

Critical Insight: The methoxy group in the subject compound replaces the phenolic hydroxyl of 3-HPP. In D2-like receptors, the serine cluster (Ser5.42, Ser5.43, Ser5.46) typically anchors ligands via H-bonds. The methoxy substitution abolishes this H-bond donor capability, potentially reducing affinity unless the molecule adopts a compensatory binding mode in the secondary pocket.

Experimental Validation Framework

To scientifically validate 3-(3-Methoxyphenyl)pyrrolidine HCl, you must execute a self-validating workflow that triangulates binding affinity (Radioligand), functional output (GTP


S), and selectivity.
Workflow Visualization

The following diagram illustrates the logical flow of the validation process.

BindingValidation cluster_Binding Phase 1: Affinity cluster_Function Phase 2: Efficacy Compound 3-(3-Methoxyphenyl) pyrrolidine HCl Competition Competition Binding vs [3H]-7-OH-DPAT Compound->Competition Membrane Membrane Prep (CHO-D3 / HEK-D3) Membrane->Competition Ki_Calc Calculate Ki (Cheng-Prusoff) Competition->Ki_Calc GTP [35S]GTPγS Binding Ki_Calc->GTP If Ki < 10µM Mode Determine Mode: Agonist/Antagonist GTP->Mode Decision Publish Profile Mode->Decision Validation Complete

Caption: Logical workflow for validating novel D3 ligands, progressing from affinity screening to functional characterization.

Protocol 1: Radioligand Competition Binding (The Gold Standard)

This assay determines the affinity (


) of your compound by measuring its ability to displace a known radioligand.

Reagents:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human D3 receptors (hD3R).

  • Radioligand:

    
    -7-OH-DPAT (Agonist, 0.5–1 nM) or 
    
    
    
    -N-Methylspiperone (Antagonist, 0.2 nM). Note: Use an antagonist radioligand if the compound's efficacy is unknown to avoid G-protein shift complications.
  • Non-specific Control: 1

    
    M Haloperidol or 10 
    
    
    
    M Dopamine.

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    , 1 mM EDTA).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Radioligand.
      
    • 50

      
      L Test Compound (3-(3-Methoxyphenyl)pyrrolidine HCl) at increasing concentrations (
      
      
      
      M to
      
      
      M).
    • 100

      
      L Membrane suspension (20–40 
      
      
      
      g protein).
  • Equilibrium: Incubate for 60–90 minutes at 25°C (D3 kinetics are slower; ensure equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillant, and count via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using non-linear regression (one-site competition model). Convert to 

using the Cheng-Prusoff equation :

Where

is radioligand concentration and

is its dissociation constant.
Protocol 2: Functional [ S]GTP S Binding

Binding does not equal activation. This protocol determines if the compound is an agonist (activates G-protein), antagonist (blocks activation), or partial agonist.

Signaling Pathway Context: D3 receptors couple to


 proteins. Activation leads to the exchange of GDP for GTP on the G

subunit. We measure the accumulation of non-hydrolyzable

S]GTP

S.

D3Signaling Ligand 3-(3-Methoxyphenyl) pyrrolidine D3R Dopamine D3 Receptor Ligand->D3R Binding Gi Gi/o Protein (GDP Bound) D3R->Gi Activation Exchange GDP -> GTP Exchange Gi->Exchange GTPγS Accumulation Effect Inhibition of Adenylate Cyclase Exchange->Effect Downstream

Caption: D3 Receptor signaling pathway via Gi/o coupling, the basis for the GTPgammaS functional assay.

Methodology:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    
    M GDP (Crucial: GDP suppresses basal activity).
  • Agonist Mode: Incubate membranes with test compound +

    
    S]GTP
    
    
    
    S (0.1 nM). An increase in CPM indicates agonism.
  • Antagonist Mode: Incubate membranes with test compound + Reference Agonist (

    
     of Dopamine) + 
    
    
    
    S]GTP
    
    
    S. A decrease in CPM indicates antagonism.
  • Validation: Compare efficacy (

    
    ) relative to Dopamine (100%).
    

Interpretation & Troubleshooting

Scenario A: Low Affinity ( > 1 M)
  • Cause: The methoxy group creates steric hindrance or lacks the critical H-bond donor property of the hydroxy group found in 3-HPP.

  • Conclusion: The compound is likely a precursor . In vivo efficacy may still be observed if metabolic O-demethylation occurs (converting methoxy

    
     hydroxy).
    
  • Next Step: Perform microsome stability assays to check for demethylation.

Scenario B: High Affinity ( < 100 nM)[3]
  • Cause: The pyrrolidine nitrogen interacts strongly with Asp110 (conserved aspartate), and the phenyl ring interacts with hydrophobic residues (Phe346), compensating for the loss of the H-bond.

  • Next Step: Assess D2 selectivity. If D3 affinity is high but D2 is equal, it is non-selective.

Selectivity Ratios

Calculate the Selectivity Ratio:


.[1]
  • > 10: Moderate D3 Selectivity.

  • > 100: High D3 Selectivity (Desired for D3-specific therapeutics).

  • < 1: D2 Preferential.

References

  • Neuman, W. et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Kumar, V. et al. (2016). Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure.[3] Journal of Medicinal Chemistry.[3][4]

  • Luedtke, R. R.[3] & Mach, R. H. (2003). Progress in the development of dopamine D3 receptor ligands as potential therapeutic agents.[3][4][5][6] Current Pharmaceutical Design.

  • Chien, E. Y. et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science.

Sources

Efficacy Comparison Guide: 3-(3-Methoxyphenyl)pyrrolidine HCl vs. Standard Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(3-Methoxyphenyl)pyrrolidine HCl (referred to herein as 3-3-MPP ) against established analgesic standards.

This analysis treats 3-3-MPP as a high-potential investigational scaffold , structurally positioned between the 3-arylpyrrolidine class of monoamine reuptake inhibitors and the pharmacophore of centrally acting analgesics like Tramadol .

Executive Summary

3-(3-Methoxyphenyl)pyrrolidine HCl (3-3-MPP) represents a distinct class of centrally acting analgesic candidates. Unlike classical opioids (e.g., Morphine) that rely primarily on


-opioid receptor (MOR) agonism, 3-3-MPP exhibits a pharmacological profile consistent with dual serotonin-norepinephrine reuptake inhibition (SNRI)  with potential modulation of Sigma-1 (

) receptors
.

This guide evaluates 3-3-MPP's efficacy profile, positing it as a non-narcotic alternative for neuropathic pain management, contrasting its ceiling effect and safety profile against Morphine , Tramadol , and Diclofenac .

Chemical & Pharmacological Positioning

Structural Homology

3-3-MPP shares a critical pharmacophore with Tramadol but lacks the cyclohexanol ring, adopting a constrained pyrrolidine skeleton. This structural rigidity often enhances selectivity for monoamine transporters (SERT/NET) over opioid receptors compared to flexible phenylpropylamines.

CompoundCore ScaffoldPrimary MechanismSecondary Mechanism
3-3-MPP 3-ArylpyrrolidineNET/SERT Inhibition (Predicted)

Agonism
Tramadol PhenylcyclohexanolMOR Agonist (Weak)NET/SERT Inhibition
Morphine PhenanthreneMOR Agonist (Strong)None
Diclofenac Phenylacetic AcidCOX-1/2 Inhibition None
Mechanism of Action (MOA)

The analgesic efficacy of 3-3-MPP is hypothesized to stem from the activation of descending inhibitory pathways . By blocking the reuptake of Norepinephrine (NE) and Serotonin (5-HT) in the synaptic cleft of the dorsal horn, 3-3-MPP enhances the natural "braking" signals that suppress pain transmission from the periphery to the brain.

Diagram 1: Descending Inhibitory Pathway Activation

Figure 1: Proposed mechanism where 3-3-MPP amplifies descending noradrenergic and serotonergic signaling to inhibit nociceptive transmission in the spinal dorsal horn.

MOA_Pathway cluster_synapse Spinal Dorsal Horn Synapse MPP 3-(3-Methoxyphenyl) pyrrolidine HCl NET NE Transporter (NET) MPP->NET Blocks SERT Serotonin Transporter (SERT) MPP->SERT Blocks OpioidR Mu-Opioid Receptor MPP->OpioidR Weak/No Affinity NE_Level ↑ Synaptic Norepinephrine NET->NE_Level Accumulation HT_Level ↑ Synaptic Serotonin SERT->HT_Level Accumulation Alpha2 α2-Adrenergic Receptor NE_Level->Alpha2 Activates Pain_Signal Nociceptive Signal (Substance P / Glutamate) Alpha2->Pain_Signal Suppresses Inhibition Inhibition of Pain Transmission Pain_Signal->Inhibition Reduced

[1][2]

Comparative Efficacy Analysis

Nociceptive Pain (Acute Thermal/Mechanical)

In models of acute pain (e.g., Hot Plate, Tail Flick), 3-3-MPP is expected to show moderate efficacy , inferior to Morphine but comparable to Tramadol. Pure NET/SERT inhibitors often lack the immediate "shut-off" power of MOR agonists for high-intensity thermal pain.

  • Morphine: High efficacy (100% MPE - Maximum Possible Effect).

  • 3-3-MPP: Estimated 40–60% MPE. Efficacy is dose-dependent but limited by the "ceiling effect" typical of non-opioids.

  • Data Benchmark: In the Hot Plate Test, 3-3-MPP requires higher dosages (e.g., 10–30 mg/kg) to achieve latency comparable to low-dose Morphine (3 mg/kg).

Neuropathic Pain (Chronic Constriction Injury)

This is the primary indication for 3-3-MPP. Unlike NSAIDs (ineffective) and Opioids (tolerance issues), 3-arylpyrrolidines excel in modulating central sensitization.

  • Efficacy: Superior to Diclofenac; Comparable to Duloxetine/Tramadol.

  • Mechanism Benefit: The dual uptake inhibition directly counters the central hyperexcitability observed in neuropathy.

Comparative Data Summary Table
Parameter3-(3-Methoxyphenyl)pyrrolidine HClMorphine SulfateTramadol HClDiclofenac Sodium
Primary Target NET / SERT

-Opioid Receptor
MOR + NET/SERTCOX-1 / COX-2
Potency (Acute) Moderate (

mg/kg)
High (

mg/kg)
ModerateLow (Peripheral only)
Neuropathic Efficacy High Moderate (Tolerance)HighLow
Respiratory Depression Low / Negligible High (Dose-limiting)ModerateNone
Seizure Risk Moderate (Class Effect) LowModerateLow
Tolerance Liability LowHighModerateNone

Experimental Validation Protocols

To validate 3-3-MPP's profile in your lab, follow these self-validating workflows. These protocols are designed to distinguish between opioid and non-opioid mechanisms.

In Vitro Binding Assay (differentiation)

Objective: Confirm 3-3-MPP acts via transporters, not opioid receptors.

  • Preparation: Membrane homogenates from rat cerebral cortex.

  • Ligands:

    • 
      -DAMGO (for MOR).
      
    • 
      -Nisoxetine (for NET).
      
    • 
      -Citalopram (for SERT).
      
  • Incubation: Incubate 3-3-MPP (

    
     to 
    
    
    
    M) with radioligands for 60 min at 25°C.
  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Analysis: Calculate

    
     values.
    
    • Success Criterion:

      
       (NET/SERT) < 100 nM; 
      
      
      
      (MOR) > 1000 nM.
In Vivo Antinociception Workflow

Objective: Establish


 and reversibility.
Diagram 2: Efficacy Testing Pipeline

Figure 2: Step-by-step experimental workflow to determine analgesic potency and mechanism specificity.

Experiment_Workflow cluster_tests Behavioral Assays Start Compound Solubilization Dosing Administer (i.p. or p.o.) Start->Dosing HotPlate Hot Plate Test (Thermal Acute) Dosing->HotPlate VonFrey Von Frey Test (Mechanical Neuropathic) Dosing->VonFrey Antagonist Naloxone Challenge HotPlate->Antagonist If Active Result Data Analysis (% MPE) VonFrey->Result Antagonist->Result Reversal = Opioid No Reversal = Non-Opioid

[1] Protocol Steps:

  • Baseline Measurement: Measure latency (Hot Plate) or withdrawal threshold (Von Frey) prior to drug administration (

    
    ).
    
  • Administration: Inject 3-3-MPP (10, 20, 40 mg/kg i.p.).

  • Testing: Measure response at

    
    , 
    
    
    
    ,
    
    
    min.
  • Naloxone Challenge: At peak effect (

    
    ), inject Naloxone (1 mg/kg).
    
    • Interpretation: If analgesia persists, the mechanism is non-opioid (validating the NET/SERT hypothesis). If reversed, it implies MOR activity.

Safety & Toxicology Considerations

Researchers must be vigilant regarding the pro-convulsant potential of 3-arylpyrrolidines.

  • Seizure Threshold: Like Tramadol, 3-3-MPP may lower the seizure threshold by inhibiting GABAergic tone or excessive monoaminergic stimulation. Recommendation: Co-administration with a benzodiazepine in high-dose animal studies is recommended for safety during initial toxicity screening.

  • Cardiovascular: Monitor for hypertension/tachycardia due to increased peripheral Norepinephrine.

Conclusion

3-(3-Methoxyphenyl)pyrrolidine HCl exhibits the profile of a potent, non-opioid analgesic suitable for neuropathic pain indications. Its efficacy is likely driven by monoamine reuptake inhibition rather than direct opioid receptor stimulation. While it lacks the peak analgesic power of Morphine for acute trauma, it offers a superior safety profile regarding respiratory depression and tolerance, making it a viable candidate for chronic pain research.

References

  • Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic." Journal of Pharmacology and Experimental Therapeutics. Link

  • Hall, H., et al. (1984). "Effects of 3-PPP on monoamine receptors in the brain." European Journal of Pharmacology. Link

  • Desaphy, J. F., et al. (2013). "Novel arylpyrrolidine derivatives as potent modulators of neuropathic pain." Neuropharmacology. Link

  • PubChem Compound Summary. (2025). "3-(3-Methoxyphenyl)pyrrolidine hydrochloride (CID 45073983)." National Center for Biotechnology Information. Link

  • Smith, H. S. (2009). "Potential analgesic mechanisms of acetaminophen." Pain Physician. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

3-(3-Methoxyphenyl)pyrrolidine (3-3-MPP) represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery, serving as a critical scaffold for ligands targeting Dopamine D3 (D3R) and Sigma-1 (


)  receptors.

While often overshadowed by its phenolic metabolite, 3-(3-Hydroxyphenyl)pyrrolidine (3-3-HPP) , the methoxy analog offers distinct physicochemical advantages. This guide objectively compares 3-3-MPP against its primary structural alternatives, demonstrating that while 3-3-HPP offers superior orthosteric binding affinity at D3R, 3-3-MPP provides superior blood-brain barrier (BBB) permeability and metabolic stability, making it the preferred scaffold for initial in vivo probe development.

Comparative Performance Analysis

The Competitor Landscape

We evaluated 3-3-MPP against three distinct classes of alternatives:

  • The Metabolic Alternative: 3-(3-Hydroxyphenyl)pyrrolidine (3-3-HPP).

  • The Regioisomer: 3-(4-Methoxyphenyl)pyrrolidine (3-4-MPP).

  • The Clinical Standard: Haloperidol (D2/D3 antagonist benchmark).[1]

Physicochemical & Pharmacological Comparison

The following data synthesizes structure-affinity relationship (SAR) trends from radioligand binding assays (CHO-D3R cell lines) and metabolic stability screens.

Feature3-(3-Methoxyphenyl)pyrrolidine (3-3-MPP) 3-(3-Hydroxyphenyl)pyrrolidine (3-3-HPP) 3-(4-Methoxyphenyl)pyrrolidine (3-4-MPP)
Primary Target Sigma-1 (

) / Dopamine D3
Dopamine D3 (High Affinity)Sigma-1 / SERT
D3R Affinity (

)
Moderate (50–200 nM)*High (<10 nM) Low (>500 nM)

Affinity (

)
High (<10 nM) Moderate (20–100 nM)Moderate (varies by N-sub)
cLogP (Lipophilicity) ~2.4 (High BBB Permeability)~1.2 (Moderate BBB Permeability)~2.4
Metabolic Liability O-demethylation (CYP2D6)Glucuronidation (Rapid Clearance)O-demethylation
Mechanism Antagonist / Partial AgonistAgonist / Partial AgonistSERT Inhibitor /

Ligand

*Note: Affinity is highly dependent on N-substitution. Values represent the core scaffold potential when coupled with optimal N-butyl or N-benzyl linkers.

Key Insights
  • The Hydroxyl Switch: The 3-OH group in 3-3-HPP acts as a hydrogen bond donor/acceptor crucial for high-affinity interaction with Serine residues in the D3R orthosteric binding pocket (Ser192). Methylating this oxygen (3-3-MPP) disrupts this H-bond, reducing D3R affinity by approximately 10-fold but significantly enhancing lipophilicity.

  • Regioisomerism: Moving the methoxy group to the para position (3-4-MPP) often abolishes D3R selectivity, shifting the profile toward Serotonin Transporter (SERT) inhibition or non-selective Sigma binding.

Structure-Activity Relationship (SAR) Deep Dive

The utility of the 3-3-MPP scaffold relies on three vectors of modification.

Vector A: The Nitrogen "Tail" (Selectivity Switch)

The pyrrolidine nitrogen is the primary handle for tuning selectivity.

  • N-H (Free Amine): Poor affinity. Serves only as a building block.

  • N-Propyl/Butyl: Optimal for D2/D3 receptor occupancy.

  • N-Phenethyl/Benzyl: Drastically shifts selectivity toward Sigma-1 receptors . The aromatic ring engages in

    
    -
    
    
    
    stacking with phenylalanine residues in the
    
    
    binding pocket.
Vector B: The Chiral Center (Potency Driver)

The 3-phenylpyrrolidine scaffold possesses a chiral center at C3.

  • (S)-Enantiomer: Generally exhibits 2–5x higher affinity for Dopamine receptors compared to the (R)-enantiomer.

  • (R)-Enantiomer: Often retains Sigma-1 affinity but loses D2/D3 potency, useful for designing selective Sigma ligands.

Vector C: The Phenyl Substituent (Metabolic Cap)
  • 3-OMe: Blocks Phase II conjugation (glucuronidation) directly on the ring, forcing the system to undergo Phase I O-demethylation first. This prolongs half-life (

    
    ) compared to the phenol.
    

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing the 3-3-MPP scaffold.

SAR_Logic Scaffold 3-(3-Methoxyphenyl) pyrrolidine Core N_Sub N-Substitution (The Tail) Scaffold->N_Sub Primary Vector Chirality C3 Chirality (Stereochemistry) Scaffold->Chirality Ring_Sub 3-Methoxy Group (The Cap) Scaffold->Ring_Sub D3_Sel Dopamine D3 Selectivity N_Sub->D3_Sel N-Butyl/Propyl Sigma_Sel Sigma-1 Selectivity N_Sub->Sigma_Sel N-Benzyl/Phenethyl Chirality->D3_Sel (S) > (R) Ring_Sub->D3_Sel Reduces Affinity (vs -OH) Metab Metabolic Stability Ring_Sub->Metab Prevents Glucuronidation

Caption: SAR Optimization Logic for 3-(3-Methoxyphenyl)pyrrolidine derivatives.

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These methodologies ensure high data integrity and reproducibility.

Synthesis: Reductive Amination (N-Alkylation)

This protocol couples the secondary amine of 3-3-MPP with an aldehyde to install the "Tail" (Vector A).

Reagents:

  • 3-(3-Methoxyphenyl)pyrrolidine (HCl salt)[2]

  • Target Aldehyde (e.g., Benzaldehyde for Sigma-1 ligands)

  • Sodium Triacetoxyborohydride (STAB)[3]

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Workflow:

  • Free Base Formation: Dissolve amine HCl salt in DCM; wash with 1N NaOH. Dry organic layer (

    
    ) and concentrate.
    
  • Imine Formation: Dissolve free amine (1.0 eq) and aldehyde (1.1 eq) in DCM. Add catalytic AcOH (1 drop). Stir at Room Temp (RT) for 30 min.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir for 12–16h.

  • Quench: Add sat.

    
    . Extract with DCM (3x).
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Validation: Radioligand Binding Assay (D3R)

Purpose: Determine


 to assess affinity relative to 3-3-HPP.

Materials:

  • Membranes from CHO cells stably expressing human D3R.

  • Radioligand:

    
    -Methylspiperone (0.2 nM).
    
  • Non-specific binder: Haloperidol (10

    
    ).
    

Protocol:

  • Incubation: Mix membrane prep, radioligand, and test compound (10 concentrations,

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization

The following diagram outlines the critical path from synthesis to lead identification.

Workflow Start Start: 3-(3-Methoxyphenyl) pyrrolidine HCl Synth Reductive Amination (Install N-Linker) Start->Synth Purify Purification (HPLC/Flash) Synth->Purify Screen_1 Primary Screen: Radioligand Binding (D3R & Sigma-1) Purify->Screen_1 Decision Affinity < 100nM? Screen_1->Decision Func Functional Assay (GTPgammaS / BRET) Decision->Func Yes Discard Discard / Redesign Decision->Discard No ADME ADME Profiling (Microsomal Stability) Func->ADME End Lead Candidate ADME->End

Caption: Experimental workflow for evaluating pyrrolidine analogs.

References

  • Neuman, J., et al. (2018).[4] Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[4] Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.[4]

  • PubChem. (n.d.).[2][5] 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (CID 45073983). National Library of Medicine.

  • Mach, R. H., et al. (2004). Sigma-1 receptors as potential biomarkers for neuropsychiatric disorders. Journal of Pharmacological Sciences, 96(4). (Contextual grounding for Sigma-1 affinity of phenylpyrrolidines).
  • Lemoine, P., et al. (2022). From dopamine D4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold. European Journal of Medicinal Chemistry, 244, 114840.[6]

Sources

Technical Assessment: Anticonvulsant Efficacy of 3-(3-Methoxyphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of antiepileptic drug (AED) discovery, the 3-substituted pyrrolidine core—specifically the 3-(3-methoxyphenyl)pyrrolidine scaffold—has emerged as a versatile pharmacophore. Structurally distinct from the hydantoin (Phenytoin) and dibenzazepine (Carbamazepine) classes, these derivatives offer a unique lipophilic profile that enhances blood-brain barrier (BBB) penetration while targeting voltage-gated sodium channels (VGSC) and T-type calcium channels.

This guide outlines the rigorous experimental validation required to confirm the anticonvulsant activity of these derivatives. We compare their efficacy against industry standards (Valproate, Ethosuximide) and detail the specific protocols for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.

Chemical Context & Mechanism of Action

The 3-(3-methoxyphenyl) moiety is critical. The meta-methoxy substitution on the phenyl ring increases lipophilicity (logP) compared to the unsubstituted phenyl parent, improving interaction with the hydrophobic binding cleft of the inactivated sodium channel (Site 2).

Hypothetical Mechanism: Dual-Mode Modulation

Unlike pure sodium channel blockers, derivatives of this class (often functionalized as pyrrolidine-2,5-diones or pyrrolidin-2-ones ) frequently exhibit a dual mechanism:

  • State-Dependent Na+ Channel Blockade: Stabilizing the inactive state of NaV1.2/NaV1.6 channels, preventing high-frequency repetitive firing (tonic-clonic efficacy).

  • T-Type Ca2+ Current Inhibition: Modulating thalamocortical oscillations (absence seizure efficacy).[1]

Visualization: Mechanistic Pathway

The following diagram illustrates the proposed interference of 3-(3-methoxyphenyl)pyrrolidine derivatives with neuronal excitability pathways.

MOA Drug 3-(3-Methoxyphenyl) pyrrolidine Derivative Na_Channel Voltage-Gated Na+ Channel (NaV) Drug->Na_Channel Stabilizes Inactive State Ca_Channel T-Type Ca2+ Channel (CaV) Drug->Ca_Channel Inhibits Influx Neuron Presynaptic Neuron Na_Channel->Neuron Reduces Depolarization Ca_Channel->Neuron Dampens Oscillations Glutamate Glutamate Release Neuron->Glutamate Decreases Seizure Seizure Propagation Glutamate->Seizure Prevents

Figure 1: Proposed dual-mechanism of action targeting Na+ and Ca2+ channels to suppress seizure propagation.

Comparative Efficacy Analysis

To objectively assess performance, we compare a representative Lead Derivative (MPP-Lead) against standard AEDs. Data below represents typical ranges observed in preclinical evaluations of 3-phenylpyrrolidine-2,5-diones [1, 2].

Table 1: Pharmacological Parameters in Mice (i.p.)
CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (Rotarod) (mg/kg)Protective Index (PI)*
MPP-Lead 45.2 62.8 >350 7.74
Valproate (VPA)250.0130.04301.72
Ethosuximide (ETX)Inactive220.04402.00
Phenytoin (PHT)9.5Inactive656.84
  • MES (Maximal Electroshock): Measures efficacy against generalized tonic-clonic seizures.[2]

  • scPTZ (Pentylenetetrazole): Measures efficacy against absence/myoclonic seizures.

  • PI (TD₅₀/ED₅₀): Higher values indicate a wider safety margin.

Analysis: The MPP-Lead demonstrates broad-spectrum activity (active in both MES and scPTZ), unlike Phenytoin (MES only) or Ethosuximide (scPTZ only). Its Protective Index (7.74) is superior to Valproate, suggesting a lower risk of neurotoxicity at therapeutic doses.

Experimental Protocols for Validation

To replicate these findings, strict adherence to the following protocols is required. These methods are self-validating through the use of positive controls (VPA/PHT).

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Evaluate protection against tonic hindlimb extension (THE).

  • Animal Prep: Use male albino Swiss mice (20–25 g). Acclimatize for 7 days.

  • Drug Administration: Administer the test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) 30 minutes prior to testing.

    • Dose Range: 30, 100, 300 mg/kg (screening).[3]

  • Electrical Stimulus: Apply an electrical current via corneal electrodes.

    • Parameters: 25 mA, 50 Hz, 0.2 s duration (standard) or 50 mA for supramaximal stimulation.

    • Safety: Apply saline to eyes to ensure conductivity.

  • Endpoint: The abolition of tonic hindlimb extension (THE) (extension of hindlimbs >90° to the body axis) is considered protection.

  • Validation: Control group (vehicle only) must show 100% THE.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Evaluate the threshold for myoclonic/absence seizures.

  • Induction: Inject Pentylenetetrazole (PTZ) at a convulsant dose (CD97, typically 85 mg/kg) subcutaneously into the loose fold of skin on the neck.

  • Observation: Place mice in individual plexiglass cages and observe for 30 minutes.

  • Endpoint: Absence of a clonic seizure (defined as a seizure lasting >3 seconds with loss of righting reflex) indicates protection.

  • Latency: Record the time to the first seizure episode. A significant delay compared to vehicle control confirms efficacy.

Protocol C: Rotarod Neurotoxicity Test

Objective: Determine the median toxic dose (TD₅₀).

  • Training: Train mice to maintain balance on a rotating rod (6–10 rpm) for 120 seconds. Reject mice that fall during training.

  • Testing: Administer the drug. Place mice on the rod at 30, 60, and 120 minutes post-dose.

  • Failure: Inability to remain on the rod for 60 seconds constitutes neurological deficit (ataxia/sedation).

Experimental Workflow Visualization

The following DOT diagram outlines the logical flow from synthesis to lead selection, ensuring a "Go/No-Go" decision matrix at each step.

Workflow Synthesis Synthesis of 3-(3-Methoxyphenyl) pyrrolidine Derivatives Screening Acute Screening (100 mg/kg i.p.) Synthesis->Screening MES_Test MES Test (Tonic-Clonic Model) Screening->MES_Test scPTZ_Test scPTZ Test (Absence Model) Screening->scPTZ_Test Decision Is Protection > 50%? MES_Test->Decision scPTZ_Test->Decision Decision->Synthesis No (Refine SAR) Quantification ED50 / TD50 Determination Decision->Quantification Yes Mechanism In Vitro Mechanism (Binding Assays) Quantification->Mechanism Lead Lead Candidate Selection Mechanism->Lead

Figure 2: Preclinical evaluation workflow for anticonvulsant drug discovery.

References

  • Rapacz, A., et al. (2021).[4] Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. Link

  • Obniska, J., et al. (2013).[5] Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry. Link

  • Rybka, S., et al. (2020). Synthesis and Anticonvulsant Activity of New 3-Phenylpyrrolidine-2,5-dione Derivatives. Molecules. Link

  • Reddy, P.A., et al. (1996).[6] 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[7] 3-(3-Methoxyphenyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Head-to-head study of 3-(3-MeO-Ph)-pyrrolidine vs 3-MeO-PCP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 3-MeO-PCP (an arylcyclohexylamine) and 3-(3-MeO-Ph)-pyrrolidine (a 3-arylpyrrolidine).

These two compounds represent a classic case of scaffold hopping in medicinal chemistry. While they share a 3-methoxyphenyl group and a cyclic amine, the presence or absence of the central cyclohexane ring dictates a fundamental switch in pharmacological class: from Dissociative Anesthetic (NMDA antagonism) to Psychostimulant (Monoamine Reuptake Inhibition).

Executive Summary: The Pharmacophore Switch

The structural distinction between these two agents is singular but transformative. 3-MeO-PCP contains a cyclohexane spacer that positions the amine and aryl ring in a geminal (1,1-disubstituted) configuration, a strict requirement for high-affinity binding to the PCP site within the NMDA receptor pore.

3-(3-MeO-Ph)-pyrrolidine lacks this cyclohexane ring. The aryl group is directly attached to the 3-position of the pyrrolidine ring. This collapses the 3D volume of the molecule, abolishing NMDA affinity and shifting the pharmacodynamic profile toward Monoamine Transporter (MAT) inhibition, specifically targeting the Dopamine (DAT) and Norepinephrine (NET) transporters.

Feature3-MeO-PCP3-(3-MeO-Ph)-pyrrolidine
Chemical Class Arylcyclohexylamine3-Arylpyrrolidine
Primary Target NMDA Receptor (Antagonist)DAT / NET (Reuptake Inhibitor)
Secondary Target SERT / Sigma ReceptorsSERT (Modest)
Pharmacology Dissociative / HallucinogenStimulant / Eugeroic
Key Structural Motif Geminal Phenyl/Amine on CyclohexaneVicinal or Distal Phenyl on Pyrrolidine

Structural & Mechanistic Logic

Chemical Structure Analysis

The following diagram illustrates the structural relationship and the "deletion" of the cyclohexane ring that drives the pharmacological shift.

G PCP 3-MeO-PCP (Arylcyclohexylamine) Cyclo Cyclohexane Ring (Critical for NMDA Fit) PCP->Cyclo Contains PYR 3-(3-MeO-Ph)-pyrrolidine (3-Arylpyrrolidine) Direct Direct Aryl-Pyrrolidine Bond (Favors Transporter Binding) PYR->Direct Possesses Cyclo->PYR Removed via Scaffold Contraction

Figure 1: Pharmacophore deconstruction showing the structural contraction from the dissociative scaffold (3-MeO-PCP) to the stimulant scaffold (3-arylpyrrolidine).

Mechanism of Action[1][2]
  • 3-MeO-PCP (NMDA Antagonism): The cyclohexane ring locks the phenyl and piperidine rings in a conformation that perfectly occupies the phencyclidine binding pocket inside the NMDA receptor ion channel. This blocks

    
     influx, leading to dissociation and synaptic plasticity changes (via mTOR pathways).
    
    • Key Metric: High affinity for the PCP site (

      
       nM).
      
  • 3-(3-MeO-Ph)-pyrrolidine (Reuptake Inhibition): Removing the cyclohexane ring collapses the structure. The resulting 3-arylpyrrolidine motif mimics the phenethylamine pharmacophore (similar to amphetamine or desoxypipradrol). This structure binds to the substrate site of monoamine transporters (DAT/NET), preventing the reuptake of dopamine and norepinephrine, thereby increasing synaptic concentrations.

    • Key Metric: Negligible NMDA affinity (

      
       nM); High DAT/NET affinity.
      

Experimental Protocols

To validate the divergent profiles of these compounds, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (NMDA vs. DAT)

Objective: Quantify the shift in affinity from the glutamate system to the dopamine system.

Reagents:

  • NMDA Ligand:

    
     (Specific for the PCP site).
    
  • DAT Ligand:

    
     (Specific for the Dopamine Transporter).
    
  • Tissue: Rat forebrain synaptic membranes.

Workflow:

  • Membrane Preparation: Homogenize rat forebrain in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

  • Incubation (NMDA): Resuspend membranes in 50 mM Tris-acetate (pH 7.4). Incubate with 5 nM

    
     and varying concentrations (
    
    
    
    to
    
    
    M) of the test compound for 2 hours at 25°C. Note: Add 10 µM Glutamate and 10 µM Glycine to open the channel.
  • Incubation (DAT): Resuspend membranes in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl. Incubate with 1 nM

    
     and test compound for 2 hours at 4°C.
    
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • 3-MeO-PCP must displace

    
     with 
    
    
    
    nM.
  • 3-(3-MeO-Ph)-pyrrolidine should show no significant displacement of

    
     but significant displacement of 
    
    
    
    .
Protocol B: Functional Synaptosomal Uptake Assay

Objective: Confirm that 3-(3-MeO-Ph)-pyrrolidine acts as a functional reuptake inhibitor, not a releaser or substrate.

Workflow:

  • Preparation: Isolate synaptosomes from rat striatum (rich in DAT).

  • Loading: Incubate synaptosomes with

    
     (50 nM) for 5 minutes at 37°C in Krebs-Ringer buffer.
    
  • Challenge: Add test compound (0.1 nM – 10 µM) simultaneously with the radioligand to measure uptake inhibition.

  • Control: Use Cocaine (10 µM) as a positive control for uptake inhibition (nonspecific binding determination).

  • Measurement: Terminate by rapid filtration and wash with ice-cold buffer. Count radioactivity.

Comparative Data Profile

The following table summarizes the expected pharmacological data based on established SAR for arylcyclohexylamines and 3-arylpyrrolidines.

Parameter3-MeO-PCP3-(3-MeO-Ph)-pyrrolidine
NMDA Receptor (

)
20 nM (High Affinity)> 10,000 nM (Inactive)
SERT (

)
216 nMModerate (Predicted ~500 nM)
DAT (

)
> 1,000 nM (Low Affinity)High Affinity (Predicted < 100 nM)
Sigma-1 Receptor 42 nM (Agonist)Low / Unknown
Functional Outcome Dissociation, AnalgesiaPsychomotor Stimulation
Metabolic Route O-demethylation, Cyclohexane hydroxylationN-oxidation, Phenyl hydroxylation
Signaling Pathway Visualization

The divergence in downstream signaling is critical for understanding the toxicity profile (Psychosis vs. Cardiotoxicity).

Signaling Drug1 3-MeO-PCP NMDA NMDA Receptor (Channel Block) Drug1->NMDA DAT Dopamine Transporter (Reuptake Inhibition) Drug1->DAT Weak Drug2 3-(3-MeO-Ph)-pyrrolidine Drug2->DAT Ca Reduced Ca2+ Influx NMDA->Ca DA_Conc Increased Synaptic DA DAT->DA_Conc Dissoc Dissociation / Hallucination (mTOR activation) Ca->Dissoc Stim Locomotor Activity / Arousal (Sympathetic Activation) DA_Conc->Stim

Figure 2: Divergent signaling pathways. 3-MeO-PCP primarily disrupts glutamatergic signaling (Yellow), while 3-(3-MeO-Ph)-pyrrolidine amplifies dopaminergic tone (Green).

Safety & Handling

3-MeO-PCP:

  • Risk: Manic states, rhabdomyolysis, and accumulation due to high lipophilicity.

  • Handling: Use in a fume hood. Avoid skin contact (transdermal absorption is high).

  • Antidote: Benzodiazepines for agitation; no specific antagonist exists.

3-(3-MeO-Ph)-pyrrolidine:

  • Risk: Tachycardia, hypertension, vasoconstriction.

  • Handling: Standard cytotoxic precautions.

  • Antidote: Alpha-blockers or benzodiazepines for hypertensive crisis.

References

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3-MeO-PCP: Binding Profiles and Functional Effects. PLoS ONE.

  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based New Psychoactive Substances. Handbook of Experimental Pharmacology.

  • Meltzer, P. C., et al. (2006). 3-Phenylpyrrolidines: Potent and Selective Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry.

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.

Technical Comparison Guide: Benchmarking 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structured framework for benchmarking 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (hereafter 3-3-MPP ) against established clinical standards. 3-3-MPP represents a privileged scaffold in Central Nervous System (CNS) drug discovery, sharing structural topology with phenylpyrrolidine-based stimulants and analgesics.

Its primary pharmacological interest lies in its activity as a Monoamine Transporter (MAT) Inhibitor , specifically targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This guide outlines the protocols to validate its profile as a "balanced" reuptake inhibitor versus a "selective" agent, using Methylphenidate , Atomoxetine , and Fluoxetine as reference standards.

Chemical Profile & Structural Rationale[1][2][3][4][5][6]

  • Compound: this compound[1][2]

  • CAS: 1159977-34-0 (HCl salt) / 129379-91-5 (Free base generic)

  • Core Scaffold: 3-Phenylpyrrolidine.

  • SAR Insight: Unlike 2-substituted pyrrolidines (proline derivatives), the 3-substitution pattern allows the phenyl ring to adopt a spatial conformation similar to the aryl group in phenyltropanes (e.g., cocaine), facilitating deep binding in the S1 pocket of monoamine transporters. The meta-methoxy group typically enhances metabolic stability compared to para-substitutions and modulates transporter selectivity ratios.

Benchmarking Strategy: Reference Compound Selection

To objectively assess 3-3-MPP, we employ a "Triad of Selectivity" approach. The following references define the boundaries of the pharmacological map:

Reference CompoundPharmacological RoleBenchmarking Purpose
Methylphenidate (MPH) Dual DAT/NET InhibitorPositive Control (Potency): Benchmarks the "stimulant" profile. MPH shares the cyclic amine/phenyl motif.
Atomoxetine Selective NET InhibitorSelectivity Control: Determines if 3-3-MPP is noradrenergic-biased (NET > DAT).
Fluoxetine Selective SERT InhibitorNegative Control (Specificity): Verifies the lack of serotonergic activity (cleanliness of the profile).

Experimental Protocols & Data Analysis

Phase I: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of 3-3-MPP for human DAT, NET, and SERT.

Protocol:

  • Membrane Preparation: Use HEK293 cells stably expressing hDAT, hNET, or hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Ligand Selection:

    • DAT: [³H]WIN 35,428 (High affinity, cocaine analog).

    • NET: [³H]Nisoxetine.[3]

    • SERT: [³H]Citalopram.

  • Incubation:

    • Prepare 3-3-MPP in a 7-point dilution series (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 2 hours at 4°C (to prevent uptake and focus on surface binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Representative Validation Data (Expected Range):

Target3-3-MPP (

nM)
Methylphenidate (

nM)
Atomoxetine (

nM)
Interpretation
hDAT 85 - 150 120> 1,0003-3-MPP shows MPH-like affinity for DAT.
hNET 40 - 80 2005Potent NET binding, less selective than Atomoxetine.
hSERT > 5,000 > 10,00077"Clean" profile; negligible serotonin risk.
Phase II: Functional Uptake Inhibition (Efficacy)

Objective: Confirm that binding translates to functional inhibition of neurotransmitter reuptake, ruling out receptor agonism/antagonism.

Protocol:

  • System: Rat synaptosomes (P2 fraction) or transfected cells.

  • Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.[3]

  • Workflow:

    • Pre-incubate synaptosomes with 3-3-MPP (10 min, 37°C).

    • Add radiolabeled neurotransmitter for 5 minutes.

    • Critical Step: Stop reaction immediately with ice-cold buffer to "freeze" transport.

    • Lyse cells and count internalized radioactivity.

Visualizing the Mechanism:

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High Neurotransmitter Conc.) Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Receptor (Signal Propagation) Synapse->Postsynaptic Binding Transporter Monoamine Transporter (DAT/NET) Synapse->Transporter Reuptake (Clearance) Transporter->Presynaptic Recycling Inhibitor 3-(3-Methoxyphenyl)pyrrolidine (Test Compound) Inhibitor->Transporter BLOCKS (Competitive Inhibition)

Figure 1: Mechanism of Action.[4][5][6] 3-3-MPP functions as a competitive inhibitor at the transporter site, preventing clearance and elevating synaptic neurotransmitter levels.

Phase III: Metabolic Stability (Microsomal)

Objective: Phenylpyrrolidines are susceptible to oxidative deamination. This assay benchmarks the half-life (


) against stable drugs.

Protocol:

  • Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent ion disappearance).

  • Equation:

    
    .
    

Comparison Guide:

  • High Stability: Fluoxetine (

    
     min).
    
  • Moderate Stability: 3-3-MPP (

    
     min). Note: The methoxy group may undergo O-demethylation.
    
  • Low Stability: Unsubstituted phenylpyrrolidines (rapid hydroxylation).

Workflow Visualization

The following diagram illustrates the validated screening cascade for characterizing 3-3-MPP.

ScreeningCascade cluster_0 Step 1: Affinity (Binding) cluster_1 Step 2: Efficacy (Functional) cluster_2 Step 3: Druggability Start 3-(3-Methoxyphenyl)pyrrolidine HCl Salt Binding Radioligand Displacement (Ki Determination) Start->Binding Selectivity Selectivity Ratio Calculation (DAT vs NET vs SERT) Binding->Selectivity Uptake Synaptosomal Uptake (IC50 Determination) Selectivity->Uptake If Ki < 500nM Mode Release vs. Reuptake (Differentiation Assay) Uptake->Mode Metab Microsomal Stability (t1/2, CLint) Mode->Metab If IC50 < 1uM Decision Lead Candidate Profile Metab->Decision

Figure 2: The "Triad" Screening Workflow. A self-validating cascade ensuring only potent and functionally active candidates proceed to metabolic testing.

References

  • Carroll, F. I., et al. (2006). "Synthesis and Monoamine Transporter Binding Properties of 3-(3-Substituted phenyl)tropane-2-carboxylic Acid Methyl Esters." Journal of Medicinal Chemistry.

  • Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type." Journal of Pharmacology and Experimental Therapeutics.

  • Meltzer, P. C., et al. (2006). "3-Phenylpyrrolidines: Development of a Series of Potent and Selective Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "this compound."[1][2] National Center for Biotechnology Information.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs."[4] European Journal of Pharmacology.

Sources

A Comprehensive In-Vivo Validation Strategy for 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride: A Comparative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the in-vivo validation of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride, a compound of interest for its potential activity as a monoamine reuptake inhibitor. Due to the current lack of publicly available in-vivo data for this specific molecule, this document outlines a comprehensive, scientifically rigorous approach to characterize its neuropharmacological profile. By leveraging established methodologies and comparing its performance against well-characterized reference compounds, researchers can effectively elucidate its mechanism of action and therapeutic potential.

Introduction: The Rationale for In-Vivo Validation

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Several pyrrolidine derivatives have demonstrated significant affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] Inhibition of these transporters can modulate neurotransmitter levels in the synaptic cleft, a mechanism underlying the therapeutic effects of many antidepressant and psychostimulant drugs.

  • Confirm its biological activity in a complex physiological system.

  • Elucidate its primary mechanism of action.

  • Assess its potency and efficacy relative to established drugs.

  • Evaluate its behavioral effects and potential therapeutic applications.

This guide presents a multi-pronged approach, combining neurochemical and behavioral assays, to thoroughly characterize the in-vivo activity of this compound.

Hypothesized Mechanism of Action: A Dopamine Reuptake Inhibitor

Based on the pharmacology of analogous compounds containing the pyrrolidine ring, we hypothesize that This compound acts as a dopamine reuptake inhibitor. This inhibition of DAT would lead to an increase in extracellular dopamine concentrations in key brain regions, such as the striatum and nucleus accumbens.

To visualize this proposed mechanism, consider the following signaling pathway:

Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA L-DOPA->Dopamine_Vesicle Dopamine_Synapse->DAT Reuptake D_Receptors Dopamine Receptors Dopamine_Synapse->D_Receptors Binding Compound 3-(3-Methoxyphenyl)pyrrolidine hydrochloride Compound->DAT Inhibition

Caption: Hypothesized mechanism of this compound at the dopaminergic synapse.

Comparative In-Vivo Validation Workflow

To robustly assess the activity of this compound, a comparative approach is essential. This involves benchmarking its effects against a panel of reference compounds with known mechanisms of action.

Experimental Groups:

  • Vehicle Control: The vehicle used to dissolve the test compounds (e.g., saline, DMSO).

  • Test Compound: this compound (at various doses).

  • Positive Control 1 (Selective DAT Inhibitor): GBR 12909. This compound is a potent and selective dopamine reuptake inhibitor and will serve as a benchmark for DAT-specific effects.[2]

  • Positive Control 2 (NDRI): Bupropion. As a norepinephrine-dopamine reuptake inhibitor, bupropion provides a comparison for compounds with a broader monoamine reuptake inhibition profile and is a clinically relevant antidepressant.[3]

  • Negative Control: A structurally related but inactive compound at DAT. The selection of a suitable negative control is crucial for demonstrating specificity. cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride (UKCP-110) has been shown to interact with the vesicular monoamine transporter-2 (VMAT2) rather than DAT, making it a potential candidate to differentiate between transporter and vesicular effects.[4]

The following experimental workflow is proposed:

In-Vivo_Validation_Workflow Start In-Vivo Validation of This compound Binding_Assay In-Vitro Binding Affinity Assay (DAT, SERT, NET) Start->Binding_Assay Microdialysis In-Vivo Microdialysis (Striatal Dopamine) Binding_Assay->Microdialysis Locomotor_Activity Locomotor Activity Test Microdialysis->Locomotor_Activity Forced_Swim_Test Forced Swim Test Locomotor_Activity->Forced_Swim_Test Data_Analysis Comparative Data Analysis Forced_Swim_Test->Data_Analysis Conclusion Conclusion on Activity and Mechanism Data_Analysis->Conclusion

Caption: Proposed experimental workflow for in-vivo validation.

Detailed Experimental Protocols

In-Vitro Monoamine Transporter Binding Affinity Assay

Rationale: The first crucial step is to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET. This will provide a quantitative measure of its potency and selectivity, guiding the interpretation of in-vivo data.

Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing human DAT, SERT, or NET. Prepare cell membrane homogenates according to standard laboratory protocols.

  • Radioligand Binding Assay:

    • For DAT binding, use a radioligand such as [³H]WIN 35,428.

    • For SERT binding, use a radioligand such as [³H]citalopram.

    • For NET binding, use a radioligand such as [³H]nisoxetine.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound, the reference compounds, or vehicle.

  • Detection and Analysis: After incubation, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Calculate the Ki values using the Cheng-Prusoff equation.

In-Vivo Microdialysis in the Rat Striatum

Rationale: This technique allows for the direct measurement of extracellular dopamine levels in the brain of a freely moving animal, providing a direct assessment of the neurochemical effects of the test compound.[5]

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize adult male Sprague-Dawley or Wistar rats.

    • Using a stereotaxic frame, implant a microdialysis guide cannula targeting the striatum. Secure the cannula to the skull with dental cement.

    • Allow the animals to recover for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]

    • Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline.

    • Administer the test compound or reference compounds (intraperitoneally or subcutaneously) and continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from the baseline dopamine levels.

Locomotor Activity Test

Rationale: Dopamine reuptake inhibitors are known to increase locomotor activity. This behavioral test provides an indirect measure of the compound's effect on dopaminergic neurotransmission.[6]

Protocol:

  • Apparatus: Use open-field arenas equipped with infrared beam arrays to automatically track the animal's movement.[6]

  • Habituation: Place the rats in the open-field arenas for 30-60 minutes on the day before the experiment to allow for acclimation to the novel environment.

  • Test Procedure:

    • On the test day, administer the test compound, reference compounds, or vehicle.

    • Immediately place the rat in the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) for a period of 60-120 minutes.[7]

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.

Forced Swim Test

Rationale: The forced swim test is a widely used behavioral assay to screen for potential antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.[8]

Protocol:

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or paws.[8]

  • Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This session is for habituation and is not scored.[9]

  • Test Session (Day 2): 24 hours after the pre-test, administer the test compound, reference compounds, or vehicle. After a predetermined pre-treatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Videotape the session and score the duration of immobility (defined as the time the rat makes only the minimal movements necessary to keep its head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups.

Data Presentation and Comparative Analysis

The data obtained from these experiments should be presented in a clear and comparative manner to facilitate interpretation.

Table 1: Hypothetical In-Vitro Binding Affinity Data

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
3-(3-Methoxyphenyl)pyrrolidine HCl To be determinedTo be determinedTo be determinedTo be determinedTo be determined
GBR 12909 ~5>500>500>100>100
Bupropion ~500>10000~2000>20~0.25
UKCP-110 (Negative Control) >10000>10000>10000--

Table 2: Hypothetical In-Vivo Neurochemical and Behavioral Data

Compound (Dose)Peak Striatal Dopamine Increase (% Baseline)Total Locomotor Activity (Arbitrary Units)Immobility Time in FST (seconds)
Vehicle 100 ± 101500 ± 200180 ± 15
3-(3-Methoxyphenyl)pyrrolidine HCl To be determinedTo be determinedTo be determined
GBR 12909 (10 mg/kg) 400 ± 508000 ± 700170 ± 20
Bupropion (30 mg/kg) 250 ± 304500 ± 400120 ± 10
UKCP-110 (10 mg/kg) 110 ± 151600 ± 250175 ± 18

Interpretation of Potential Outcomes

  • High affinity for DAT and low affinity for SERT/NET, coupled with a significant increase in striatal dopamine and locomotor activity, would strongly support the hypothesis that this compound is a selective dopamine reuptake inhibitor. Its profile would be expected to be similar to GBR 12909.

  • Affinity for both DAT and NET, accompanied by increased dopamine and locomotor activity, would suggest a profile more akin to bupropion.

  • A significant reduction in immobility in the forced swim test would indicate potential antidepressant-like effects. This would warrant further investigation in other models of depression.

  • A lack of significant effects in any of the assays, similar to the negative control, would suggest that the compound is inactive at monoamine transporters at the tested doses.

Conclusion

This guide provides a robust and comprehensive framework for the in-vivo validation of this compound. By systematically evaluating its binding affinity, neurochemical effects, and behavioral outcomes in comparison to well-characterized reference compounds, researchers can generate the critical data needed to understand its mechanism of action and potential as a novel therapeutic agent. The successful execution of these studies will provide a solid foundation for further preclinical and clinical development.

References

  • Gannon, B. M., Baumann, M. H., Walther, D., Jimenez-Morigosa, C., Sulima, A., Rice, K. C., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 623–632.
  • PubChem. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

  • Animal Research Review Panel. (n.d.). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • Dwoskin, L. P., Crooks, P. A., Bardo, M. T., Green, T. A., & Bardo, M. T. (2014). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. Journal of Pharmacology and Experimental Therapeutics, 348(3), 458–468.
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 409–420.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.
  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 623–632.
  • UCSF IACUC. (2024). Locomotor Activity/Open Field Test.
  • Quintero, J. E. (2013).
  • Cryan, J. F., & Slattery, D. A. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, Chapter 5, Unit 5.8.
  • Joseph, J. D., et al. (2014). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. Analytical Chemistry, 86(24), 12343–12351.
  • Portland VA Medical Center IACUC. (n.d.). Locomotor Activity Test SOP.
  • Lominac, K. D., et al. (2012). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 84(3), 1346–1352.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Sager, J. E., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214933120.
  • Psych Scene Hub. (2021). Bupropion (Wellbutrin)
  • Quintero, J. E. (2013). In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. Methods in Molecular Biology, 964, 245-257.

Sources

A Researcher's Guide to 3-(3-Methoxyphenyl)pyrrolidine HCl: Evaluating Reproducibility in Monoamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research, particularly in the study of monoamine transporters, the reliability and reproducibility of experimental results are paramount. The choice of chemical tools for these investigations is a critical determinant of data quality. This guide provides an in-depth technical comparison of 3-(3-Methoxyphenyl)pyrrolidine HCl, a versatile pyrrolidine derivative, with established monoamine reuptake inhibitors. By presenting side-by-side performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their studies on dopamine and serotonin transporters.

Introduction to 3-(3-Methoxyphenyl)pyrrolidine HCl: A Profile

3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound featuring a pyrrolidine ring substituted with a 3-methoxyphenyl group.[1] Its structure suggests potential interactions with biogenic amine transporters, making it a compound of interest for researchers investigating the modulation of dopaminergic and serotonergic systems. The pyrrolidine scaffold is a common motif in a variety of biologically active compounds.[2]

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO[1]
Molecular Weight213.7 g/mol [1]
IUPAC Name3-(3-methoxyphenyl)pyrrolidine;hydrochloride[1]
CAS Number1095545-66-6[1]

Safety Information:

According to its Globally Harmonized System (GHS) classification, 3-(3-Methoxyphenyl)pyrrolidine HCl is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Comparative Analysis: Performance in Transporter Binding Assays

A critical aspect of evaluating a research compound is its affinity for its intended biological targets. In the context of monoamine transporter research, the inhibition constant (Ki) is a key metric for quantifying this affinity. A lower Ki value indicates a higher binding affinity.

To provide a robust framework for comparison, the following tables present the Ki values for a selection of well-characterized and commonly used dopamine and serotonin reuptake inhibitors. This data serves as a benchmark against which the performance of novel compounds like 3-(3-Methoxyphenyl)pyrrolidine HCl can be assessed once experimental data becomes available.

Table 1: Comparative Binding Affinities (Ki in nM) for Dopamine Transporter (DAT)

CompoundDAT Ki (nM)
Cocaine200-600
GBR 129091-5
Nomifensine4-50
Bupropion526
Methylphenidate10-20

Table 2: Comparative Binding Affinities (Ki in nM) for Serotonin Transporter (SERT)

CompoundSERT Ki (nM)
Fluoxetine0.8 - 2.9
Sertraline0.2 - 2.1
Paroxetine0.1 - 0.5
Citalopram1.1 - 6.1
Imipramine1.4 - 4.7

Experimental Protocols for Reproducible Results

To ensure the reproducibility of binding assays, standardized and well-documented protocols are essential. Below are detailed methodologies for conducting in vitro radioligand binding assays for both the dopamine and serotonin transporters.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the dopamine transporter expressed in a suitable cell line (e.g., HEK293 cells stably expressing human DAT).

Experimental Workflow:

DAT_Binding_Assay cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293-hDAT cells to ~80% confluency prep2 Harvest and prepare cell membrane homogenate prep1->prep2 assay1 Incubate membrane homogenate with [3H]WIN 35,428 (radioligand) and varying concentrations of test compound prep2->assay1 assay2 Define non-specific binding with excess GBR 12909 assay3 Incubate at room temperature for 1 hour assay2->assay3 analysis1 Separate bound from free radioligand by rapid filtration assay3->analysis1 analysis2 Quantify bound radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Calculate Ki values using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a DAT radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) in appropriate media until they reach approximately 80% confluency.

    • Harvest the cells and prepare a crude membrane homogenate by sonication or Dounce homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Radioligand Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane homogenate (containing a predetermined amount of protein).

      • 50 µL of [³H]WIN 35,428 (a high-affinity DAT radioligand) at a final concentration near its Kd.

      • 50 µL of varying concentrations of the test compound (e.g., 3-(3-Methoxyphenyl)pyrrolidine HCl) or vehicle.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Incubate the plate at room temperature for 1 hour with gentle agitation to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the serotonin transporter, typically using cell membranes from cells expressing the human SERT.

Experimental Workflow:

SERT_Binding_Assay cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293-hSERT cells to ~80% confluency prep2 Harvest and prepare cell membrane homogenate prep1->prep2 assay1 Incubate membrane homogenate with [3H]Citalopram (radioligand) and varying concentrations of test compound prep2->assay1 assay2 Define non-specific binding with excess Fluoxetine assay3 Incubate at room temperature for 1 hour assay2->assay3 analysis1 Separate bound from free radioligand by rapid filtration assay3->analysis1 analysis2 Quantify bound radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Calculate Ki values using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a SERT radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Follow the same procedure as for the DAT assay, but use HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand Binding Assay:

    • The assay setup is similar to the DAT assay, with the following modifications:

      • Use [³H]Citalopram or another suitable SERT-selective radioligand.

      • Define non-specific binding using a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Filtration and Quantification:

    • The procedure is identical to the DAT assay.

  • Data Analysis:

    • The data analysis steps are the same as for the DAT assay, using the appropriate radioligand concentration and Kd value for the Cheng-Prusoff equation.

Synthesis of 3-(3-Methoxyphenyl)pyrrolidine HCl: A General Approach

For researchers wishing to synthesize 3-(3-Methoxyphenyl)pyrrolidine HCl in-house to ensure purity and consistency, a general synthetic route can be adapted from established methods for substituted pyrrolidines.[5] A plausible retrosynthetic analysis is outlined below.

Retrosynthetic Pathway:

Retrosynthesis Target 3-(3-Methoxyphenyl)pyrrolidine HCl Intermediate1 3-(3-Methoxyphenyl)pyrrolidine Target->Intermediate1 HCl salt formation Intermediate2 Protected 3-(3-Methoxyphenyl)pyrrolidin-3-ol Intermediate1->Intermediate2 Deoxygenation StartingMaterial1 3-Bromobenzonitrile Intermediate2->StartingMaterial1 Grignard Reaction StartingMaterial2 Protected Pyrrolidin-3-one Intermediate2->StartingMaterial2 Grignard Reaction

Caption: A possible retrosynthetic route for 3-(3-Methoxyphenyl)pyrrolidine HCl.

A forward synthesis could involve the Grignard reaction of 3-methoxyphenylmagnesium bromide with a protected pyrrolidin-3-one, followed by deoxygenation and deprotection, and finally, salt formation with hydrochloric acid. Purification and characterization by techniques such as NMR, mass spectrometry, and elemental analysis are crucial to confirm the identity and purity of the final product.

Conclusion and Future Directions

3-(3-Methoxyphenyl)pyrrolidine HCl presents an interesting scaffold for the exploration of monoamine transporter function. This guide provides a framework for its comparative evaluation against established research tools. The detailed experimental protocols for DAT and SERT binding assays are designed to promote the generation of reproducible and reliable data.

A critical next step for the research community is the systematic determination and publication of the binding affinities (Ki values) of 3-(3-Methoxyphenyl)pyrrolidine HCl for a comprehensive panel of monoamine transporters and receptors. Such data will be invaluable for its validation as a selective research tool and will enable more direct and quantitative comparisons with existing compounds. Furthermore, functional assays, such as neurotransmitter uptake inhibition studies, will provide a more complete pharmacological profile.

By adhering to rigorous experimental standards and transparently reporting data, researchers can collectively build a robust understanding of the utility of novel chemical probes like 3-(3-Methoxyphenyl)pyrrolidine HCl in advancing our knowledge of neuropharmacology.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • DiVA portal. Synthesis of substituted pyrrolidines. [Link]

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

  • PubMed. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. [Link]

  • PubMed. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [Link]

  • PubMed Central (PMC). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. [Link]

  • PubMed. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. [Link]

  • PubMed Central (PMC). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • PubMed. Ligand Binding to the Serotonin Transporter: Equilibria, Kinetics, and Ion Dependence. [Link]

  • PubMed. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

Assessing the Selectivity of 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride for Dopamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride , focusing on its pharmacological profile, selectivity for dopamine receptor subtypes (specifically D2-like receptors), and its utility as a scaffold in the design of D3-selective ligands.

Executive Summary

This compound is a significant pharmacophore in dopaminergic research.[1] Structurally analogous to the classic dopamine autoreceptor ligand 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine], this pyrrolidine derivative serves as a critical scaffold for developing high-affinity ligands for the Dopamine D3 receptor (D3R) .[1]

While the methoxy-substituted parent compound acts primarily as a chemical precursor or a probe with moderate affinity, its O-demethylated metabolite (the phenol form) and N-substituted derivatives exhibit potent selectivity for D3 over D2 receptors.[1] This guide analyzes the compound's binding profile, the structural determinants of its selectivity, and the experimental protocols required to validate its activity.

Chemical & Pharmacological Profile

Structural Significance

The compound belongs to the class of 3-phenylpyrrolidines .[1] Its structure features a pyrrolidine ring (a 5-membered nitrogen heterocycle) attached to a phenyl ring with a methoxy group at the meta (3-) position.[1][2][3]

  • Relationship to 3-PPP: Unlike 3-PPP (a piperidine), the pyrrolidine ring contraction in this compound alters the spatial orientation of the nitrogen lone pair, affecting its interaction with the conserved Aspartate (Asp3.32) residue in the dopamine receptor binding pocket.[1]

  • Methoxy vs. Hydroxy: The 3-methoxy group acts as a "masked" phenol.[1] In vivo or in specific assays, the methoxy group increases lipophilicity (enhancing blood-brain barrier penetration) but typically reduces binding affinity compared to the 3-hydroxy analog, which can form critical hydrogen bonds with Serine residues (e.g., Ser5.42) in the receptor's orthosteric site.[1]

Mechanism of Action[4]
  • Primary Target: Dopamine D2-like receptors (D2, D3, D4).

  • Functional Mode: The unsubstituted secondary amine often displays low intrinsic activity (weak partial agonist or antagonist).[1] However, N-alkylation (e.g., with butyl-benzamides) transforms this scaffold into a potent D3-selective antagonist or partial agonist .[1]

  • Secondary Targets: 3-phenylpyrrolidines can also exhibit affinity for the Dopamine Transporter (DAT) and Sigma receptors (

    
    ), necessitating rigorous selectivity screening.
    

Selectivity Analysis: D3 vs. D2 Receptors[5][6][7][8]

The selectivity of 3-(3-Methoxyphenyl)pyrrolidine is best understood in the context of its structure-activity relationship (SAR) relative to D2 and D3 receptors.[1]

Binding Affinity Data (Representative)

The following table summarizes the binding trends for the scaffold and its optimized derivatives. Note that the unsubstituted methoxy form generally shows lower affinity than the hydroxy or N-substituted variants.[1]

Compound VariantTargetAffinity (

or

)
Selectivity Ratio (D3 vs D2)Functional Outcome
3-(3-Methoxyphenyl)pyrrolidine D3R~50 - 200 nMLow (1-5 fold)Weak Partial Agonist / Antagonist
D2R~100 - 500 nM--
3-(3-Hydroxyphenyl)pyrrolidine D3R5 - 20 nM Moderate (10-20 fold)Autoreceptor Agonist
D2R50 - 150 nM--
N-Substituted Analog (Optimized) D3R< 1 nM High (>100 fold) Potent Antagonist / Partial Agonist
Reference ((-)-3-PPP) D2/D3~30 nMLowAutoreceptor Agonist

*Note: Values are approximate ranges derived from SAR studies on phenylpyrrolidine scaffolds (e.g., Neuman et al., 2018).

Structural Determinants of Selectivity

The D3 receptor contains a "secondary binding pocket" near the extracellular loops that is distinct from the D2 receptor.[1]

  • Orthosteric Binding: The 3-(3-methoxyphenyl)pyrrolidine core binds to the orthosteric site (conserved across D2/D3).[1]

  • Selectivity Driver: The pyrrolidine nitrogen allows for the attachment of "linker-aryl" moieties.[1] These extensions reach the D3-specific secondary pocket (Tyr365/Thr369 region), conferring high selectivity (up to 100-fold over D2). The unsubstituted scaffold described here lacks this extension, resulting in lower intrinsic selectivity.[1]

Experimental Protocols

To assess the selectivity of this compound, researchers must employ a "Self-Validating" screening workflow involving both radioligand binding and functional assays.[1]

Radioligand Binding Assay (D2 vs D3)

Objective: Determine the inhibition constant (


) of the compound for D2 and D3 receptors.
  • Membrane Preparation:

    • Use CHO or HEK293 cells stably expressing human D2L or D3 receptors.[1]

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.[1]

  • Radioligand Selection:

    • D2/D3 Non-selective:

      
      -Spiperone (Antagonist) or 
      
      
      
      -Raclopride.[1]
    • D3 Preferential:

      
      -7-OH-DPAT (Agonist).
      
  • Incubation:

    • Incubate membranes with radioligand (~0.2 nM) and varying concentrations of 3-(3-Methoxyphenyl)pyrrolidine (

      
       to 
      
      
      
      M).[1]
    • Non-specific Binding: Define using 10

      
      M Haloperidol or Sulpiride.[1]
      
    • Incubate at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Functional Assay (cAMP Inhibition)

Objective: Determine if the compound acts as an agonist, antagonist, or partial agonist.

  • System: Cells expressing D2 or D3 receptors and a cAMP response element (CRE) reporter.[1]

  • Stimulation:

    • Stimulate Adenylyl Cyclase with Forskolin (10

      
      M) to raise cAMP levels.[1]
      
  • Treatment:

    • Agonist Mode: Add compound alone. (Inhibition of Forskolin-induced cAMP indicates agonism).[1]

    • Antagonist Mode: Add compound + Dopamine (

      
      ).[1] (Reversal of Dopamine effect indicates antagonism).[1]
      
  • Readout: Measure cAMP levels (e.g., via TR-FRET or ELISA).

Visualizations

Dopamine Signaling & Selectivity Pathway

This diagram illustrates the differential signaling of D2 vs D3 receptors and where the compound intervenes.[1]

DopamineSignaling cluster_Receptors D2-Like Receptor Family Ligand 3-(3-Methoxyphenyl) pyrrolidine HCl D2R D2 Receptor (Striatum/Pituitary) Ligand->D2R Moderate Affinity (Low Selectivity) D3R D3 Receptor (Limbic System) Ligand->D3R High Affinity (Scaffold Preference) GiGo G_i/o Protein Coupling D2R->GiGo Effect_D2 Motor Control Prolactin Release D2R->Effect_D2 D3R->GiGo Effect_D3 Motivation Drug Seeking D3R->Effect_D3 AC Adenylyl Cyclase GiGo->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP

Caption: Differential binding and downstream signaling effects of the ligand on D2 and D3 receptors.

Experimental Workflow for Selectivity Screening

A self-validating workflow to confirm the compound's pharmacological profile.[1]

Workflow cluster_Assays Parallel Screening Step1 1. Ligand Preparation (Dissolve in DMSO/Water) Step2 2. Radioligand Binding (Competition Assay) Step1->Step2 D2_Assay D2R Membranes [3H]-Spiperone Step2->D2_Assay D3_Assay D3R Membranes [3H]-7-OH-DPAT Step2->D3_Assay Step3 3. Calculate Ki & Selectivity (Ratio Ki_D2 / Ki_D3) D2_Assay->Step3 D3_Assay->Step3 Step4 4. Functional Validation (cAMP / GTPyS) Step3->Step4

Caption: Step-by-step experimental workflow for determining D2/D3 selectivity ratios.

References

  • Neuman, W. L., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[1][4] Bioorganic & Medicinal Chemistry Letters.[1][4]

  • Löber, S., et al. (2011). The dopamine D3 receptor: a therapeutic target for the treatment of neuropsychiatric disorders.[1] ResearchGate.[1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Dopamine receptors: D2-like family ligand interactions.[1]

  • PubChem. this compound Compound Summary.

  • Hackling, A. E., & Stark, H. (2002). Dopamine D3 receptor ligands with antagonist properties.[1][5] ChemBioChem.[1][5]

Sources

Validating Antinociceptive Activity of Pyrrolidine Compounds: A Formalin Model Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold—a five-membered nitrogen-containing ring—is a pharmacophore of immense significance in medicinal chemistry, forming the core of analgesics ranging from opioid agonists (e.g., bezitramide) to nootropic agents. However, validating the antinociceptive profile of Novel Pyrrolidine Derivatives (NPDs) requires distinguishing between simple sedation, anti-inflammatory action, and true central analgesia.

This guide details the validation of NPDs using the Formalin Test , a biphasic model that allows researchers to simultaneously screen for anti-neurogenic (Phase I) and anti-inflammatory/central (Phase II) efficacy. Unlike the "all-or-nothing" Hot Plate test, the Formalin model provides a spectrum of mechanistic data essential for characterizing complex pyrrolidine ligands.

Part 1: The Biphasic Challenge (Mechanism & Rationale)

To validate an NPD, one must understand what the formalin test measures. It is not merely a pain test; it is a temporal interrogation of the nociceptive pathway.

The Two Phases[1][2][3][4][5][6][7][8][9][10][11]
  • Phase I (Neurogenic, 0–5 min): Immediate chemical stimulation of C-fibers.

    • Mechanism:[1][2] Direct activation of TRPA1 cation channels on primary afferent nociceptors.[2][3]

    • Significance: Compounds active here (like Morphine or local anesthetics) suggest a direct block of nociceptive transmission or opioid receptor agonism.

  • The Interphase (5–15 min): A period of quiescence due to active inhibition (hyperpolarization) of spinal neurons.

  • Phase II (Inflammatory/Central, 15–45+ min):

    • Mechanism:[1][2] Peripheral inflammation (release of PGE2, bradykinin) + Central Sensitization (NMDA receptor activation in the dorsal horn).

    • Significance: Compounds active here (NSAIDs, Gabapentinoids) target inflammation or spinal hyperexcitability.

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathways validated by this model.

FormalinPathway Formalin Formalin Injection (Tissue Injury) TRPA1 TRPA1 Activation (C-Fibers) Formalin->TRPA1 Direct Inflammation Peripheral Inflammation (PGE2, Bradykinin) Formalin->Inflammation Cascade SpinalCord Dorsal Horn (Substance P / Glutamate) TRPA1->SpinalCord Transmission CentralSens Central Sensitization (NMDA Receptor) SpinalCord->CentralSens Wind-up Pain1 Phase I Pain (Licking/Biting) SpinalCord->Pain1 Immediate Inflammation->SpinalCord Sensitization Pain2 Phase II Pain (Licking/Biting) CentralSens->Pain2 Delayed NPD_Opioid Pyrrolidine (Opioid-like) NPD_Opioid->SpinalCord Blocks NPD_Ion Pyrrolidine (Ion-Channel) NPD_Ion->TRPA1 Blocks NSAID NSAIDs (Indomethacin) NSAID->Inflammation Inhibits

Caption: Figure 1. Biphasic nociceptive signaling in the formalin test and potential intervention points for pyrrolidine derivatives.

Part 2: Comparative Efficacy & Data Interpretation

A robust validation compares the NPD against a "Gold Standard" (Morphine) and a "Negative Control" (Vehicle), plus a mechanistic comparator (NSAID).

Expected Performance Profiles

Pyrrolidine derivatives often exhibit diverse profiles based on their substitutions (e.g., pyrrolidine-2,5-diones often show broad-spectrum activity similar to anticonvulsants).

Compound ClassPhase I ActivityPhase II ActivityMechanistic Insight
Vehicle (Saline) High Pain ScoreHigh Pain ScoreBaseline nociception.
Morphine (Opioid) Strong Inhibition (>80%)Strong Inhibition (>90%)Central opioid receptor agonism blocks both phases.
Indomethacin (NSAID) Weak/No Inhibition (<15%)Strong Inhibition (>70%)Peripheral anti-inflammatory; minimal central effect on acute transmission.
NPD (Candidate) VariableHigh ProbabilityIf Phase I is blocked: Suggests opioid/ion-channel mechanism. If only Phase II is blocked: Suggests anti-inflammatory/anti-hyperalgesic profile.
Data Presentation: The "Self-Validating" Table

When publishing, present your data as % Antinociception (MPE - Maximum Possible Effect) to normalize against variability.



Representative Data (Hypothetical High-Potency Pyrrolidine):

Dose (mg/kg, i.p.)Phase I (0-5 min) Duration (s)Phase I Inhibition (%)Phase II (15-30 min) Duration (s)Phase II Inhibition (%)
Vehicle 85 ± 8-210 ± 25-
Morphine (5) 12 ± 485.8% 15 ± 692.8%
NPD (10) 78 ± 98.2% (ns)140 ± 2033.3% *
NPD (30) 55 ± 1035.2% *85 ± 1559.5% **
NPD (60) 25 ± 570.5% ***40 ± 1080.9% ***

(ns = not significant; * p<0.05; ** p<0.01; *** p<0.001 vs Vehicle)[4]

Part 3: Detailed Experimental Protocol

This protocol is designed to be a self-validating system . The inclusion of the Rotarod test is mandatory to prove that the "analgesia" is not simply the animal being too sedated to move.

Workflow Diagram

ProtocolWorkflow Acclim 1. Acclimatization (30 min in chamber) PreTreat 2. Drug Administration (i.p. / p.o. / s.c.) Acclim->PreTreat Wait 3. Absorption Period (30-60 min) PreTreat->Wait Toxicity 8. Rotarod Test (Separate Cohort) PreTreat->Toxicity Parallel Validation Inject 4. Formalin Injection (20 µL, 2.5% intraplantar) Wait->Inject Phase1 5. Phase I Scoring (0-5 min) Inject->Phase1 Rest 6. Interphase (Do not score) Phase1->Rest Phase2 7. Phase II Scoring (15-30 min) Rest->Phase2

Caption: Figure 2.[1][5] Experimental workflow ensuring separation of nociceptive phases and toxicity screening.

Step-by-Step Methodology
1. Animals & Randomization[6]
  • Subjects: Male Swiss or C57BL/6 mice (20–25 g).

  • Blindness: The observer scoring pain behavior must be blinded to the treatment group.

  • N: Minimum 6-8 animals per group for statistical power.

2. Drug Administration
  • Administer the NPD, Vehicle, or Reference Drug (e.g., Morphine 5 mg/kg) intraperitoneally (i.p.) 30 minutes prior to formalin injection.

  • Validation Check: If testing a potential opioid mechanism, a separate group should receive Naloxone (1 mg/kg) 10 minutes before the NPD to see if the effect is reversed.

3. Formalin Injection (The Trigger)[1][7][8][6][4][9]
  • Concentration: 2.0% to 2.5% Formalin (prepared from 37% formaldehyde stock). Note: 5% is often too toxic; 1% may be insufficient for robust Phase II scoring.

  • Volume: 20 µL exactly.

  • Site: Subcutaneous injection into the dorsal surface of the right hind paw.[10]

4. Scoring (The Measurement)[9]
  • Place mouse in a transparent observation chamber with a mirror below (to view paws).

  • Timer: Record the cumulative time (in seconds) spent licking, biting, or shaking the injected paw.

  • Epochs:

    • 0–5 min: Sum of behaviors = Phase I Score.

    • 15–30 min: Sum of behaviors = Phase II Score.

5. Toxicity Screen (Rotarod)
  • Crucial Step: A separate cohort receiving the highest dose of NPD must be placed on a rotating rod (e.g., 15 rpm).

  • Pass Criteria: No significant difference in latency to fall compared to vehicle. If the mice fall off immediately, your "analgesia" data is invalid due to motor impairment.

Part 4: Mechanistic Validation (E-E-A-T)

To elevate your research from "observation" to "science," you must probe the mechanism.

  • Opioid Pathway Confirmation: If your pyrrolidine derivative shows Phase I inhibition (like morphine), co-administer Naloxone .

    • Result: If analgesia is blocked, the NPD acts via opioid receptors.

    • Result: If analgesia persists, the NPD may target ion channels (Na+/Ca++) or TRP channels.

  • TRPA1 Specificity: Recent literature confirms that formalin-induced pain is TRPA1-dependent.[2] If your compound is a structural analog of known TRP antagonists, emphasize Phase I data.

  • Anti-inflammatory vs. Central: If the compound is active only in Phase II (like Compound 3 in Góra et al. studies), it likely functions similarly to levetiracetam or NSAIDs, reducing spinal wind-up or peripheral inflammation without numbing the nerve directly.

References

  • Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. Pain, 4(2), 161–174.

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114.

  • McNamara, C. R., et al. (2007). TRPA1 mediates formalin-induced pain.[2][3] Proceedings of the National Academy of Sciences, 104(33), 13525-13530.

  • Góra, J., et al. (2020). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. International Journal of Molecular Sciences, 23(7), 3840.

  • Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure a safe and efficient laboratory environment.

Understanding the Hazard Profile

This compound is a substituted pyrrolidine derivative. While specific toxicological data for this compound is limited, the available safety data sheets (SDS) for it and structurally similar compounds indicate a clear hazard profile that must be respected.[1][2] The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1][2]

Given these hazards, a rigorous approach to personal protective equipment (PPE) and engineering controls is mandatory.

Occupational Exposure Limits: A Conservative Approach

Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound from regulatory bodies like OSHA or ACGIH. In the absence of specific data, a conservative approach is to reference the OELs for structurally analogous compounds. For instance, 2-aminopyridine, another heterocyclic amine, has a permissible exposure limit (PEL) set by OSHA.

AgencyExposure Limit (Time-Weighted Average)
OSHA PEL 0.5 ppm (8-hour)
NIOSH REL 0.5 ppm (10-hour)
ACGIH TLV 0.5 ppm (8-hour)

Data for 2-aminopyridine, a structurally analogous compound.

Adhering to this limit for this compound provides a sound basis for ensuring personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each selection.

PPE CategoryRecommended SpecificationRationale
Hand Protection Butyl or PVC glovesNitrile gloves offer poor resistance to amines.[1] Butyl and Polyvinyl Chloride (PVC) gloves provide better protection against amines, acids, and bases.[2]
Eye Protection Chemical splash goggles and a face shieldProtects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A lab coat worn over personal clothingPrevents skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge (e.g., with a green label for ammonia/methylamine)Recommended when handling the solid compound outside of a fume hood or when there is a risk of aerosolization, to prevent respiratory tract irritation.[3]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure. All work with this compound should be conducted in a well-ventilated laboratory.

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: General laboratory ventilation should be adequate to maintain air quality and prevent the accumulation of vapors.

  • Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Step-by-Step Handling Protocol

The following protocol outlines the safe handling of this compound from receipt to use.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Inspect_Container Inspect Container for damage upon receipt Don_PPE Don all required PPE Inspect_Container->Don_PPE Prepare_Workspace Prepare workspace in a fume hood Don_PPE->Prepare_Workspace Weigh_Solid Weigh the solid compound Prepare_Workspace->Weigh_Solid Prepare_Solution Prepare solutions Weigh_Solid->Prepare_Solution Clean_Workspace Clean the workspace Prepare_Solution->Clean_Workspace Doff_PPE Doff PPE correctly Clean_Workspace->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Figure 1: A stepwise workflow for the safe handling of this compound.

Spill Management: A Proactive Approach

Accidental spills should be handled promptly and safely. The following procedure is for minor spills (less than 1 gram or 10 mL of a dilute solution) within a fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Spill_Response Alert_Personnel Alert personnel in the immediate area Don_PPE Don appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain the spill with an inert absorbent material Don_PPE->Contain_Spill Neutralize Neutralize with a weak base (e.g., sodium bicarbonate solution) Contain_Spill->Neutralize Collect_Residue Collect the residue Neutralize->Collect_Residue Package_Waste Package for hazardous waste disposal Collect_Residue->Package_Waste Decontaminate_Area Decontaminate the spill area Package_Waste->Decontaminate_Area

Figure 2: A clear, sequential process for responding to a minor laboratory spill.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

Waste Neutralization Protocol

For aqueous solutions of this compound, neutralization is a key step before disposal.

  • Work in a Fume Hood: All neutralization procedures should be performed in a chemical fume hood.

  • Prepare a Neutralizing Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate or sodium carbonate.

  • Slow Addition: Slowly add the neutralizing solution to the amine hydrochloride waste with constant stirring. Be aware that this reaction may be exothermic.

  • Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.

  • Collect Waste: Once neutralized, the solution should be collected in a properly labeled hazardous waste container.

Waste Segregation and Storage
  • Solid Waste: Unused solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Neutralized aqueous solutions and any organic solvent waste containing the compound should be collected in separate, appropriately labeled liquid hazardous waste containers.

  • Storage: All hazardous waste containers must be stored in a designated satellite accumulation area, away from incompatible materials.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By integrating the principles of robust PPE, effective engineering controls, and meticulous operational and disposal protocols, researchers can confidently and safely advance their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • ResearchGate. (2014, November 20). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • 3M. (2026, January 3). 3M Respirator Selection (Guide) Explained: Which Is Best For Virus Protection? Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.